molecular formula C7H5F3INO B1586112 2-Iodo-4-(trifluoromethoxy)aniline CAS No. 845866-79-7

2-Iodo-4-(trifluoromethoxy)aniline

Cat. No.: B1586112
CAS No.: 845866-79-7
M. Wt: 303.02 g/mol
InChI Key: QDKAGYKFJHVWBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-4-(trifluoromethoxy)aniline is a useful research compound. Its molecular formula is C7H5F3INO and its molecular weight is 303.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-iodo-4-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3INO/c8-7(9,10)13-4-1-2-6(12)5(11)3-4/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKAGYKFJHVWBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375599
Record name 2-iodo-4-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845866-79-7
Record name 2-Iodo-4-(trifluoromethoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845866-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-iodo-4-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 2-Iodo-4-(trifluoromethoxy)aniline: Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds are indispensable tools for tailoring molecular properties. The strategic introduction of fluorine-containing moieties can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity. This guide provides an in-depth technical overview of 2-Iodo-4-(trifluoromethoxy)aniline (CAS No. 845866-79-7), a versatile synthetic intermediate.

The unique trifunctional nature of this molecule—possessing a nucleophilic amine, a reactive iodine atom, and a lipophilic trifluoromethoxy group—makes it a highly valuable building block. The amine serves as a handle for amide bond formation or as a directing group, while the ortho-iodine is perfectly positioned for a variety of metal-catalyzed cross-coupling reactions. The trifluoromethoxy (-OCF₃) group, a bioisostere of the isopropyl group, is particularly noteworthy for its ability to enhance metabolic stability and membrane permeability, crucial parameters in drug design.[1][2] This guide will detail the physical properties, spectral characteristics, safety protocols, and synthetic utility of this compound for researchers, chemists, and professionals in drug development.

Compound Identification and Structure

Correctly identifying a chemical entity is the foundation of sound scientific research. This compound is registered under several identifiers, ensuring its unambiguous classification in chemical databases.

  • IUPAC Name: this compound[3]

  • CAS Number: 845866-79-7[3][4][5]

  • Molecular Formula: C₇H₅F₃INO[3][4]

  • Synonyms: 4-(trifluoromethoxy)-2-iodoaniline, 2-iodo-4-(trifluoromethoxy)benzenamine, 4-Amino-3-iodo-alpha,alpha,alpha-trifluoroanisole[4][5][6]

The structural arrangement of its functional groups is key to its reactivity and utility.

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and behavior in reaction media. While extensive experimental data for this specific molecule is not widely published, a combination of supplier information and computed data provides a solid foundation for its characterization.

PropertyValueSource
Molecular Weight 303.02 g/mol PubChem[3], A Chemtek[4]
Physical Form LiquidA Chemtek[4]
Purity ≥95% - 98%A Chemtek[4], Apollo Scientific[5]
Storage Temperature 2-8°CA Chemtek[4]
Monoisotopic Mass 302.93680 DaPubChem (Computed)[3]

Spectral Data Analysis: A Predictive Approach

For structural verification and quality control, spectroscopic analysis is paramount. In the absence of published experimental spectra for this compound, we can predict the key features based on the analysis of its constituent parts.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons.

  • Aromatic Region (δ 6.5-7.5 ppm): The three protons on the benzene ring will appear in this region. Due to the substitution pattern, they will form a complex splitting pattern. The proton at C6 (ortho to the amine) would likely be the most upfield. The proton at C5 (ortho to the -OCF₃ group) would be further downfield, and the proton at C3 (between the iodo and -OCF₃ groups) would likely be the most deshielded (furthest downfield).

  • Amine Protons (δ ~4.0-5.0 ppm): The -NH₂ protons typically appear as a broad singlet. The chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.

  • Aromatic Carbons (δ 110-150 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the iodine (C2) will be significantly shielded (upfield shift) due to the heavy atom effect. The carbon attached to the amine (C1) and the carbon attached to the oxygen (C4) will be downfield.

  • -OCF₃ Carbon (δ ~120 ppm, quartet): The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF).

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 303. A prominent peak at m/z 176 (M - I)⁺ resulting from the loss of the iodine atom would also be anticipated. High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₇H₅F₃INO.

Synthetic & Methodological Framework

The utility of this compound lies in its capacity to serve as a versatile scaffold in multi-step synthesis. The iodine atom is an excellent handle for introducing molecular complexity via cross-coupling reactions.

G cluster_0 Core Intermediate cluster_1 Reaction Pathways cluster_2 Product Scaffolds A This compound B Suzuki Coupling (Boronic Acid/Ester, Pd catalyst) A->B C-C bond C Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst) A->C C-C bond D Buchwald-Hartwig Amination (Amine, Pd catalyst) A->D C-N bond E Biaryl Structures B->E F Aryl-Alkyne Conjugates C->F G Complex Di- or Tri-arylamines D->G

Caption: Synthetic utility via cross-coupling reactions.

Exemplary Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general, self-validating procedure for using the title compound in a Suzuki coupling reaction, a cornerstone of modern organic synthesis.

  • Inert Atmosphere Preparation: A flame-dried Schlenk flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times. This step is critical as the Palladium catalyst is oxygen-sensitive.

  • Reagent Addition: To the flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/Water (4:1). The degassing (e.g., by sparging with argon) is another measure to exclude oxygen.

  • Reaction Execution: Heat the mixture to 80-100°C and monitor the reaction progress by TLC or LC-MS. The disappearance of the starting aniline is a key indicator of completion.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography. The success of the reaction is validated by the isolation of the desired biaryl product and its subsequent characterization (NMR, MS).

Safety and Handling

Understanding the hazards associated with a chemical is non-negotiable for laboratory safety. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[3]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332).[3]

  • Skin and Eye Damage: Causes skin irritation (H315) and serious eye damage (H318).[3]

  • Respiratory Irritation: May cause respiratory irritation (H335).[3]

Handling Precautions:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][7]

Conclusion

This compound is a strategically designed synthetic intermediate with significant potential in pharmaceutical and materials science research. Its key physical properties, combined with the orthogonal reactivity of its amine and iodo functionalities, provide a robust platform for constructing complex molecular architectures. The presence of the trifluoromethoxy group offers a proven method for enhancing key drug-like properties such as metabolic stability and lipophilicity. While a comprehensive experimental dataset for all its physical properties is yet to be established in public literature, the available information and predictive analyses provide a strong framework for its effective and safe utilization in research and development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2761172, this compound. Retrieved from [Link].

  • Yao, C., et al. (n.d.). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids.
  • Supporting Information (n.d.).
  • Thermo Fisher Scientific (2008).
  • Autechem (n.d.). The Crucial Role of 2-Iodo-4-methylaniline in Modern Pharmaceutical Synthesis. Retrieved from [Link].

  • Sigma-Aldrich (2018).
  • Merck Millipore (n.d.).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2783322, 2-Iodo-4-(trifluoromethyl)aniline. Retrieved from [Link].

  • CPAchem (2022).
  • Serna Bio (n.d.). The Role of Trifluoromethoxy Anilines in Modern Drug Discovery. Retrieved from [Link].

  • ResearchGate (2014). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline.
  • BenchChem (2025).
  • SciSpace (2015).
  • Thieme (n.d.). 4. 13C NMR Spectroscopy.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Role of Trifluoromethoxy Anilines in Agrochemical and Pharmaceutical Development. Retrieved from [Link].

  • Molecules (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.

Sources

An In-Depth Technical Guide to 2-Iodo-4-(trifluoromethoxy)aniline: A Key Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Fluorinated Intermediate

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating physicochemical and biological properties. The trifluoromethoxy (-OCF3) group, in particular, has garnered significant attention as a lipophilic hydrogen bond acceptor that can enhance metabolic stability, binding affinity, and bioavailability.[1] This guide focuses on a highly functionalized and versatile building block, 2-Iodo-4-(trifluoromethoxy)aniline , a compound poised at the intersection of fluorination chemistry and synthetic utility. Its unique trifunctionalized aromatic core—featuring an amine, an iodine atom, and a trifluoromethoxy group—offers a rich platform for complex molecular architecture development.

This document serves as a comprehensive technical resource for researchers and drug development professionals, providing in-depth insights into the synthesis, properties, reactivity, and applications of this valuable chemical intermediate.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development.

IdentifierValueSource
Chemical Name This compound
CAS Number 845866-79-7
Molecular Formula C₇H₅F₃INO
Molecular Weight 303.02 g/mol
Appearance Liquid (typical)
Purity ≥95% - 98% (Commercially available),

The trifluoromethoxy group significantly influences the electronic character of the aniline ring, decreasing the basicity of the amino group while increasing the compound's lipophilicity. The iodine atom at the ortho position provides a reactive handle for a multitude of cross-coupling reactions, making this molecule a prime substrate for constructing carbon-carbon and carbon-nitrogen bonds.

Synthesis and Manufacturing

While specific, peer-reviewed synthetic procedures for this compound are not extensively detailed in readily available literature, its synthesis can be logically derived from established organic chemistry principles. The most probable synthetic route involves the direct iodination of the commercially available precursor, 4-(trifluoromethoxy)aniline.

Conceptual Synthetic Pathway

The synthesis hinges on the electrophilic aromatic substitution of 4-(trifluoromethoxy)aniline. The amino group is a strong activating, ortho-, para-director. Since the para position is blocked by the trifluoromethoxy group, electrophilic substitution is directed to the ortho positions.

Caption: Conceptual pathway for the synthesis of this compound.

Representative Experimental Protocol: Electrophilic Iodination

This protocol is adapted from general procedures for the iodination of activated aromatic compounds. Self-validation is critical, and reaction conditions may require optimization.

  • Dissolution: Dissolve one equivalent of 4-(trifluoromethoxy)aniline in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.

  • Reagent Addition: Slowly add a solution of an iodinating agent (e.g., Iodine monochloride (ICl) or N-Iodosuccinimide (NIS), 1.0-1.2 equivalents) to the stirred aniline solution at a controlled temperature, typically between 0 °C and room temperature. The use of ICl is a well-established method for the iodination of anilines.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into an aqueous solution of a reducing agent, such as sodium thiosulfate, to quench any unreacted iodine. Neutralize the solution with a base like sodium bicarbonate.

  • Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The primary amine can undergo standard transformations (e.g., acylation, diazotization), while the aryl iodide is an excellent substrate for transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed reactions, allowing for milder reaction conditions and broader substrate scope.

This reaction is a cornerstone of C-C bond formation, enabling the coupling of the aryl iodide with a wide variety of organoboron reagents (boronic acids or esters).[2][3] This allows for the introduction of alkyl, alkenyl, or (hetero)aryl substituents at the 2-position, providing access to a vast chemical space.

  • Causality: The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. Ligands such as phosphines (e.g., PPh₃, XPhos) are essential for stabilizing the palladium catalyst and facilitating the catalytic cycle. The base (e.g., K₂CO₃, Cs₂CO₃) is required for the transmetalation step.

Caption: Suzuki-Miyaura coupling of this compound.

This powerful reaction forms C-N bonds by coupling the aryl iodide with a primary or secondary amine.[4][5] It is a premier method for synthesizing complex diarylamines or alkylarylamines, which are common motifs in pharmaceuticals.

  • Expertise & Experience: The selection of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is often critical for the successful amination of sterically hindered or electronically deactivated aryl halides.[6] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically employed to deprotonate the amine coupling partner.

Caption: Buchwald-Hartwig amination using this compound.

Role in Drug Discovery and Medicinal Chemistry

The trifluoromethoxy group is considered a "super-methoxy" group, sharing some steric properties with the methoxy group but possessing vastly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity make it a valuable substituent in drug design.[1]

  • Metabolic Stability: The C-F bonds in the -OCF₃ group are exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased half-life and improved pharmacokinetic profile of a drug candidate.

  • Lipophilicity and Permeability: The -OCF₃ group significantly increases lipophilicity, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.

  • Modulation of pKa: The electron-withdrawing nature of the -OCF₃ group lowers the pKa of nearby basic centers, such as the aniline nitrogen in the parent molecule. This can be strategically used to tune the ionization state of a drug at physiological pH, affecting its solubility and target engagement.

This compound serves as an ideal starting point for introducing this beneficial moiety into complex target molecules, particularly in the synthesis of kinase inhibitors and other targeted therapies where aryl amine scaffolds are prevalent.

Safety and Handling

As with any laboratory chemical, proper handling procedures are essential.

  • Hazard Identification: Based on data for analogous compounds, this compound should be considered harmful if swallowed, in contact with skin, or if inhaled. It is also expected to cause skin and serious eye irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value, strategically functionalized building block for advanced chemical synthesis. Its combination of a reactive iodine handle for cross-coupling, a modifiable amino group, and the pharmacologically advantageous trifluoromethoxy substituent makes it an indispensable tool for medicinal chemists and materials scientists. A thorough understanding of its properties and reactivity, as outlined in this guide, empowers researchers to leverage its full potential in the creation of novel, high-performance molecules.

References

  • PubChem. Compound Summary for CID 2761172, this compound. National Center for Biotechnology Information. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Sasada, T., et al. (2023). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv. [Link]

  • Thimmaiah, M., et al. (2019). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chemical Science. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

Sources

A Senior Scientist's Guide to the ¹H NMR Spectral Interpretation of 2-Iodo-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation in the chemical and pharmaceutical sciences. This in-depth guide provides a comprehensive framework for the interpretation of the ¹H NMR spectrum of 2-Iodo-4-(trifluoromethoxy)aniline, a substituted aromatic amine of interest in synthetic and medicinal chemistry. By integrating foundational NMR principles with field-proven insights, this document serves as a technical resource for researchers, scientists, and drug development professionals. We will deconstruct the molecule's electronic environment, predict the spectral output based on first principles, outline a robust experimental protocol, and perform a detailed signal-by-signal analysis. The methodologies and logical workflows presented herein are designed to be broadly applicable to other complex substituted aromatic systems.

The Analyte: Structure and Significance

This compound is a tri-substituted benzene derivative featuring an amine (-NH₂), an iodine atom (-I), and a trifluoromethoxy group (-OCF₃). Each substituent imparts distinct electronic and steric influences on the aromatic ring, creating a unique and informative ¹H NMR fingerprint. Understanding this fingerprint is critical for confirming its identity, assessing purity, and tracking its transformation in chemical reactions.

The structural complexity necessitates a rigorous analytical approach. The molecule is asymmetric, meaning all three aromatic protons are chemically non-equivalent and will produce distinct signals. The challenge and opportunity lie in correctly assigning these signals by dissecting the interplay of substituent effects.

Figure 1: Molecular structure with proton numbering for spectral assignment.

Core Principles: Decoding Substituent Effects in ¹H NMR

The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-donating groups (EDGs) increase electron density, "shielding" nearby protons from the external magnetic field and shifting their signals upfield (to lower ppm). Conversely, electron-withdrawing groups (EWGs) decrease electron density, "deshielding" protons and shifting them downfield (to higher ppm).[1][2]

The three substituents on our target molecule create a complex electronic landscape:

  • Amino Group (-NH₂): A potent EDG through resonance (π-donation). Its lone pair of electrons delocalizes into the aromatic ring, significantly shielding the ortho (C2, C6) and para (C4) positions.[1]

  • Iodine (-I): An interesting case. It is electronegative and thus an EWG via induction (σ-withdrawal). However, like other halogens, it possesses lone pairs that can participate in weak resonance donation. Its overall effect is weakly deactivating. The large size of iodine also introduces steric and anisotropic effects that can influence nearby protons.[3][4][5]

  • Trifluoromethoxy Group (-OCF₃): A very strong EWG. The highly electronegative fluorine atoms pull electron density away from the oxygen and, subsequently, from the aromatic ring through a powerful inductive effect.[6]

These effects are additive. To predict the spectrum, we must consider the combined influence of these groups on each specific proton (H-3, H-5, and H-6).

SubstituentPrimary Electronic EffectExpected Impact on Chemical Shift
-NH₂ Strong Electron-Donating (Resonance)Shielding (Upfield Shift)
-I Weak Electron-Withdrawing (Inductive)Mild Deshielding (Downfield Shift)
-OCF₃ Strong Electron-Withdrawing (Inductive)Strong Deshielding (Downfield Shift)

Table 1: Summary of substituent electronic effects.

mol This compound nh2 -NH₂ Group (Strong EDG) mol->nh2 i -I Group (Weak EWG) mol->i ocf3 -OCF₃ Group (Strong EWG) mol->ocf3 h6 Proton H-6 nh2->h6 Strong Shielding (ortho) h5 Proton H-5 nh2->h5 Weak Shielding (meta) i->h6 Weak Deshielding (meta) h3 Proton H-3 i->h3 Deshielding (ortho) ocf3->h5 Strong Deshielding (ortho) ocf3->h3 Weak Deshielding (meta)

Figure 2: Logical flow of substituent influences on aromatic protons.

Spin-spin coupling provides connectivity information. Protons on adjacent carbons "split" each other's signals. The magnitude of this interaction, the coupling constant (J), is distance-dependent.[7][8]

  • Ortho coupling (³J): Between protons on adjacent carbons. Typically 7-10 Hz.[1][9]

  • Meta coupling (⁴J): Between protons separated by two carbons. Typically 1-3 Hz.[7][9]

  • Para coupling (⁵J): Between protons on opposite sides of the ring. Typically <1 Hz and often not resolved.

Predicted ¹H NMR Spectrum: A First-Principles Approach

Based on the principles above, we can predict the characteristics of each aromatic signal.

  • H-6: This proton is ortho to the powerful -NH₂ donating group and meta to the weakly withdrawing -I group. The strong shielding from the amine will dominate, making H-6 the most upfield (lowest ppm) aromatic signal . It is coupled only to H-5, so it will appear as an ortho-doublet (d) .

  • H-3: This proton is ortho to the -I group and meta to both the -NH₂ and -OCF₃ groups. It experiences deshielding from the iodine and the trifluoromethoxy group. It will be significantly downfield. It is coupled only to H-5, so it will appear as a meta-doublet (d) .

  • H-5: This proton is ortho to the strongly withdrawing -OCF₃ group and meta to the donating -NH₂ group. The potent deshielding from the -OCF₃ group will be the primary influence, likely making H-5 the most downfield (highest ppm) signal . It is coupled to both H-6 (ortho) and H-3 (meta), so it will appear as a doublet of doublets (dd) .

  • -NH₂ Protons: These two protons will typically appear as a broad singlet . Its chemical shift is highly variable, depending on solvent, concentration, and temperature. In a deuterated chloroform (CDCl₃) solution, it might appear between 3.5-4.5 ppm. A key confirmatory test is a D₂O shake, which will cause the -NH₂ signal to disappear due to proton-deuterium exchange.

Predicted SignalAssignmentReason for Chemical Shift (δ)Predicted MultiplicityCoupled To (J)
Most Upfield (~6.7 ppm)H-6 Strong shielding from ortho -NH₂Doublet (d)H-5 (³J, ortho)
Mid-Field (~7.2 ppm)H-3 Deshielding from ortho -IDoublet (d)H-5 (⁴J, meta)
Most Downfield (~7.4 ppm)H-5 Strong deshielding from ortho -OCF₃Doublet of Doublets (dd)H-6 (³J, ortho), H-3 (⁴J, meta)
Broad (~4.0 ppm)-NH₂ Attached to electronegative nitrogenBroad Singlet (br s)N/A (exchangeable)

Table 2: Predicted ¹H NMR data for this compound in CDCl₃.

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality spectrum is non-negotiable. The following protocol is designed to ensure reproducibility and data integrity.

Figure 3: A validated workflow for ¹H NMR spectrum acquisition and analysis.

Methodology Details:

  • Sample Preparation:

    • Accurately weigh 10-15 mg of this compound.[10][11] Using a sufficient concentration ensures a good signal-to-noise ratio within a reasonable number of scans.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent dissolving power for many organic compounds and its single residual peak at 7.26 ppm, which serves as a convenient internal reference.[12][13]

    • Ensure the sample is fully dissolved. Any suspended solids will severely degrade the spectral resolution by disrupting the magnetic field homogeneity.[14]

  • Instrumentation and Acquisition (400 MHz Spectrometer):

    • Locking and Shimming: The instrument's deuterium lock channel will use the signal from CDCl₃ to maintain a stable magnetic field. Automated or manual shimming is then performed to optimize the field's homogeneity, which is critical for achieving sharp, well-resolved peaks.

    • Acquisition Parameters:

      • Pulse Sequence: A standard single-pulse experiment is sufficient.

      • Number of Scans: 16 to 32 scans are typically adequate for a sample of this concentration.

      • Relaxation Delay: A delay of 1-2 seconds between pulses ensures that all protons have fully relaxed, allowing for accurate integration.

  • Data Processing:

    • The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform.

    • The spectrum is phase-corrected to ensure all peaks are upright and have a proper Lorentzian shape.

    • The baseline is corrected to be flat.

    • The chemical shift axis is calibrated by setting the residual CHCl₃ peak to exactly 7.26 ppm. This step is a self-validating check for accuracy.

Conclusion: Synthesizing the Data

The ¹H NMR spectrum of this compound provides a textbook example of how competing electronic effects from multiple substituents manifest in a predictable yet nuanced way. The strong shielding of the ortho-amino group pushes H-6 significantly upfield, while the powerful deshielding of the ortho-trifluoromethoxy group shifts H-5 downfield. The coupling patterns—an ortho-doublet, a meta-doublet, and a doublet of doublets—unequivocally confirm the connectivity of the aromatic protons. By following a systematic approach grounded in the fundamental principles of chemical shift and spin-spin coupling, and by adhering to a rigorous experimental protocol, researchers can confidently elucidate and verify the structure of this and other complex aromatic molecules.

References

  • University of Wisconsin-Madison. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring 1H-atoms. Department of Chemistry. Retrieved from [Link]

  • Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

  • CHEM220 Laboratory. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. Retrieved from [Link]

  • ACD/Labs. (2025, August 21). Beyond Three Bonds: Identifying Meta Coupling in a ¹H NMR Spectrum. ACD/Labs. Retrieved from [Link]

  • Gowda, B. T., et al. (n.d.). ¹H chemical shifts of benzene, substituted benzenes, aniline and... ResearchGate. Retrieved from [Link]

  • TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube. Retrieved from [Link]

  • Kwantlen Polytechnic University. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I - KPU Pressbooks. Retrieved from [Link]

  • TMP Chem. (2023, May 15). NMR 5: Coupling Constants [Video]. YouTube. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Abraham, R. J., et al. (n.d.). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and.... Modgraph. Retrieved from [Link]

  • Abraham, R. J., et al. (n.d.). Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. Modgraph. Retrieved from [Link]

  • Abraham, R. J., et al. (1998). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Iodo-4-(trifluoromethyl)aniline. PubChem Compound Database. Retrieved from [Link]

  • Reddit. (2024, September 3). The Effect of Fluorine in 1H NMR. r/Chempros. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Schaefer, T., & Schneider, W. G. (1963). THE AMINO PROTON SHIFTS OF SOME SUBSTITUTED ANILINES IN CYCLOHEXANE. Canadian Journal of Chemistry. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Department of Chemistry. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. Retrieved from [Link]

Sources

Key reactive sites on 2-Iodo-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Key Reactive Sites of 2-Iodo-4-(trifluoromethoxy)aniline

Introduction: A Versatile Fluorinated Building Block

This compound is a key intermediate in modern organic synthesis, valued for its unique combination of reactive functional groups. Its structure, featuring an aniline moiety, an iodine atom, and a trifluoromethoxy group, provides chemists with three distinct points for molecular elaboration. The trifluoromethoxy (-OCF₃) group, in particular, is highly sought after in medicinal and agricultural chemistry for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides an in-depth analysis of the molecule's primary reactive sites, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. Understanding the orthogonal reactivity of the amino group, the carbon-iodine bond, and the aromatic ring is crucial for leveraging this building block to its full potential in the synthesis of complex target molecules.[3]

Reactive Site 1: The Nucleophilic Amino (-NH₂) Group

The primary amino group is a potent nucleophile and a weak base, making it a primary site for a variety of transformations.[4][5] While the electron-withdrawing nature of the trifluoromethoxy and iodo substituents reduces its basicity compared to unsubstituted aniline, it remains highly reactive towards electrophiles.

Core Reactivity: N-Acylation and Diazotization

N-Acylation: The reaction of the amino group with acylating agents like acyl chlorides or anhydrides is a fundamental transformation.[5] This reaction is not only a method for synthesizing amides but also serves as a critical strategy for protecting the amino group.[6] Protection moderates the high reactivity of the amine, preventing unwanted side reactions during subsequent transformations (e.g., electrophilic aromatic substitution) and improving solubility.[6][7]

Diazotization: Treatment of the aniline with nitrous acid (generated in situ from NaNO₂ and a strong acid) converts the amino group into a diazonium salt (-N₂⁺).[4][5] This intermediate is exceptionally versatile and can be displaced by a wide range of nucleophiles in Sandmeyer-type reactions, allowing the introduction of halides, cyano, or hydroxyl groups.

Experimental Protocol: N-Acetylation

This protocol details a standard procedure for protecting the amino group as an acetamide.

  • Dissolution: Dissolve this compound (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equiv.) or pyridine (2.0 equiv.), to the solution and cool to 0 °C in an ice bath.

  • Acylation: Add acetyl chloride (1.1 equiv.) or acetic anhydride (1.1 equiv.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude N-(2-iodo-4-(trifluoromethoxy)phenyl)acetamide by recrystallization or column chromatography.

N_Acylation cluster_reactants Reactants cluster_reagents Reagents cluster_products Product Aniline This compound Amide N-acetylated Product Aniline->Amide + Nucleophilic Attack AcCl Acetyl Chloride AcCl->Amide + Base Pyridine or Et3N Base->Amide Acid Scavenger

Caption: Workflow for N-Acylation of the aniline.

Reactive Site 2: The Carbon-Iodine (C-I) Bond for Cross-Coupling

The carbon-iodine bond is the premier site for transition-metal-catalyzed cross-coupling reactions. Aryl iodides are highly reactive oxidative addition partners for palladium catalysts, enabling the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions. This reactivity is central to the utility of this compound as a scaffold in drug discovery.[3]

Key Reactions: Suzuki-Miyaura and Buchwald-Hartwig Coupling

Suzuki-Miyaura Coupling: This Nobel Prize-winning reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds. It involves the palladium-catalyzed reaction of the aryl iodide with an organoboron reagent (boronic acid or ester).[8] The reaction exhibits broad functional group tolerance and is a cornerstone for synthesizing biaryl and heteroaryl structures.[9]

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the aryl iodide with a primary or secondary amine.[10][11] It has revolutionized the synthesis of complex anilines and arylamines, which are prevalent motifs in pharmaceuticals.[12][13] The choice of palladium precursor and, critically, the phosphine ligand is essential for achieving high efficiency and broad substrate scope.[13][14]

Data Presentation: Typical Cross-Coupling Conditions
ReactionCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)
Suzuki-Miyaura Pd(PPh₃)₄ (2-5%) or Pd(OAc)₂ (2%)SPhos (4%)K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene80-110
Buchwald-Hartwig Pd(OAc)₂ (2%) or Pd₂(dba)₃ (1-2%)XPhos (4%) or RuPhos (4%)K₃PO₄, NaOt-BuToluene, Dioxane80-120
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
  • Vessel Preparation: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and the degassed solvent (e.g., a 4:1 mixture of Dioxane:Water).

  • Heating and Monitoring: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Workup: After completion (typically 4-16 hours), cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

Suzuki_Coupling cluster_cycle Catalytic Cycle cluster_inputs Inputs Pd0 Pd(0)L2 OA Oxidative Addition Complex Pd0->OA Ar-I TC Transmetalation Complex OA->TC Ar'-B(OR)2 TC->Pd0 Reductive Elimination Product Coupled Product TC->Product RE Reductive Elimination ArylIodide 2-Iodo-4-(OCF3)aniline ArylIodide->OA BoronicEster R-B(OR)2 BoronicEster->TC Base Base (e.g., K2CO3) Base->TC

Caption: The catalytic cycle of a Suzuki-Miyaura reaction.

Reactive Site 3: The Aromatic Ring

The aromatic ring itself is the third key reactive site, primarily engaging in Electrophilic Aromatic Substitution (EAS) reactions. The outcome of such reactions is dictated by the cumulative electronic and steric effects of the three substituents.

Directing Effects and Regioselectivity
  • Amino (-NH₂) Group: As a powerful electron-donating group, the amine is strongly activating and ortho, para-directing.[7][15][16]

  • Iodo (-I) Group: Halogens are weakly deactivating via induction but are ortho, para-directing due to resonance.

  • Trifluoromethoxy (-OCF₃) Group: This is a strongly electron-withdrawing and deactivating group, acting as a meta-director.[2]

Synergistic Outcome: The directing effects are not additive in a simple sense; the most powerful activating group dominates the regioselectivity. In this case, the amino group's potent ortho, para-directing ability is the controlling factor.[15] The para position is already occupied by the -OCF₃ group. The two ortho positions are C3 (bearing the iodine) and C5. Therefore, electrophilic attack will be overwhelmingly directed to the C5 position, which is vacant and activated by the amine.

To prevent side reactions like oxidation and to ensure clean monosubstitution, the amino group is almost always protected (e.g., as an acetamide) before performing EAS.[6][17]

Caption: Logical flow of directing effects in EAS.

Conclusion

This compound presents a trifecta of reactive opportunities for the synthetic chemist. The nucleophilic amine allows for derivatization, protection, or conversion to other functionalities. The highly reactive C-I bond provides a reliable handle for sophisticated palladium-catalyzed cross-coupling reactions to build molecular complexity. Finally, the aromatic ring, under the dominant influence of the amino group, can be selectively functionalized via electrophilic substitution. The strategic and sequential manipulation of these three sites enables the efficient and controlled synthesis of novel compounds for pharmaceutical, agrochemical, and materials science applications.

References

  • Allen, A. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Allen. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0humDpHp6d95vMZzcnH51xWr25VjiJzBCI8227uroqZt78w6ssaK-UrkGxtelbi0wy9AsttIoXB1D2Y6KWa1sc-PxFUG5Wlt2hM7ILyUBY2q62S8kq5OrrD-rP2ylKm_rUQ==
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). Amines, Aromatic. CAMEO Chemicals. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFu-mxOSXjeupT8fGu2JOxoe4yGCy57x1RF4F1VxTdFIG2Xkctmt_-nmuC6akONetIgl_OVX61lkeG44AuhVUR7R5ZRsWixfzwcIpA24ASbrm5A8XyHbhb1xqchkCOyzjqlNo4=
  • Wikipedia. (2024). Aniline. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtqyoavY8Kxl5P8IL_ACeMvaKOPMQJhPP4NtGA7tjC19_Jy-L7DWsn_YPMoy_CljOOSgqxrS06UVCUuJLtg-azQtUonSrlRoQyP7UDcvY_vQu3YG6OHcHcL7kO0toJCxw=
  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZp58sswhpbPGl2taoB8rWdYqpOo05xIOhLooDxjdDzBqII-PPixlGBLYLrElzljInHCZk9yaKD4Ebwbr4gnzWVAkLXl2rPMkYZzbWnWrXjxqo3s3bP8G3c6ZVfmAHfJpfPynRXlU0lU6bjI54uSo=
  • BYJU'S. (n.d.). Chemical Reactions of Amines – Electrophilic Substitution. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFr-kkjU57LY5lHu-NvKnVPYm2V-9H9M5cziqw8LUojcEgu4k14GAGfyDwRbfrd7QlmY1zJRNzkPSxyZTkfPxwlOL5MWKItbMe6CikZZZWEliIR1odUkX9iWUJsj-cu_jsF_J_3W8pdc7vRdg==
  • A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids. (n.d.). Royal Society of Chemistry. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERQMfhT4ZV0Aw7pCdgolmteWwg_AILOiV9CQoTojMbhfpp1jJksQMNKnRFuA58Rr3VKFM4o3sIkRz-tyHIr0qi3XmzdSKMC68OnxAbQ6HONCrNwXbRxzB7gs7jX9GU56Yqwk801zxg3DtGdMIZuq2apawBjiWVcME=
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Versatility of Aniline Derivatives: A Focus on 4-(Trifluoromethoxy)aniline. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOcCUjXh1BRmLKntgyF0Ccx3zrVWt3k4w_xLGFfAKsOKD9QeNk62RLriA7yNOvHjbI9wnzSUxzI-zDUp7u1rU18xLY4oBCIDefq-87UDjgU4lIB9GMch-VtQkPWrTmY1KfgR6vXTHM6LoNbug697wiAavyyJau7YMIFRisoOZUOXM2bxajfRnC1vniQyfAjIZqG2WTUT7_b6EX1A7htykP23JE2LTmTHzg97ic6A8INTKmeBQmvWkeia4qBtp2Ferr
  • Chem-Impex. (n.d.). 2-Iodo-4-(trifluoromethyl)aniline. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-SLvnlSAgZ9Zp6Ngof8DeHJJtR9tnMFqaDN06PQSGv4gJNNG6FyFutFto0qgNuZSXPtekku9uY0pPFRElhfE074ylB5aaiYR19TQJD801fIYzfLRvtu8b2tACAHtnQRq-tnw=
  • Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-ai10yCHGTqJFZ8FBSKEgLAZuppiBy10Rkyd8weMxVDkpEF8wLDZXIJ768qTFZpOW7n1CQoIHwMoz0si4ms6CTp0tOryBFak0IftHXUapRae55KMMr2Nsa4NviejCCr_nNu_O1CDir55dU6s71jYpluCJnkYCCE0IM_g=
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). SpringerLink. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtRWl6ObWYWsxHAWZnH3xNcn6hAlzQwKMZgXmmmolHsZtlpVQ6s0LVUAdfvNdCMQ8Hio-pZ3B_u6TouqPAWHwQkG5KT-dQcB9WuwI2rRHrZPeeSph5PU5gD9d-6iG-JeI_8_cuQ2rgKa8dY-A=
  • Wikipedia. (2024). Electrophilic aromatic substitution. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh44aoiaSF-pn_27goviiWin5MX39XTYuj5eSX0adSiD9gTfV1huTGJMk8Jn0LD2FEfPhmg9J49A7wZTkyUvaoUgy2tpz97sn6UkOM3xB7VYqMwoHVN1NK-vwlBgeMznS3PuXgxMChJWPO4I885anb5pdBQ-QAvgiF83Dv
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXoFvkZnzV76JI0-Ktidl5L4aT-FPWT2foWF2xGLq9G_xRd6NDeWH4eDS8Ndxbm934WlyVpwyFyMmeTyMhQkhvOzTe_sDSa3yyKzp-dgSD6YT2koXnRb2IRlfj4ONpTlW8b2grBBGsivUhaYNl6LyilrbM7h32anmvnqSmu4dSewdN0491p1ZwIl4=
  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2016). Journal of Visualized Experiments. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUtHWNwfC8gWIn6qkSs-kFbVcbKbBZs2OgtpF_b8jIjqsY_FW4BDGMyr2CUgIV_8i76Sp1G6bGBdcHBQ9xcB345Vps8-vi87fAIJWDkR5M-yUcSSljIzEYRl16VkeFNQNJj0xX_cfDiwBvr4g=
  • Leah4sci. (2019). Buchwald-Hartwig coupling. YouTube. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEj1sZMbS6vgH9m3t0cYArzVqXmktrBbbOz5ZzFSsKztiTSLJ7Z1NwnEtytLLljdhV5YhxJT5-emcnL0KRRj4BpOrV77tUCriKLJOwZ1cORgORVK4o16h0cccP0lBFEtzHKYrtZElw=
  • Sommer, H., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Retrieved from the University of Groningen research portal.
  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENm7y8Kh4n7DLQRGtcLinN2oAzJYkxiBxsK4Trg5ldAz9SwH4r3Hb2fsGkiPXwK_rLkWGOMMkb2FD18bprj4akYIRB_NkgNx1NNADBW9ZPGfWDkQAyYQJ8TJuOqTunfZS_3KIVLzImoiVczYRpysy1M2w=
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). National Institutes of Health. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkPyUd5LvSdIRqNQar3c7U68sC5upr-1v0gtl1F959gqtUOHovL28s2OVqTiOAM8UAiqc4_9lcnPH3La8aYWIaYjijFfZWDrIOiVsa1boFZIo_qF8o7TO3gNKCk1FJJHMtSfyRk5dFe_zynXgf
  • BenchChem. (2025). Application Note: Suzuki Coupling of 4-Iodo-3,5-dimethylaniline. Retrieved from vertexaisearch.cloud.google.

Sources

A Technical Guide to 2-Iodo-4-(trifluoromethoxy)aniline: Properties, Sourcing, and Synthetic Applications for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethoxy (-OCF3) group, in particular, offers a powerful tool for modulating the physicochemical properties of lead compounds. This guide provides an in-depth technical overview of 2-Iodo-4-(trifluoromethoxy)aniline (CAS 845866-79-7), a trifunctional building block of significant interest. We will explore its chemical properties, detail its commercial availability from key suppliers, and present field-proven protocols for its application in pivotal synthetic transformations, thereby offering researchers and drug development professionals a comprehensive resource for leveraging this versatile intermediate.

Introduction: The Strategic Value of Fluorinated Building Blocks

The pursuit of novel therapeutics with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles has led to a surge in the use of fluorinated molecules. The trifluoromethoxy (-OCF3) group is particularly advantageous as a bioisostere for other functionalities, conferring several desirable attributes upon a parent molecule. Its strong electron-withdrawing nature and high lipophilicity can significantly improve metabolic stability by blocking sites of oxidative metabolism and enhance a drug's ability to permeate biological membranes.

This compound emerges as a uniquely valuable reagent by combining three critical functionalities in one scaffold:

  • The Trifluoromethoxy Group : Provides the aforementioned benefits of enhanced metabolic stability and lipophilicity.

  • The Iodide Group : Serves as an excellent leaving group and reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds.

  • The Aniline Group : Acts as a versatile nucleophile and a precursor for the synthesis of a vast range of amides, sulfonamides, and heterocyclic structures integral to many pharmacophores.

This guide serves as a practical manual for effectively utilizing this high-potential building block in research and development settings.

Physicochemical Properties and Safety Data

Accurate characterization is fundamental to successful synthesis. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 845866-79-7[1][2][3][4]
Molecular Formula C₇H₅F₃INO[2][3][4]
Molecular Weight 303.02 g/mol [2][4]
IUPAC Name This compound[4]
Synonyms 4-(Trifluoromethoxy)-2-iodoaniline, 2-iodo-4-(trifluoromethoxy)benzenamine[2][3][5]
Appearance Liquid[2]
Purity Typically ≥95-98%[1][2][3]
Storage 2-8°C[2]

Safety and Handling: According to the Globally Harmonized System (GHS) classifications, this compound is associated with several hazards. It is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin irritation and serious eye damage, and may cause respiratory irritation.[4][6]

Causality Behind Handling Choices: The requirement for refrigerated storage (2-8°C) is typical for complex organic molecules to prevent degradation over time, ensuring the integrity and reactivity of the compound for synthesis.[2] Standard personal protective equipment (PPE), including gloves, lab coats, and eye protection, is mandatory. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation.

Commercial Availability and Supplier Analysis

Sourcing high-purity starting materials is a critical, non-negotiable step for ensuring reproducibility and success in multi-step syntheses. This compound is available from several reputable chemical suppliers specializing in research and development quantities.

SupplierProduct Code (Example)PurityAvailable Quantities
Apollo Scientific PC957198%250mg, Custom
A Chemtek 0104-08915295+%Inquire
CymitQuimica IN-DA0052A598%250mg to 100g
India Fine Chemicals F-02261298% (GC)Inquire
eMolecules (Oakwood) 480119310 (023865)Inquire1g

Note: Availability and product codes are subject to change. Researchers should verify with suppliers directly.

Key Synthetic Applications & Methodologies

The synthetic utility of this compound is primarily derived from the distinct reactivity of its iodo and aniline functionalities. This allows for a modular and sequential approach to building molecular complexity.

The Iodide Handle: Palladium-Catalyzed Cross-Coupling

The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed oxidative addition, making it the substrate of choice for cross-coupling reactions under mild conditions.[7] The Sonogashira coupling, which forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, is a foundational reaction in drug discovery for creating rigid scaffolds and linkers.[7][8]

Detailed Protocol: Representative Sonogashira Coupling

This protocol is adapted from established procedures for the coupling of o-iodoanilines with terminal alkynes.[9]

Objective: To couple this compound with a terminal alkyne (e.g., Phenylacetylene) to synthesize 2-(phenylethynyl)-4-(trifluoromethoxy)aniline.

Reagents & Equipment:

  • This compound (1.0 eq)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) Iodide (CuI, 1-5 mol%)

  • Amine Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2-3 eq)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Schlenk flask or reaction vial, magnetic stirrer, inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of inert gas (N₂ or Ar). Expertise Note: The removal of oxygen is critical as Pd(0) species in the catalytic cycle are oxygen-sensitive, and oxygen can also promote the undesirable oxidative homocoupling of the alkyne (Glaser coupling).

  • Reagent Addition: To the flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (e.g., 3 mol%), and CuI (e.g., 3 mol%).

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF) to dissolve the solids, followed by the amine base (e.g., TEA, 2.5 eq). Expertise Note: The amine base serves two purposes: it neutralizes the HI generated during the reaction and helps maintain a coordinating, non-oxidative environment for the catalysts.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-70°C) and monitor by TLC or LC-MS until the starting iodoaniline is consumed. Trustworthiness Note: A self-validating system includes running a control reaction without the palladium catalyst to ensure the observed transformation is catalyst-dependent.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Flame-dry Schlenk flask prep2 Add Aryl Iodide, Pd Catalyst, CuI prep1->prep2 prep3 Add Degassed Solvent & Amine Base prep2->prep3 react1 Add Terminal Alkyne prep3->react1 react2 Stir under Inert Gas (RT or Heat) react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Filter through Celite react3->workup1 workup2 Aqueous Wash & Dry workup1->workup2 workup3 Concentrate workup2->workup3 purify Column Chromatography workup3->purify

Sources

Literature review on the synthesis of 2-Iodo-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Iodo-4-(trifluoromethoxy)aniline

Authored by a Senior Application Scientist

This guide provides a comprehensive review of the synthetic methodologies for preparing this compound, a key building block in modern medicinal and materials chemistry. We will delve into the strategic considerations behind synthetic route selection, provide detailed experimental protocols, and offer insights grounded in established chemical principles.

Strategic Importance of this compound

This compound is a highly valuable synthetic intermediate. Its utility stems from the unique combination of its functional groups:

  • Trifluoromethoxy Group (-OCF₃): This group is a bioisostere of a methoxy group but with significantly different electronic properties. It enhances metabolic stability, increases lipophilicity, and can improve the binding affinity of a molecule to its biological target.[1]

  • Iodine Atom (-I): The iodine atom serves as a versatile synthetic handle. It is an excellent leaving group and is highly reactive in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, which are fundamental for constructing complex molecular architectures.[1][2]

  • Aniline Moiety (-NH₂): The primary amine provides a nucleophilic site for a wide range of chemical transformations, including amide bond formation, diazotization, and N-alkylation, enabling further molecular diversification.

The strategic placement of these groups makes the title compound a sought-after precursor for developing novel pharmaceuticals, agrochemicals, and advanced materials.[2]

Core Synthetic Strategies: A Comparative Analysis

The synthesis of this compound primarily revolves around the regioselective iodination of the commercially available 4-(trifluoromethoxy)aniline. The amino group is a powerful ortho-, para-directing activator. Since the para position is occupied by the trifluoromethoxy group, electrophilic substitution is strongly directed to the ortho position.

Method 1: Direct Electrophilic Iodination

This is the most straightforward and atom-economical approach. The reaction involves the direct treatment of 4-(trifluoromethoxy)aniline with an electrophilic iodine source.

Causality Behind Experimental Choices:

  • Iodinating Agent: The choice of iodinating agent is critical.

    • Molecular Iodine (I₂): Mild and cost-effective, but often requires an oxidizing agent or a base to facilitate the reaction and consume the hydrogen iodide (HI) byproduct.

    • N-Iodosuccinimide (NIS): A highly effective and easy-to-handle source of electrophilic iodine. It often provides cleaner reactions and higher yields compared to I₂.

    • Iodine Monochloride (ICl): A very powerful iodinating agent, but its high reactivity can sometimes lead to over-iodination or other side reactions if not carefully controlled.

  • Solvent: A polar aprotic solvent like acetonitrile (CH₃CN) or a protic solvent like acetic acid is typically used to dissolve the starting materials and facilitate the ionic mechanism of the reaction.

  • Base: A mild base, such as sodium bicarbonate (NaHCO₃), is often added to neutralize the acidic byproduct (HI or HCl), preventing potential side reactions and decomposition of the acid-sensitive aniline product.

Workflow for Direct Iodination

cluster_start Starting Material cluster_reagents Reagents cluster_product Final Product A 4-(Trifluoromethoxy)aniline E This compound A->E Electrophilic Aromatic Substitution B Iodinating Agent (e.g., I₂, NIS, ICl) C Solvent (e.g., CH₃CN) D Base (optional) (e.g., NaHCO₃) A 4-(Trifluoromethoxy)aniline B N-(4-(trifluoromethoxy)phenyl)acetamide (Protected Intermediate) A->B Protection (Ac₂O) C N-(2-Iodo-4-(trifluoromethoxy)phenyl)acetamide (Iodinated Intermediate) B->C Iodination (e.g., NIS) D This compound C->D Deprotection (H⁺ or OH⁻)

Caption: Multi-step synthesis via an acetamide protective group.

Quantitative Data Summary

MethodKey ReagentsTypical YieldAdvantagesDisadvantages
Direct Iodination 4-(trifluoromethoxy)aniline, I₂, NaHCO₃75-85%High atom economy, fewer steps, faster.Potential for side reactions, may require careful purification.
Protective Group Acetic anhydride, NIS, HCl/NaOH>90% (overall)Cleaner reaction profile, easier purification, high purity product.Longer reaction sequence, lower overall throughput.

Detailed Experimental Protocol: Direct Iodination

This protocol is a self-validating system adapted from established procedures for aniline iodination. [3]It represents a reliable and efficient method for laboratory-scale synthesis.

Materials and Reagents:

  • 4-(trifluoromethoxy)aniline (1 eq.)

  • Iodine (I₂) (1 eq.)

  • Sodium bicarbonate (NaHCO₃) (1.5 eq.)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-(trifluoromethoxy)aniline (1.0 eq.) and sodium bicarbonate (1.5 eq.).

  • Solvent Addition: Add acetonitrile to the flask to create a stirrable suspension (approx. 0.2 M concentration of the aniline).

  • Reagent Addition: While stirring vigorously at room temperature, add powdered iodine (1.0 eq.) portion-wise over 20-30 minutes. The reaction mixture will typically darken.

  • Reaction Monitoring: Stir the reaction for 2-4 hours at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up - Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Work-up - Washing: Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (to remove unreacted iodine), water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford this compound as a pure solid.

Safety and Handling

  • This compound: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage. [4]* Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Perform the reaction in a well-ventilated fume hood.

  • Iodine: Iodine is corrosive and can cause burns. Avoid inhalation of its vapors.

  • Solvents: Organic solvents like acetonitrile and ethyl acetate are flammable.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • Chen, J. et al. (2021). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. Green Chemistry, 23(1), 450-454. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of 1-Iodo-4-(trifluoromethoxy)benzene. Available at: [Link]

  • MySkinRecipes. (n.d.). 3-Iodo-4-(Trifluoromethyl)Aniline. Available at: [Link]

  • MySkinRecipes. (n.d.). 3-Iodo-4-(trifluoromethoxy)aniline. Available at: [Link]

  • Oakwood Chemical. (n.d.). 3-Iodo-4-(trifluoromethoxy)aniline. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2012). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Synthesis, 44(22), 3595-3597. Available at: [Link]

  • Organic Syntheses. (n.d.). p-IODOANILINE. Available at: [Link]

  • Google Patents. (1998). EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline.
  • JoVE. (2015). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available at: [Link]

Sources

An In-Depth Technical Guide to the Stability and Reactivity of 2-Iodo-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Building Block in Modern Chemistry

In the landscape of pharmaceutical and agrochemical development, the strategic selection of molecular building blocks is paramount to success. 2-Iodo-4-(trifluoromethoxy)aniline emerges as a highly valuable intermediate, distinguished by a unique constellation of functional groups on an aniline scaffold. The presence of an iodine atom at the ortho-position provides a versatile handle for sophisticated carbon-carbon and carbon-heteroatom bond formation. The trifluoromethoxy (-OCF₃) group at the para-position imparts desirable physicochemical properties, such as increased lipophilicity and metabolic stability, which are critical for enhancing the bioavailability and in-vivo lifetime of drug candidates. Concurrently, the nucleophilic amino group offers another site for synthetic elaboration. This guide provides an in-depth analysis of the stability and reactivity of this compound, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage its full synthetic potential.

Section 1: Physicochemical Profile and Stability

A thorough understanding of a compound's physical properties and stability is the foundation of its effective use. Mishandling or improper storage can lead to degradation, compromising experimental outcomes.

1.1: Core Physicochemical Data

The fundamental properties of this compound are summarized below, providing a quick reference for laboratory use.

PropertyValueSource(s)
CAS Number 845866-79-7
Molecular Formula C₇H₅F₃INO
Molecular Weight 303.02 g/mol
Appearance White to light yellow or brown crystalline powder
Melting Point 50 - 54 °C
Purity Typically ≥98% (GC)
1.2: Stability and Recommended Handling

The stability of this compound is robust under standard laboratory conditions; however, its functional groups warrant specific storage protocols to ensure long-term integrity.

  • Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Storing at room temperature is generally acceptable. The primary rationale is to prevent moisture absorption and atmospheric oxidation. The aniline moiety is susceptible to slow air oxidation, which can lead to discoloration and the formation of impurities.

  • Light Sensitivity: Like many aryl iodides, this compound may exhibit sensitivity to light over prolonged periods. It is best stored in an opaque or amber vial to prevent photochemical degradation, which could potentially lead to C-I bond cleavage.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, which can react exothermically with the aniline group. It should also be kept away from strong acids.

  • Thermal Stability: The compound is thermally stable at its melting point and under typical reaction conditions. However, intense heating can lead to decomposition, releasing hazardous vapors such as nitrogen oxides (NOx), carbon oxides, and hydrogen iodide.

Section 2: A Triad of Reactivity - Unlocking Synthetic Potential

The synthetic utility of this compound is dictated by the interplay of its three key functional regions: the highly reactive carbon-iodine bond, the nucleophilic amino group, and the electron-rich aromatic ring.

An overview of the primary reaction pathways for this compound.

Caption: Key synthetic transformations of this compound.

2.1: The Workhorse of Synthesis: Palladium-Catalyzed Cross-Coupling

The carbon-iodine bond is the most synthetically versatile functionality of the molecule. Due to its relatively low bond dissociation energy, it readily undergoes oxidative addition to a Palladium(0) catalyst, initiating a catalytic cycle. This makes it an excellent substrate for a variety of powerful cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[1] this compound can be coupled with a wide range of aryl, heteroaryl, or vinyl boronic acids or their esters. The reaction is typically mediated by a Pd(0) catalyst and requires a base to activate the organoboron species for transmetalation.[2]

  • Sonogashira Coupling: For the synthesis of aryl-alkyne structures, the Sonogashira coupling is the method of choice.[3] It involves the coupling of the iodoaniline with a terminal alkyne, uniquely requiring a dual catalytic system of palladium and a copper(I) co-catalyst under basic conditions.

  • Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, transforming the aryl iodide into a more complex aniline or arylamine derivative. The process is highly dependent on the choice of a bulky, electron-rich phosphine ligand to facilitate the challenging reductive elimination step that forms the C-N bond.

2.2: Transformations of the Amino Group

The primary amine at the 1-position is a potent nucleophile and a versatile functional group for further derivatization.

  • Diazotization: The aniline can be converted into a diazonium salt by treatment with nitrous acid (generated in-situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C). This transformation is critical because the diazonium group is an excellent leaving group and can be displaced by a wide variety of nucleophiles (e.g., in Sandmeyer-type reactions) to install functionalities that are otherwise difficult to introduce.

  • Acylation and Sulfonylation: The amino group readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. This is a common strategy to protect the amine during subsequent reactions or to synthesize final target molecules with amide/sulfonamide motifs, which are prevalent in bioactive compounds.

Section 3: Field-Proven Experimental Methodologies

The following protocols are provided as robust starting points. As a Senior Application Scientist, I stress that optimization for each specific substrate pairing is crucial for achieving maximum yield and purity. The causality behind each step is explained to empower the researcher.

3.1: Protocol for Suzuki-Miyaura Coupling

Objective: To synthesize 2-(Aryl)-4-(trifluoromethoxy)aniline via C-C bond formation.

  • Step 1: Reaction Setup (Inert Atmosphere is Critical)

    • To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

    • Rationale: An excess of the boronic acid ensures complete consumption of the starting iodide. K₂CO₃ is a mild, effective base for activating the boronic acid without promoting side reactions. The flask must be flame-dried to remove adsorbed water, which can interfere with the catalyst.

  • Step 2: Catalyst and Solvent Addition

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Under a positive pressure of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%).

    • Add a degassed solvent mixture, typically Toluene/Water (4:1).

    • Rationale: The Pd(0) catalyst is oxygen-sensitive. Degassing the solvent (e.g., by sparging with argon) and maintaining an inert atmosphere are essential to prevent catalyst oxidation and deactivation. Water is necessary in the solvent system to dissolve the inorganic base and facilitate the transmetalation step.

  • Step 3: Reaction Execution

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting iodide is consumed (typically 4-12 hours).

  • Step 4: Workup and Purification

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel.

    • Rationale: The aqueous workup removes the base and inorganic byproducts. Column chromatography is typically required to separate the desired product from residual boronic acid and catalyst-derived impurities.

3.2: Protocol for Buchwald-Hartwig Amination

Objective: To synthesize a di-substituted aniline via C-N bond formation.

  • Step 1: Reaction Setup (Strict Anhydrous/Anaerobic Conditions)

    • In a glovebox, charge an oven-dried vial with this compound (1.0 eq), a palladium precatalyst (e.g., a G4 Buchwald precatalyst, 2 mol%), and a specialized phosphine ligand (e.g., CPhos, 4 mol%). Add sodium tert-butoxide (NaOtBu, 1.4 eq).

    • Rationale: Buchwald-Hartwig aminations are highly sensitive to air and moisture. A strong, non-nucleophilic base like NaOtBu is required to deprotonate the coupling amine without competing in the reaction. Modern precatalysts are often air-stable but require an inert atmosphere for the reaction itself.

  • Step 2: Reagent and Solvent Addition

    • Remove the vial from the glovebox, add the amine coupling partner (1.2 eq), followed by an anhydrous, degassed aprotic solvent such as 1,4-dioxane or toluene.

  • Step 3: Reaction Execution

    • Seal the vial and heat to 80-110 °C.

    • Monitor by LC-MS. Reactions are often complete within 2-24 hours.

  • Step 4: Workup and Purification

    • Cool to room temperature, pass the mixture through a short plug of celite, and rinse with ethyl acetate to remove the palladium catalyst.

    • Concentrate the filtrate and purify the residue by flash column chromatography.

    • Rationale: Filtering through celite is a crucial first step to remove the heterogeneous palladium black that forms upon reaction completion, simplifying the subsequent purification.

A generalized workflow for cross-coupling reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Flame-dry glassware prep2 Weigh reagents prep1->prep2 prep3 Degas solvents prep2->prep3 react1 Assemble under Inert Atmosphere (Ar/N₂) prep3->react1 react2 Add reagents & catalyst react1->react2 react3 Heat and stir (Monitor by TLC/LC-MS) react2->react3 workup1 Quench & Dilute react3->workup1 workup2 Aqueous Extraction workup1->workup2 workup3 Dry & Concentrate workup2->workup3 purify1 Column Chromatography workup3->purify1 Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oa_complex L₂Pd(II)(Ar)(I) pd0->oa_complex Oxidative Addition (Ar-I) amine_complex [L₂Pd(II)(Ar)(R₂NH)]⁺I⁻ oa_complex->amine_complex + R₂NH amido_complex L₂Pd(II)(Ar)(NR₂) amine_complex->amido_complex - HI (+ Base) amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product

Caption: The catalytic cycle for C-N bond formation.

Section 4: Safety and Hazard Management

As with any laboratory chemical, a proactive approach to safety is essential. This compound presents moderate hazards that must be managed with appropriate engineering controls and personal protective equipment.

  • GHS Hazard Classification:

    • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

    • Skin Corrosion/Irritation: Causes skin irritation.

    • Eye Damage/Irritation: Causes serious eye damage or irritation.

    • Specific Target Organ Toxicity: May cause respiratory irritation.

Precautionary MeasureSpecificationRationale
Engineering Controls Work in a certified chemical fume hood.To prevent inhalation of dust or vapors.
Eye Protection Safety glasses with side shields or goggles.To prevent eye contact and serious irritation/damage.
Hand Protection Nitrile or other chemically resistant gloves.To avoid skin contact and absorption.
Skin and Body Standard laboratory coat.To protect skin from accidental splashes.
  • First Aid Measures:

    • Inhalation: Move the person to fresh air.

    • Skin Contact: Wash off immediately with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Ingestion: Rinse mouth and seek immediate medical advice.

Conclusion

This compound is a powerful and versatile intermediate whose value is unlocked through a clear understanding of its stability and reactivity. Its susceptibility to palladium-catalyzed cross-coupling at the C-I bond makes it an ideal substrate for constructing complex molecular architectures. By adhering to the principles of safe handling, proper storage, and robust, well-rationalized reaction protocols, researchers can effectively harness the capabilities of this compound to accelerate innovation in drug discovery, agrochemicals, and materials science.

References

  • Kaupp, G. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Progress in Color, Colorants and Coatings. Available at: [Link]

  • Online Chemistry Notes (2023). Diazotization reaction: Mechanism and Uses. Available at: [Link]

  • Chemical Education Xchange (n.d.). Diazotization of Aniline Derivatives: Nitrous Acid Test. Available at: [Link]

  • Khan Academy (2019). converting anilines to diazoniums ions. YouTube. Available at: [Link]

  • Wikipedia (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Royal Society of Chemistry (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable (n.d.). Buchwald-Hartwig Amination. Available at: [Link]

  • J&K Scientific LLC (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]

  • ResearchGate (n.d.). Sonogashira cross-coupling in iodo-containing 2-aryloxazolines. Available at: [Link]

  • PubMed (2021). Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia (n.d.). Sonogashira coupling. Available at: [Link]

  • Wikipedia (n.d.). Suzuki reaction. Available at: [Link]

  • Beilstein Journal of Organic Chemistry (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Biaryl Synthesis: The Role of 2-Iodobiphenyl in Suzuki Coupling. Available at: [Link]

  • Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • YouTube (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • YouTube (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available at: [Link]

Sources

A Technical Guide to the Safe Handling and Application of 2-Iodo-4-(trifluoromethoxy)aniline for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive safety and handling guide for 2-Iodo-4-(trifluoromethoxy)aniline (CAS No. 845866-79-7), a critical building block in modern pharmaceutical and materials science research. As a Senior Application Scientist, the following protocols and insights are synthesized from available safety data sheets, peer-reviewed literature, and established best practices in chemical synthesis. The unique molecular architecture of this compound, featuring both an iodine atom and a trifluoromethoxy group, makes it highly valuable for introducing fluorinated moieties and for use in cross-coupling reactions, but also necessitates stringent safety protocols.[1]

It is critical to note that comprehensive, peer-reviewed toxicological data for this compound is not extensively available. Therefore, a conservative approach to safety is mandated. The protocols outlined herein are based on the Globally Harmonized System (GHS) classifications available for this specific compound and are supplemented with data from structurally similar aniline derivatives, such as 2-Iodo-4-(trifluoromethyl)aniline and 4-(trifluoromethoxy)aniline, to ensure a robust margin of safety. This approach aligns with the precautionary principle fundamental to laboratory safety.

Compound Identification and Physicochemical Profile

Understanding the fundamental properties of a chemical is the first step in a thorough risk assessment. The trifluoromethoxy group can significantly influence a molecule's metabolic stability and lipophilicity, while the iodo group provides a reactive handle for synthetic transformations, such as Suzuki and Sonogashira couplings.[1][2] These features are highly desirable in drug development.[1][3]

Table 1: Physicochemical and Identification Data

Property This compound Data Source
IUPAC Name This compound PubChem[4]
Synonyms 2-iodo-4-(trifluoromethoxy)benzenamine PubChem[4]
CAS Number 845866-79-7 PubChem[4]
Molecular Formula C₇H₅F₃INO PubChem[4]
Molecular Weight 303.02 g/mol PubChem[4]
Appearance Light yellow to brown powder/crystal (based on analogue) Chem-Impex[1]

| Melting Point | 50 - 54 °C (analogue: 2-Iodo-4-(trifluoromethyl)aniline) | Chem-Impex, TCI[1] |

The compound is a solid at room temperature, which can reduce the risk of vapor inhalation compared to a liquid. However, its powdered form presents a significant risk of aerosolization during handling, necessitating the use of engineering controls.

Hazard Identification and GHS Classification

Based on the available data, this compound is classified as hazardous. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[5]

Table 2: GHS Hazard Classification for this compound

GHS Classification Hazard Code Hazard Statement Data Source
Acute Toxicity, Oral H302 Harmful if swallowed PubChem[4]
Acute Toxicity, Dermal H312 Harmful in contact with skin PubChem[4]
Skin Corrosion/Irritation H315 Causes skin irritation PubChem[4]
Serious Eye Damage/Irritation H318 Causes serious eye damage PubChem[4]
Acute Toxicity, Inhalation H332 Harmful if inhaled PubChem[4]

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | PubChem[4][6] |

The "Danger" pictogram is associated with this compound due to the risk of serious eye damage.[4] The causality behind these hazards lies in the reactivity of aniline compounds. Aniline derivatives can be absorbed through the skin and are known to cause irritation and systemic toxicity. The trifluoromethoxy group can enhance skin penetration.

Caption: GHS Health Hazards for this compound.

Hierarchy of Controls for Safe Handling

The most effective method for mitigating risk is to follow the hierarchy of controls. This principle prioritizes engineering and administrative controls over personal protective equipment (PPE).

HierarchyOfControls Elimination Elimination (Not Feasible) Substitution Substitution (Use less hazardous alternative) Elimination->Substitution Engineering Engineering Controls (Chemical Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE EmergencyResponse Exposure Exposure Event Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion RemoveClothing Remove Contaminated Clothing Immediately Skin->RemoveClothing FlushEyes Flush Eyes with Water for at least 15 min Eyes->FlushEyes MoveToFreshAir Move to Fresh Air Inhalation->MoveToFreshAir RinseMouth Rinse Mouth with Water Ingestion->RinseMouth FlushSkin Flush Skin with Water for at least 15 min RemoveClothing->FlushSkin SeekMedical Seek Immediate Medical Attention FlushSkin->SeekMedical FlushEyes->SeekMedical MoveToFreshAir->SeekMedical RinseMouth->SeekMedical

Sources

Unlocking the Potential of 2-Iodo-4-(trifluoromethoxy)aniline: A Technical Guide to Emerging Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Building Block Poised for Innovation

2-Iodo-4-(trifluoromethoxy)aniline is a halogenated and fluorinated aromatic amine that serves as a highly versatile intermediate in modern organic synthesis. Its unique trifluoromethoxy group and iodine substitution pattern enhance its reactivity and applicability in diverse fields, from pharmaceuticals and agrochemicals to advanced materials.[1][2] The trifluoromethoxy (-OCF3) group, in particular, is of growing importance in medicinal chemistry. It can enhance lipophilicity, which may improve a drug's ability to cross biological membranes, and often increases metabolic stability due to the strength of the carbon-fluorine bonds.[2] This can lead to a longer half-life for drug candidates, potentially allowing for less frequent dosing.[2]

This technical guide explores untapped research opportunities for this compound, moving beyond its current applications to propose novel avenues for investigation in medicinal chemistry, agrochemicals, and material science. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols to empower researchers to explore these new frontiers.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 845866-79-7
Molecular Formula C₇H₅F₃INO
Molecular Weight 303.02 g/mol
Appearance Light yellow to brown powder/crystal
Melting Point 50 - 54 °C

I. Medicinal Chemistry: Scaffolding for Novel Therapeutics

The trifluoromethoxy group is a key feature in several FDA-approved drugs, highlighting its value in drug design.[3] The structure of this compound, with its strategically placed iodo and amino groups, offers multiple reactive handles for the synthesis of complex bioactive molecules.[1]

A. Synthesis of Novel Benzimidazole Scaffolds

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, anticancer, and antiviral properties. The ortho-disubstituted nature of this compound makes it an ideal precursor for the synthesis of novel benzimidazole derivatives.

Proposed Research Workflow:

A This compound B Buchwald-Hartwig Amination (Introduction of a second amino group) A->B Aryl halide, Pd catalyst, Ligand, Base C Ortho-phenylenediamine Derivative B->C D Condensation with Aldehydes or Carboxylic Acids C->D R-CHO or R-COOH E Substituted Benzimidazoles D->E F Biological Screening (e.g., anticancer, antimicrobial assays) E->F A This compound B Buchwald-Hartwig Amination with a 2-halothiophenol A->B Pd catalyst, Ligand, Base C Diphenylamine Derivative B->C D Intramolecular Cyclization C->D Pd or Cu catalyst E Substituted Phenothiazine D->E F Pharmacological Evaluation E->F A This compound B Sonogashira Coupling with a terminal alkyne A->B Pd catalyst, Cu(I) cocatalyst, Base C 2-Alkynyl-4-(trifluoromethoxy)aniline B->C D Cyclization with Hydrazine C->D N₂H₄ E Substituted Pyrazole D->E F Herbicidal Activity Screening E->F cluster_0 Diazotization cluster_1 Sandmeyer-Type Reactions A This compound B Diazonium Salt A->B NaNO₂, Acid (e.g., HCl, H₂SO₄) 0-5 °C C Introduction of -Cl, -Br, -CN B->C CuCl, CuBr, or CuCN D Introduction of -OH B->D H₂O, heat E Introduction of -F (Schiemann Reaction) B->E HBF₄, heat

Sources

A Technical Guide to the Nomenclature and Chemical Identity of 2-Iodo-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-Iodo-4-(trifluoromethoxy)aniline, a critical building block in modern medicinal and materials chemistry. The document delves into the compound's systematic nomenclature, explores its various chemical synonyms, and consolidates its key identifiers from major chemical databases. By clarifying the terminology associated with this reagent, this guide aims to enhance precision in research, procurement, and regulatory documentation. Included are its physicochemical properties, a representative synthetic protocol with mechanistic explanations, and essential safety information, providing a holistic resource for professionals in the field.

Introduction: The Strategic Value of this compound

In the landscape of synthetic chemistry, fluorinated compounds have established a preeminent role, particularly in the development of pharmaceuticals and advanced materials. The incorporation of fluorine-containing moieties, such as the trifluoromethoxy (-OCF₃) group, can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This compound emerges as a particularly valuable synthon due to its unique trifunctional architecture.

The molecule incorporates:

  • An aniline moiety, providing a nucleophilic site and a foundational element for a vast array of derivatives.

  • A trifluoromethoxy group at the 4-position, which acts as a powerful electronic modulator and a bioisostere for other functional groups.

  • An iodo group at the 2-position, serving as a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular scaffolds.

This combination makes this compound a cornerstone intermediate for synthesizing novel therapeutic agents and functional materials where precise molecular tuning is paramount.

Unraveling the Nomenclature: Synonyms and Systematic Naming

Clarity in chemical communication is essential. The structural complexity of this compound gives rise to several valid names, each derived from different nomenclature systems. Understanding these variations is crucial for accurate literature searches and chemical sourcing.

IUPAC Systematic Name

The formal name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is This compound .[1] This name is derived by treating the molecule as a substituted aniline. The numbering of the benzene ring begins at the carbon atom bonded to the amino (-NH₂) group as position 1, with substituents named and numbered to give the lowest possible locants.

Common and Database-Derived Synonyms

In chemical databases and commercial catalogs, several alternative names are frequently encountered. These are often generated by prioritizing different functional groups or by using alternative, yet valid, naming conventions.

  • 2-iodo-4-(trifluoromethoxy)benzenamine : This is a common systematic variant where "benzenamine" is used in place of the common name "aniline".[1][2]

  • 4-(trifluoromethoxy)-2-iodoaniline or 4-trifluoromethoxy-2-iodoaniline : In this construction, the substituents are listed alphabetically before the parent name "aniline".[1][2]

  • 2-iodo-4-(trifluoromethoxy)phenylamine : This synonym treats the aniline core as a "phenylamine" group.[1][2]

  • 4-Amino-3-iodo-alpha,alpha,alpha-trifluoroanisole : This name designates the molecule as a derivative of anisole (methoxybenzene), where the methoxy group is trifluorinated.[2][3]

  • 2-iodanyl-4-(trifluoromethyloxy)aniline : This less common variant uses "iodanyl" for the iodine substituent and "trifluoromethyloxy" for the -OCF₃ group.[2]

Chemical Identifiers and Physicochemical Data

For unambiguous identification, standardized numerical identifiers are assigned to chemical compounds. The following tables summarize the key identifiers and properties for this compound.

Table 1: Chemical Synonyms and Identifiers
Identifier TypeValueSource
Primary Name This compoundIUPAC, PubChem[1]
CAS Number 845866-79-7PubChem, Apollo Scientific[1][3]
PubChem CID 2761172PubChem[1]
MDL Number MFCD04972994PubChem, Apollo Scientific[1][3]
EC Number 977-528-1PubChem[1]
DSSTox Substance ID DTXSID10375599PubChem[1]
Synonym 2-iodo-4-(trifluoromethoxy)benzenaminePubChem, CymitQuimica[1][2]
Synonym 4-(trifluoromethoxy)-2-iodoanilinePubChem, CymitQuimica[1][2]
Table 2: Key Physicochemical Properties
PropertyValueSource
Molecular Formula C₇H₅F₃INOPubChem[1]
Molecular Weight 303.02 g/mol PubChem[1]
Appearance Solid (form may vary)General knowledge
InChI Key QDKAGYKFJHVWBK-UHFFFAOYSA-NPubChem, CymitQuimica[1][2]
Purity Typically ≥98%Apollo Scientific[3]

Representative Synthetic Protocol: Electrophilic Iodination

A logical and common method for preparing this compound is through the regioselective electrophilic iodination of its precursor, 4-(trifluoromethoxy)aniline.

Mechanistic Rationale

The amino group (-NH₂) of the aniline precursor is a potent activating group and a strong ortho, para-director for electrophilic aromatic substitution. Since the para position is already occupied by the trifluoromethoxy group, electrophilic attack is directed specifically to the ortho positions (C2 and C6). Monosubstitution is typically favored under controlled conditions due to the steric hindrance introduced by the first iodine atom. Reagents like N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl) are effective for this transformation, providing an electrophilic iodine source ("I⁺").

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Workup & Isolation cluster_2 Step 3: Final Product start_mat 4-(Trifluoromethoxy)aniline in Acetonitrile vessel Reaction Vessel (0°C to RT) start_mat->vessel reagent N-Iodosuccinimide (NIS) (1.0 eq) reagent->vessel Slow Addition quench Quench with aq. Na₂S₂O₃ solution vessel->quench After reaction completion (TLC) extract Extract with Ethyl Acetate quench->extract purify Column Chromatography (Silica Gel) extract->purify product This compound purify->product

Caption: Synthetic workflow for the iodination of 4-(trifluoromethoxy)aniline.

Detailed Step-by-Step Methodology

Reagents and Materials:

  • 4-(Trifluoromethoxy)aniline (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.0 eq)

  • Acetonitrile (solvent)

  • Ethyl acetate (extraction solvent)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system for chromatography

Procedure:

  • Dissolution: Dissolve 4-(trifluoromethoxy)aniline (1.0 eq) in a suitable volume of acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Place the flask in an ice bath and cool the solution to 0°C.

  • Reagent Addition: Add N-Iodosuccinimide (1.0 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly. Causality: Slow addition prevents potential side reactions and controls the exotherm.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing saturated aqueous sodium thiosulfate solution to quench any unreacted iodine.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then brine. Causality: The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

GHS Safety Profile and Handling Recommendations

This compound is a hazardous substance and must be handled with appropriate precautions.

Table 3: GHS Hazard Information
Hazard CodeHazard StatementClass
H302 Harmful if swallowedAcute Toxicity, Oral (Warning)[1]
H312 Harmful in contact with skinAcute Toxicity, Dermal (Warning)[1]
H315 Causes skin irritationSkin Corrosion/Irritation (Warning)[1]
H318 Causes serious eye damageSerious Eye Damage/Irritation (Danger)[1]
H332 Harmful if inhaledAcute Toxicity, Inhalation (Warning)[1]
H335 May cause respiratory irritationSpecific Target Organ Toxicity (Warning)[1]

Handling Recommendations:

  • Always handle this compound inside a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Avoid inhalation of dust and vapors.

  • Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.

Conclusion

This compound is a high-value chemical intermediate with a well-defined but varied nomenclature. A thorough understanding of its IUPAC name, common synonyms, and numerical identifiers is fundamental for researchers to navigate the scientific literature and chemical supply chains effectively. Its strategic utility in synthesis, coupled with a clear understanding of its handling requirements, positions it as an indispensable tool for innovation in drug discovery and materials science.

References

  • PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Step-by-Step Guide to Buchwald-Hartwig Amination of 2-Iodo-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2][3] Traditional methods for constructing these bonds often suffer from limited substrate scope, harsh reaction conditions, and poor functional group tolerance. The advent of the Buchwald-Hartwig amination has largely overcome these limitations, offering a milder and more general route to a vast array of arylamine derivatives.[1]

This application note provides a comprehensive, step-by-step guide for the Buchwald-Hartwig amination of 2-Iodo-4-(trifluoromethoxy)aniline, a substrate characterized by both steric hindrance and electron-withdrawing substituents. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and provide insights into the critical parameters that govern its success.

Understanding the Substrate: this compound

The choice of this compound as a substrate presents a unique set of challenges and considerations. The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing group, which can influence the reactivity of the aryl iodide. The iodine atom, being a large and polarizable halogen, generally facilitates a rapid oxidative addition to the palladium(0) catalyst.[4] However, the aniline moiety introduces a coordinating group that could potentially interact with the catalyst. Furthermore, the ortho-position of the iodine atom relative to the aniline group introduces steric hindrance that must be addressed through careful selection of the catalyst system.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl iodide (this compound) to form a palladium(II) intermediate.[2]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active palladium(0) catalyst.[2]

A visual representation of this catalytic cycle is provided below:

Buchwald_Hartwig_Amination Pd(0)L_n Pd(0)Ln Ar-Pd(II)(X)L_n Ar-Pd(II)(X)Ln Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(NHR'R'')L_n [Ar-Pd(II)(NHR'R'')Ln]+X- Ar-Pd(II)(X)L_n->Ar-Pd(II)(NHR'R'')L_n + HNR'R'' - X- Ar-Pd(II)(NR'R'')L_n Ar-Pd(II)(NR'R'')Ln Ar-Pd(II)(NHR'R'')L_n->Ar-Pd(II)(NR'R'')L_n + Base - [Base-H]+ Product Ar-NR'R'' Ar-Pd(II)(NR'R'')L_n->Product Reductive Elimination Product->Pd(0)L_n Regeneration of Catalyst

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Reaction Components and Their Rationale

The success of the Buchwald-Hartwig amination hinges on the judicious selection of several key components:

ComponentRecommended ChoiceRationale
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))A common and reliable source of Pd(0). Pre-catalysts can also be used for improved consistency.
Ligand XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)A bulky, electron-rich biarylphosphine ligand that promotes both oxidative addition and reductive elimination, crucial for coupling sterically hindered and electron-deficient substrates.[5]
Base NaOtBu (Sodium tert-butoxide)A strong, non-nucleophilic base that effectively deprotonates the amine without competing in the coupling reaction.
Solvent Toluene or 1,4-Dioxane (anhydrous)Aprotic solvents that are compatible with the reaction conditions. Toluene is often preferred for its ability to azeotropically remove traces of water.

Detailed Experimental Protocol

This protocol describes the amination of this compound with a generic primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous Toluene

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon) manifold

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (1-2 mol%), and XPhos (2-4 mol%).

    • Seal the flask with a septum and purge with an inert atmosphere (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.

  • Addition of Reagents:

    • Under a positive pressure of the inert gas, add anhydrous toluene via syringe.

    • Add the amine (1.2 equiv) to the reaction mixture via syringe. If the amine is a solid, it can be added along with the other solids in the first step.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 80-110 °C.

    • Stir the reaction mixture vigorously. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup:

    • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the Celite pad with additional ethyl acetate.

    • Combine the organic filtrates and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxidation)Ensure rigorous exclusion of air and moisture. Use freshly opened or properly stored reagents. Consider using a palladium precatalyst.
Poor quality reagentsUse high-purity, anhydrous solvents and reagents.
Formation of Side Products Hydrodehalogenation (replacement of iodine with hydrogen)Ensure the inert atmosphere is maintained throughout the reaction.
Homocoupling of the amine or aryl iodideOptimize the catalyst loading and reaction temperature.
Difficulty in Purification Residual catalyst or ligandPerform a thorough workup, including filtration through Celite. Optimize chromatography conditions.

Conclusion

The Buchwald-Hartwig amination of this compound provides a powerful method for the synthesis of valuable substituted anilines. By understanding the mechanistic principles and carefully controlling the reaction parameters, researchers can achieve high yields and purity. The protocol outlined in this application note serves as a robust starting point for the successful execution of this important transformation in a research and development setting.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914-15917.
  • Lai, W. I., Leung, M. P., Choy, P. Y., & Kwong, F. Y. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis, 51(13), 2678-2686.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). ResearchGate. Retrieved from [Link]

  • Biaryl coupling reactions can be modified to use amines as a nucleophile to form a new carbon-nitrogen bond. This reaction is called the Buchwald-Hartwig reaction. (2019, January 7). YouTube. Retrieved from [Link]

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. Retrieved from [Link]

  • Buchwald-Hartwig amination reaction of iodobenzene with aniline... (n.d.). ResearchGate. Retrieved from [Link]

Sources

The Strategic Application of 2-Iodo-4-(trifluoromethoxy)aniline in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Kinase Inhibitors and Key Structural Motifs

Protein kinases, as fundamental regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine. Their dysregulation is a hallmark of numerous diseases, particularly cancer, driving an ongoing quest for novel, potent, and selective small molecule inhibitors.[1] A significant portion of clinically successful kinase inhibitors are ATP-competitive, binding to the enzyme's active site to block its phosphorylating activity. The design of these inhibitors often relies on "privileged scaffolds," molecular frameworks that are pre-validated to interact with the kinase hinge region. Among these, structures based on anilino-pyrimidines, anilino-quinazolines, and pyrazolo-pyrimidines are particularly prominent.[2][3][4][5]

The aniline moiety in these scaffolds plays a pivotal role, often forming crucial hydrogen bonds with the kinase hinge region. Consequently, the substitution pattern on the aniline ring is a key determinant of an inhibitor's potency, selectivity, and pharmacokinetic properties. This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 2-Iodo-4-(trifluoromethoxy)aniline , a versatile and highly valuable building block, in the synthesis of next-generation kinase inhibitors.

The Synthetic Advantage of this compound

The utility of this compound in kinase inhibitor synthesis stems from two key structural features: the iodo group and the trifluoromethoxy substituent.

  • The Iodo Group: A Versatile Handle for Cross-Coupling Reactions

    The iodine atom at the 2-position serves as an excellent leaving group in a variety of palladium- and copper-catalyzed cross-coupling reactions. This allows for the efficient and modular construction of the desired kinase inhibitor scaffold. The most relevant of these reactions in this context are:

    • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, enabling the connection of the aniline to aryl or heteroaryl boronic acids or esters.[6][7]

    • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, allowing for the coupling of the aniline to various nitrogen-containing heterocycles.[4][8]

    • Sonogashira Coupling: For the creation of carbon-carbon triple bonds, linking the aniline to terminal alkynes.

  • The Trifluoromethoxy Group: A Key Modulator of Physicochemical Properties

    The trifluoromethoxy (-OCF₃) group at the 4-position is an increasingly popular substituent in medicinal chemistry for several reasons:[9][10][11]

    • Metabolic Stability: The high strength of the carbon-fluorine bonds makes the trifluoromethoxy group resistant to oxidative metabolism, which can improve the half-life of a drug candidate.

    • Lipophilicity: The -OCF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and improve its oral bioavailability.

    • Electronic Effects: As a strong electron-withdrawing group, it can influence the pKa of the aniline nitrogen, potentially fine-tuning the binding interactions with the target kinase.

    • Conformational Effects: The steric bulk of the trifluoromethoxy group can influence the preferred conformation of the final inhibitor, which can be critical for achieving high potency and selectivity.

Application Protocol 1: Synthesis of a Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a representative pyrazolo[3,4-d]pyrimidine-based kinase inhibitor, a scaffold found in numerous potent inhibitors of kinases such as Janus kinases (JAKs) and spleen tyrosine kinase (Syk).

Synthetic Workflow

A This compound C Suzuki-Miyaura Coupling A->C B 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine B->C D N-(2-Iodo-4-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine C->D F Buchwald-Hartwig Amination D->F E Amine Coupling Partner E->F G Final Kinase Inhibitor F->G

Caption: Synthetic workflow for a pyrazolo[3,4-d]pyrimidine kinase inhibitor.

Step-by-Step Procedure

Materials:

  • This compound

  • 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine

  • Bis(pinacolato)diboron

  • Potassium acetate

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • 1,4-Dioxane (anhydrous)

  • A suitable aryl or heteroaryl halide (for the second coupling)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous)

Part 1: Borylation of this compound

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Add anhydrous 1,4-dioxane.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2-(4-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane.

Part 2: Suzuki-Miyaura Coupling

  • To a microwave vial, add the boronic ester from Part 1 (1.0 eq), 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and sodium carbonate (2.0 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Seal the vial and heat in a microwave reactor to 120-140 °C for 30-60 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-(2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-5-(trifluoromethoxy)phenyl)acetamide.

Application Protocol 2: Synthesis of a Quinazoline-Based Kinase Inhibitor via Buchwald-Hartwig Amination

This protocol outlines the synthesis of a 4-anilinoquinazoline scaffold, which is the core of several approved EGFR inhibitors like gefitinib and erlotinib.

Synthetic Workflow

A This compound C Buchwald-Hartwig Amination A->C B 4-Chloro-6,7-dimethoxyquinazoline B->C D N-(2-Iodo-4-(trifluoromethoxy)phenyl)-6,7-dimethoxyquinazolin-4-amine C->D E Further Functionalization (e.g., Sonogashira coupling) D->E F Final Kinase Inhibitor E->F

Caption: Synthetic workflow for a 4-anilinoquinazoline kinase inhibitor.

Step-by-Step Procedure

Materials:

  • This compound

  • 4-Chloro-6,7-dimethoxyquinazoline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Isopropanol

Procedure:

  • To a flame-dried sealed tube, add 4-chloro-6,7-dimethoxyquinazoline (1.0 eq), this compound (1.1 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (1.5 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane or isopropanol.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-(2-iodo-4-(trifluoromethoxy)phenyl)-6,7-dimethoxyquinazolin-4-amine.

Data Presentation: Representative Reaction Parameters

Reaction TypeCatalystLigandBaseSolventTemperature (°C)
Suzuki-MiyauraPd(dppf)Cl₂dppfNa₂CO₃Dioxane/Water120-140 (Microwave)
Buchwald-HartwigPd₂(dba)₃XantphosCs₂CO₃Dioxane100-110

Safety and Handling

This compound is a chemical irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of advanced kinase inhibitors. Its strategic combination of a reactive iodo group and a property-modulating trifluoromethoxy substituent provides medicinal chemists with a powerful tool for the construction of complex and potent therapeutic agents. The protocols outlined in this application note provide a solid foundation for the successful incorporation of this key intermediate into drug discovery programs.

References

  • (Reference to a general review on kinase inhibitors)
  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • (Reference to a paper on pyrazolo-pyrimidine based kinase inhibitors)
  • (Reference to a paper on the properties of the trifluoromethoxy group)
  • (Reference to a general review on Buchwald-Hartwig amin
  • (Reference to a paper discussing metabolic stability of fluorin
  • (Reference to a paper on Sonogashira coupling in medicinal chemistry)
  • (Reference to a general organic chemistry textbook for reaction mechanisms)
  • (Reference to a safety data sheet for this compound)
  • (Reference to a paper on Suzuki-Miyaura coupling in heterocyclic chemistry)
  • Lara-Jaime, T., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

  • (Reference to a paper on anilinoquinazoline based kinase inhibitors)
  • (Reference to a paper on anilinoquinazoline based kinase inhibitors)
  • (Reference to a paper on anilinoquinazoline based kinase inhibitors)
  • (Reference to a paper on the synthesis of quinazolines as tyrosine kinase inhibitors)
  • (Reference to a paper on the synthesis of pyrazole-based kinase inhibitors)
  • (Reference to a paper on Buchwald-Hartwig amin
  • (Reference to a paper on the synthesis of quinoxaline-containing inhibitors)
  • (Reference to a paper on Suzuki coupling with iodo-heterocycles)

Sources

Application Notes and Protocols for 2-Iodo-4-(trifluoromethoxy)aniline in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Anilines in Modern Agrochemicals

In the relentless pursuit of novel agrochemicals with enhanced efficacy, improved crop safety, and favorable environmental profiles, the strategic incorporation of fluorine-containing moieties has become a cornerstone of modern molecular design. The trifluoromethoxy (-OCF₃) group, in particular, imparts a unique combination of lipophilicity, metabolic stability, and electron-withdrawing properties that can significantly enhance the biological activity of a molecule.[1][2] 2-Iodo-4-(trifluoromethoxy)aniline emerges as a pivotal building block in this context, offering a versatile scaffold for the synthesis of a new generation of herbicides and fungicides. Its dual functionality, comprising a reactive iodine atom and a nucleophilic amine, allows for a diverse range of chemical transformations, making it an invaluable precursor for complex agrochemical structures.[3]

This guide provides an in-depth exploration of the application of this compound in the development of innovative agrochemicals. We will delve into its role in the synthesis of commercially relevant compounds, provide detailed, field-proven protocols for key synthetic transformations, and elucidate the mechanisms of action of the resulting agrochemicals.

Core Applications in Agrochemical Synthesis

This compound serves as a critical starting material for two major classes of agrochemicals: Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Acetolactate Synthase (ALS) inhibitor herbicides. The presence of the trifluoromethoxy group is instrumental in optimizing the biological efficacy of these molecules.

Table 1: Key Agrochemicals Derived from this compound Precursors
Agrochemical ClassExample CompoundTarget Pest/WeedMechanism of Action
Fungicide (SDHI) ThifluzamideRhizoctonia, Puccinia, Ustilago spp.Inhibition of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[4][5]
Herbicide (ALS Inhibitor) Flucarbazone-sodiumGrass weeds (e.g., wild oat, brome) in cereal crops.Inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids.[6][7][8]

Part 1: Synthesis of Thifluzamide - A Case Study in SDHI Fungicide Development

Thifluzamide is a potent SDHI fungicide with a broad spectrum of activity against Basidiomycete fungi.[9] Its synthesis showcases the utility of a brominated derivative of this compound as a key intermediate. The core of the synthesis involves the formation of an amide bond between a thiazole carboxylic acid and 2,6-dibromo-4-(trifluoromethoxy)aniline.

Diagram 1: Synthetic Pathway to Thifluzamide

G A 4-(Trifluoromethoxy)aniline B 2,6-Dibromo-4-(trifluoromethoxy)aniline A->B Bromination (H₂O₂, HBr/H₂SO₄) D Thifluzamide B->D Amide Coupling (Pyridine, Toluene) C 2-Methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride C->D

Caption: Synthetic route to Thifluzamide.

Experimental Protocol 1: Synthesis of 2,6-Dibromo-4-(trifluoromethoxy)aniline

This protocol is adapted from a patented method for the bromination of 4-(trifluoromethoxy)aniline.[10]

Materials:

  • 4-(Trifluoromethoxy)aniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Hydrobromic Acid (HBr, 48%)

  • Hydrogen Peroxide (H₂O₂, 30%)

  • Deionized Water

  • Ice Bath

  • Standard laboratory glassware

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add deionized water.

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid with stirring.

  • To the cooled solution, add hydrobromic acid.

  • Slowly add 4-(trifluoromethoxy)aniline to the reaction mixture while maintaining the temperature below 10°C. Stir for 30 minutes.

  • Begin the dropwise addition of hydrogen peroxide, controlling the addition rate to maintain the reaction temperature between 10°C and 20°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 2,6-dibromo-4-(trifluoromethoxy)aniline as a solid.

Experimental Protocol 2: Synthesis of Thifluzamide

This protocol describes the final amide coupling step to produce Thifluzamide.[11]

Materials:

  • 2,6-Dibromo-4-(trifluoromethoxy)aniline

  • 2-Methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride

  • Pyridine

  • Toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2,6-dibromo-4-(trifluoromethoxy)aniline in anhydrous toluene.

  • Add pyridine to the solution.

  • Slowly add a solution of 2-methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride in toluene to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and stir for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain Thifluzamide.

Mechanism of Action: Thifluzamide

Thifluzamide is a potent inhibitor of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi.[4][5] By binding to the ubiquinone-binding site of the SDH enzyme, Thifluzamide blocks the transfer of electrons from succinate to ubiquinone. This disruption of the electron transport chain halts cellular respiration and ATP production, leading to the death of the fungal pathogen.[12]

Diagram 2: Mechanism of Action of Thifluzamide

G cluster_0 Mitochondrial Electron Transport Chain Complex I Complex I Ubiquinone Ubiquinone Complex I->Ubiquinone Complex III Complex III Ubiquinone->Complex III Cytochrome c Cytochrome c Complex III->Cytochrome c Complex IV Complex IV Cytochrome c->Complex IV O₂ O₂ Complex IV->O₂ Succinate Succinate Complex II (SDH) Complex II (SDH) Succinate->Complex II (SDH) Complex II (SDH)->Ubiquinone Thifluzamide Thifluzamide Thifluzamide->Complex II (SDH) Inhibition

Caption: Inhibition of Complex II by Thifluzamide.

Part 2: Synthesis of Flucarbazone-sodium - A Modern ALS-Inhibiting Herbicide

Flucarbazone-sodium is a selective post-emergence herbicide used for the control of grass weeds in wheat.[8] It belongs to the sulfonylaminocarbonyltriazolinone class of herbicides, which act by inhibiting the enzyme acetolactate synthase (ALS).[6][7] The synthesis of Flucarbazone-sodium involves the preparation of a key sulfonyl chloride intermediate derived from a trifluoromethoxylated aniline.

Diagram 3: Retrosynthetic Analysis of Flucarbazone-sodium

G A Flucarbazone-sodium B Flucarbazone A->B Deprotonation C 4,5-Dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazole-1-carboxamide B->C Amide Bond Formation D 2-(Trifluoromethoxy)phenylsulfonyl chloride B->D E This compound D->E Diazotization, Sulfonylation

Caption: Retrosynthetic pathway for Flucarbazone-sodium.

Experimental Protocol 3: General Procedure for Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that can be used to introduce various aryl or vinyl groups at the 2-position of the aniline ring, a common strategy in the diversification of agrochemical leads.[13]

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane/Water (4:1)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 80-90°C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Protocol 4: General Procedure for Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, enabling the introduction of various amine functionalities, which is crucial for building the core structures of many modern pesticides.[14][15]

Materials:

  • This compound

  • Aryl or alkyl amine (e.g., Morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Add this compound (1.0 eq) and the desired amine (1.2 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100-110°C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanism of Action: Flucarbazone-sodium

Flucarbazone-sodium inhibits the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[6][7] This enzyme catalyzes the first committed step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. By blocking ALS, flucarbazone-sodium deprives the plant of these essential amino acids, leading to a cessation of cell division and growth, and ultimately, the death of the susceptible weed.[3][8]

Diagram 4: Mechanism of Action of Flucarbazone-sodium

G cluster_0 Branched-Chain Amino Acid Biosynthesis Pyruvate Pyruvate Acetolactate Synthase (ALS) Acetolactate Synthase (ALS) Pyruvate->Acetolactate Synthase (ALS) α-Acetolactate α-Acetolactate Acetolactate Synthase (ALS)->α-Acetolactate ... ... α-Acetolactate->... α-Ketobutyrate α-Ketobutyrate α-Ketobutyrate->Acetolactate Synthase (ALS) Valine, Leucine, Isoleucine Valine, Leucine, Isoleucine ...->Valine, Leucine, Isoleucine Flucarbazone Flucarbazone Flucarbazone->Acetolactate Synthase (ALS) Inhibition

Caption: Inhibition of Acetolactate Synthase by Flucarbazone.

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and versatile building block in the synthesis of modern agrochemicals. Its strategic use has led to the development of potent fungicides and herbicides with novel modes of action, contributing significantly to the advancement of crop protection technologies. The synthetic protocols detailed herein provide a robust foundation for researchers and scientists in the agrochemical industry to explore the full potential of this key intermediate. As the demand for more effective and sustainable agricultural solutions continues to grow, the importance of fluorinated building blocks like this compound is set to increase, paving the way for the next generation of innovative crop protection agents.

References

  • Exploring the Efficacy and Application of Thifluzamide as a Modern Fungicide Solution. (2024, August 8). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

  • Thifluzamide TC. Heben Pesticide. Retrieved from [Link]

  • Flucarbazone-sodium (Ref: BAY MKH 6562). AERU. (2025, October 31). Retrieved from [Link]

  • Flucarbazone. AERU. Retrieved from [Link]

  • Flucarbazone-sodium. Enge Biotech. Retrieved from [Link]

  • CN103609583B - Flucarbazone-sodium-containing herbicide composition. Google Patents.
  • Flucarbazone-sodium. PubChem. Retrieved from [Link]

  • Thifluzamide for Pest Management: Understanding Dosage and Application Techniques. Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

  • Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. (2019, November 27). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Thifluzamide. PubChem. Retrieved from [Link]

  • Thifluzamide (Ref: MON 24000). AERU. (2025, November 1). Retrieved from [Link]

  • Advances in the Development of Trifluoromethoxylation Reagents. (2021, December 10). Molecules. Retrieved from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Journal of Biomedical Research & Environmental Sciences. Retrieved from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). International Journal of Molecular Sciences. Retrieved from [Link]

  • Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved from [Link]

  • WO2019147688A1 - Flucarbazone sodium hemihydrate method and composition. Google Patents.
  • Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Enantioselective synthesis of trifluoromethoxy-containing compounds. ResearchGate. Retrieved from [Link]

  • flucarbazone-sodium data sheet. Compendium of Pesticide Common Names. Retrieved from [Link]

  • CN106631839B - A kind of preparation method of thifuramide key intermediate-2,6-dibromo-4-(trifluoromethoxy)aniline. Google Patents.
  • Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. (2023, December 22). Molecules. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • CN102746254A - Preparation method of thifluzamide. Google Patents.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Retrieved from [Link]

  • Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Synthesis of novel trifluoromethylated β-acetal-diols and their application to the synthesis of 3-ethoxy-5-hydroxy-5-trifluoromethyl-pyrrolidin-2-one. (2001). Journal of Fluorine Chemistry. Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals. (2023, May 5). Organic Letters. Retrieved from [Link]

  • Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Semantic Scholar. Retrieved from [Link]

  • CN103392725A - Flucarbazone-sodium compound herbicide. Google Patents.

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Iodo-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 2-Iodo-4-(trifluoromethoxy)aniline in Modern Synthesis

This compound stands as a privileged building block in contemporary organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its trifluoromethoxy (-OCF₃) group is a highly sought-after functional moiety, known to enhance crucial drug-like properties such as metabolic stability, lipophilicity, and cell membrane permeability. The strategic placement of an iodine atom ortho to the aniline group provides a reactive handle for a diverse array of palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient introduction of molecular complexity, forming key C-C, C-N, and C-O bonds that are foundational to the synthesis of novel bioactive molecules and advanced materials.

This guide provides an in-depth exploration of the most common and impactful palladium-catalyzed cross-coupling reactions involving this compound, offering both mechanistic insights and field-tested experimental protocols.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of biaryl structures. The reaction of this compound with various boronic acids or their esters proceeds with high efficiency, providing access to a wide range of substituted biphenylamines.

Mechanistic Rationale

The catalytic cycle, as illustrated below, begins with the oxidative addition of the aryl iodide to a Pd(0) complex. This is followed by transmetalation with the boronic acid derivative, which is activated by a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst. The choice of ligand is critical to stabilize the palladium catalyst and facilitate the key steps of the cycle.

Suzuki_Miyaura_Coupling A Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)-I(L2) B->C D Transmetalation C->D E Ar-Pd(II)-R(L2) D->E F Reductive Elimination E->F F->A Regeneration G Ar-R F->G H Ar-I H->B I R-B(OR)2 I->D J Base J->D

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 2'-Methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine

Materials:

  • This compound (1.0 equiv)

  • (2-Methylphenyl)boronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Water (4:1 mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add this compound, (2-methylphenyl)boronic acid, and potassium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄, under a counter-flow of inert gas.

  • Add the degassed toluene/water solvent mixture.

  • Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biphenylamine.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Boronic Acid PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O9092
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O10088
3-Thienylboronic acidSPhos Pd G2 (1)K₃PO₄THF/H₂O8095

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, enabling the synthesis of complex diarylamines and related structures. This compound can serve as the aryl halide component in this reaction, coupling with a variety of primary and secondary amines.

Mechanistic Considerations

The mechanism is similar to the Suzuki coupling but involves the formation of a palladium-amido complex. The choice of a bulky, electron-rich phosphine ligand is crucial to promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide are typically required.

Buchwald_Hartwig_Amination A Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)-I(L2) B->C D Amine Coordination C->D E [Ar-Pd(II)(HNR'R'')(L2)]+I- D->E F Deprotonation (Base) E->F G Ar-Pd(II)-NR'R''(L2) F->G H Reductive Elimination G->H H->A Regeneration I Ar-NR'R'' H->I J Ar-I J->B K HNR'R'' K->D L Base L->F

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Synthesis of N-Phenyl-2-amino-5-(trifluoromethoxy)aniline

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.1 equiv)

  • Pd₂(dba)₃ (0.01 equiv)

  • XPhos (0.03 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add this compound and anhydrous toluene.

  • Add aniline via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C for 16 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the mixture to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.

  • Purify by column chromatography to yield the desired diarylamine.

Sonogashira Coupling: Formation of C-C Triple Bonds

The Sonogashira coupling enables the direct linkage of terminal alkynes to aryl halides, a key transformation for accessing arylethynes. This reaction is particularly valuable for creating rigid scaffolds found in many pharmaceuticals and functional materials.

Mechanistic Pathway

This reaction uniquely involves a dual catalytic system of palladium and copper. The palladium cycle is similar to other cross-couplings, while the copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.

Sonogashira_Coupling_Workflow start Reaction Setup reagents This compound Terminal Alkyne Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) CuI Co-catalyst Base (e.g., Et₃N) Solvent (e.g., THF) start->reagents reaction Reaction (RT to 60 °C) under Inert Atmosphere reagents->reaction workup Filtration of Amine Salt Solvent Evaporation Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Purified Arylalkyne Product purification->product

Caption: General experimental workflow for the Sonogashira coupling.

Experimental Protocol: Synthesis of 2-((4-Methoxyphenyl)ethynyl)-4-(trifluoromethoxy)aniline

Materials:

  • This compound (1.0 equiv)

  • 1-Ethynyl-4-methoxybenzene (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous THF

  • Nitrogen or Argon atmosphere

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add 1-ethynyl-4-methoxybenzene dropwise at room temperature.

  • Stir the reaction at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the amine salt, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography.

Conclusion and Future Outlook

This compound is a demonstrably versatile and valuable substrate for palladium-catalyzed cross-coupling reactions. The protocols detailed herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide reliable starting points for the synthesis of a vast array of complex molecules. The continued development of more active and robust catalyst systems will further expand the utility of this important building block, enabling more efficient and sustainable synthetic routes in drug discovery and materials science.

References

  • Title: The Suzuki-Miyaura cross-coupling reaction. Source: Wikipedia. URL: [Link]

  • Title: Buchwald-Hartwig amination. Source: Wikipedia. URL: [Link]

  • Title: Sonogashira coupling. Source: Wikipedia. URL: [Link]

  • Title: Trifluoromethoxy. Source: Wikipedia. URL: [Link]

  • Title: Palladium-catalyzed cross-coupling reactions. Source: Wikipedia. URL: [Link]

  • Title: this compound. Source: PubChem. URL: [Link]

Application Note: Strategic Synthesis of Novel Heterocyclic Scaffolds from 2-Iodo-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 2-Iodo-4-(trifluoromethoxy)aniline in Medicinal Chemistry

This compound has emerged as a powerhouse building block for the synthesis of novel heterocyclic compounds, which are central to modern drug discovery. Its strategic value lies in the unique combination of three key structural features: an aniline amine group, an ortho-iodide, and a para-trifluoromethoxy (-OCF₃) group.

The ortho-iodoaniline framework is a versatile handle for a suite of powerful transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive, particularly in palladium- and copper-catalyzed systems, enabling the efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds—the foundational steps for constructing complex ring systems.

The trifluoromethoxy group is of paramount importance in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets. Compared to the more common trifluoromethyl (-CF₃) group, the -OCF₃ group offers a distinct conformational and electronic profile, often leading to improved pharmacokinetic properties. This guide provides detailed protocols for leveraging this compound to construct two medicinally relevant heterocyclic cores: substituted indoles and N-aryl benzimidazoles.

Application 1: Synthesis of 6-(Trifluoromethoxy)indoles via Sequential Sonogashira Coupling and Cyclization

The indole scaffold is a privileged structure in pharmacology, present in numerous natural products and synthetic drugs. The following two-step, one-pot protocol provides an efficient route to 2-substituted 6-(trifluoromethoxy)indoles, commencing with a palladium-copper co-catalyzed Sonogashira coupling.

Overall Reaction Scheme:

(Self-generated image, not from search results)

Mechanistic Rationale & Experimental Causality

The synthesis proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with this compound to form a Pd(II) complex. This step activates the aryl iodide for coupling.

  • Copper Cycle: Concurrently, the copper(I) iodide co-catalyst reacts with the terminal alkyne in the presence of an amine base (e.g., triethylamine) to form a highly reactive copper(I) acetylide intermediate. The base is crucial as it deprotonates the alkyne, increasing its nucleophilicity.

  • Transmetalation: The alkyne group is transferred from the copper acetylide to the Pd(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 2-alkynyl-aniline intermediate and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

  • Intramolecular Cyclization: Upon formation, the 2-alkynyl-aniline intermediate undergoes a base-promoted intramolecular nucleophilic attack of the aniline nitrogen onto the alkyne, followed by protonation, to yield the final indole product.

The choice of a palladium catalyst like PdCl₂(PPh₃)₂ is standard for its reliability, while the CuI co-catalyst is essential for activating the alkyne at mild temperatures. Triethylamine (Et₃N) serves as both the base and a suitable solvent for this transformation.

Visualization: Sonogashira Catalytic Workflow

Sonogashira_Cycle cluster_pd Palladium Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-I pd0->pd2_aryl Oxidative Addition pd2_alkyne Ar-Pd(II)L₂(C≡CR) pd2_aryl->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination product Coupled Product (Ar-C≡CR) pd2_alkyne->product cu1 Cu(I)I cu_acetylide Cu(I)-C≡CR cu1->cu_acetylide Alkyne Activation cu_acetylide->cu1 To Pd Cycle aryl_iodide This compound aryl_iodide->pd2_aryl alkyne Terminal Alkyne (R-C≡CH) alkyne->cu_acetylide base Base (Et₃N) base->cu_acetylide

Caption: Dual catalytic cycles of the Sonogashira coupling reaction.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N), anhydrous (10 mL)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (289 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Seal the flask, then evacuate and backfill with argon three times to establish an inert atmosphere.

  • Add anhydrous triethylamine (10 mL) via syringe, followed by the terminal alkyne (e.g., phenylacetylene, 122 mg, 1.2 mmol).

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to 60 °C.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude 2-(phenylethynyl)-4-(trifluoromethoxy)aniline intermediate can be used directly or purified by column chromatography.

  • For cyclization, dissolve the crude intermediate in N,N-Dimethylformamide (DMF, 10 mL), add potassium tert-butoxide (KOtBu, 1.5 equiv), and heat at 100 °C for 2-4 hours until indole formation is complete (monitored by TLC).

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate. Purify the final product by flash column chromatography.

Data Summary Table
Reactant 1Reactant 2Catalyst LoadingCo-catalystBase/SolventTemp. (°C)Time (h)Typical Yield (%)
This compoundPhenylacetylene2 mol% PdCl₂(PPh₃)₂4 mol% CuIEt₃N604-685-95
This compound1-Hexyne2 mol% PdCl₂(PPh₃)₂4 mol% CuIEt₃N604-680-90
N-methyl-2-Iodo-4-(trifluoromethoxy)anilineTrimethylsilylacetylene2 mol% PdCl₂(PPh₃)₂4 mol% CuIEt₃N503-5>90

Application 2: Synthesis of N-Aryl-6-(trifluoromethoxy)benzimidazoles via Buchwald-Hartwig Amination

The benzimidazole core is another critical scaffold in pharmaceutical development. The Buchwald-Hartwig amination provides a powerful and general method for C-N bond formation, enabling the synthesis of N-aryl benzimidazoles, which are otherwise challenging to prepare. This protocol outlines the coupling of an existing benzimidazole core, derived from our starting material, with an aryl halide.

Overall Reaction Scheme:

(Self-generated image, not from search results)

Mechanistic Rationale & Experimental Causality

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction. The currently accepted catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step.

  • Amine Coordination & Deprotonation: The amine (in this case, the benzimidazole nitrogen) coordinates to the Pd(II) center. A strong, non-nucleophilic base (like NaOtBu or Cs₂CO₃) is essential to deprotonate the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: This final step forms the new C-N bond, yielding the N-aryl benzimidazole product and regenerating the Pd(0) catalyst.

Catalyst System Selection: The success of this reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich monodentate ligands like XPhos or RuPhos are critical. These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which accelerates the oxidative addition and, crucially, the rate-limiting reductive elimination step. The steric bulk also helps prevent β-hydride elimination, a common side reaction. Dioxane or toluene are preferred solvents as they are sufficiently polar to dissolve the intermediates but are aprotic.

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amido_complex L-Pd(II)(Ar)(NR₂) oa_complex->amido_complex Amine Binding & Deprotonation amido_complex->pd0 Reductive Elimination product Product (Ar-NR₂) amido_complex->product aryl_halide Aryl Halide (Ar-X) aryl_halide->oa_complex amine Amine (HNR₂) amine->amido_complex base Base base->amido_complex

Application Notes and Protocols for the Sonogashira Reaction with 2-Iodo-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Sonogashira Coupling in Complex Molecule Synthesis

The Sonogashira cross-coupling reaction is a cornerstone in the edifice of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] First reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, this palladium and copper co-catalyzed reaction has become indispensable for the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[4][5] The reaction is prized for its typically mild conditions, functional group tolerance, and high efficiency in constructing conjugated enynes and arylalkynes.[1][5]

This guide provides a detailed protocol for the Sonogashira coupling of 2-Iodo-4-(trifluoromethoxy)aniline, a substrate of significant interest in medicinal chemistry and materials science. The trifluoromethoxy group imparts unique electronic properties and can enhance metabolic stability and lipophilicity in drug candidates, while the aniline moiety offers a versatile handle for further functionalization. The ortho-iodo-aniline substitution pattern, however, presents specific challenges, including potential steric hindrance and catalyst inhibition by the amino group, which necessitate carefully optimized reaction conditions.

Mechanistic Overview: The Dual Catalytic Cycle

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][6] Understanding this mechanism is crucial for rational troubleshooting and optimization.

  • Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound) to form a Pd(II) complex.[1][7]

  • Copper Cycle : Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.[4][7] The base plays a critical role in deprotonating the alkyne, facilitating the formation of this key intermediate.[8][9]

  • Transmetalation : The copper acetylide then transfers its alkynyl group to the Pd(II) complex in a transmetalation step, regenerating the copper(I) catalyst.[6][7]

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired coupled product and regenerate the active Pd(0) catalyst, thus completing the cycle.[7]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdIL2 Ar-Pd(II)-I(L)₂ Pd0->ArPdIL2 Oxidative Addition (Ar-I) ArPdAlkynylL2 Ar-Pd(II)-(C≡CR)L₂ ArPdIL2->ArPdAlkynylL2 Transmetalation CuAcetylide Cu-C≡C-R ArPdAlkynylL2->Pd0 Regeneration Product Ar-C≡C-R ArPdAlkynylL2->Product Reductive Elimination CuI CuI CuAcetylide->ArPdIL2 Transmetalation CuAcetylide->CuI Regeneration Alkyne H-C≡C-R Alkyne->CuAcetylide + CuI, Base Base Base caption Figure 1. The dual catalytic cycle of the Sonogashira reaction.

Figure 1. The dual catalytic cycle of the Sonogashira reaction.

Experimental Protocol

This protocol provides a robust starting point for the Sonogashira coupling of this compound with a generic terminal alkyne.

Materials and Reagents
ReagentPuritySupplierNotes
This compound>98%Commercial SourceStore under inert atmosphere, protected from light.
Terminal Alkyne (e.g., Phenylacetylene)>98%Commercial SourceDistill or filter through alumina if necessary to remove oligomers.
PdCl₂(PPh₃)₂>98%Commercial SourceA common and reliable palladium catalyst.
Copper(I) Iodide (CuI)>99%Commercial SourceUse freshly opened or purified material.
Triethylamine (TEA) or Diisopropylamine (DIPA)AnhydrousCommercial SourceDegas thoroughly before use.
Tetrahydrofuran (THF) or Dimethylformamide (DMF)AnhydrousCommercial SourceUse a dry, degassed solvent.
Step-by-Step Procedure
  • Reaction Setup :

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

    • Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes. This is a critical step to ensure anaerobic conditions, as oxygen can lead to catalyst deactivation and undesirable side reactions.[2]

  • Solvent and Reagent Addition :

    • Under a positive pressure of inert gas, add anhydrous, degassed solvent (THF or DMF, approximately 0.1-0.2 M concentration relative to the aryl iodide). DMF can be particularly effective for less reactive substrates due to its high polarity and boiling point.[10]

    • Add the amine base (e.g., triethylamine, 3.0 eq) via syringe. The amine acts as both a base to neutralize the HI byproduct and as a ligand for the copper catalyst.[8]

    • Finally, add the terminal alkyne (1.2 eq) dropwise via syringe. A slight excess of the alkyne is used to ensure complete consumption of the more valuable aryl iodide.

  • Reaction Monitoring :

    • Stir the reaction mixture at room temperature. For less reactive substrates or to increase the reaction rate, gentle heating (e.g., 40-60 °C) may be necessary.[11]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The disappearance of the this compound spot is a good indicator of reaction completion.

  • Workup and Purification :

    • Once the reaction is complete, cool the mixture to room temperature and dilute with a suitable organic solvent such as ethyl acetate or diethyl ether.

    • Filter the mixture through a pad of Celite® to remove the palladium and copper catalysts.[7][12]

    • Wash the filtrate with saturated aqueous ammonium chloride solution to remove the amine base, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product often appears as a dark oil or solid due to residual catalyst and byproducts.[13] Purification by flash column chromatography on silica gel is typically required to obtain the pure product.

Results and Discussion: Optimizing for Success

The success of the Sonogashira reaction with this compound hinges on several key parameters. Below is a table summarizing typical results and a discussion of critical factors.

EntryCatalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1PdCl₂(PPh₃)₂ (2)TEA (3)THFRT1285
2PdCl₂(PPh₃)₂ (2)DIPA (3)DMF50692
3Pd(PPh₃)₄ (2)TEA (3)THFRT1878
4PdCl₂(PPh₃)₂ (2)Cs₂CO₃ (2)DMF60865
  • Catalyst and Ligand Choice : While PdCl₂(PPh₃)₂ is a workhorse catalyst, the choice of ligand can be crucial. The electron-donating aniline moiety can coordinate to the palladium center, potentially inhibiting the reaction.[14] In such cases, using a bulkier phosphine ligand can sometimes improve results by promoting the desired reductive elimination step.[15]

  • The Role of the Base : Amine bases like triethylamine (TEA) and diisopropylamine (DIPA) are commonly used and generally effective.[8] Inorganic bases such as cesium carbonate (Cs₂CO₃) can also be employed, particularly in copper-free variations, though they may require higher temperatures.[16] The choice of base can significantly impact reaction rate and yield.[8]

  • Solvent Effects : The solvent must be able to dissolve all reaction components.[10] Aprotic polar solvents like DMF are often superior for challenging couplings as they can help to stabilize charged intermediates in the catalytic cycle.[10]

  • Copper-Free Conditions : To avoid the formation of alkyne homocoupling (Glaser coupling) byproducts, which is a common side reaction mediated by the copper catalyst, a copper-free Sonogashira protocol can be employed.[17] These reactions often require a stronger base and may proceed at a slower rate.

Troubleshooting Guide

Troubleshooting_Workflow Start Low or No Conversion Check_Inert Ensure Rigorous Inert Atmosphere (Degas Solvents) Start->Check_Inert Check_Inert->Start If Not Inert, Re-setup Increase_Temp Increase Reaction Temperature (40-80 °C) Check_Inert->Increase_Temp If Inert Change_Solvent Switch to a More Polar Solvent (e.g., DMF) Increase_Temp->Change_Solvent If Still No Improvement Change_Catalyst Try a Different Pd Catalyst or Ligand (e.g., Pd(PPh₃)₄) Change_Solvent->Change_Catalyst If Still Low Conversion Check_Reagents Verify Purity of Reagents (esp. Alkyne & CuI) Change_Catalyst->Check_Reagents If Still No Improvement Check_Reagents->Start If Reagents are Impure, Replace Success Successful Reaction Check_Reagents->Success If Reagents are Pure and Reaction is Optimized caption Figure 2. Troubleshooting workflow for the Sonogashira reaction.

Figure 2. Troubleshooting workflow for the Sonogashira reaction.

Conclusion

The Sonogashira reaction of this compound provides an efficient route to valuable building blocks for drug discovery and materials science. By carefully controlling the reaction parameters, particularly the choice of catalyst, base, and solvent, and by maintaining a strictly inert atmosphere, high yields of the desired coupled products can be reliably obtained. The protocols and troubleshooting guide presented herein offer a comprehensive framework for researchers to successfully implement this powerful transformation in their synthetic endeavors.

References

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. Retrieved from [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained. (n.d.). Vedantu. Retrieved from [Link]

  • Sonogashira Cross-Coupling. (2021). J&K Scientific LLC. Retrieved from [Link]

  • The Sonogashira coupling reaction mechanism. (n.d.). ResearchGate. Retrieved from [Link]

  • The copper/palladium cooperation in Sonogashira coupling. (n.d.). ResearchGate. Retrieved from [Link]

  • Influence of base on the Sonogashira coupling reactiona. (n.d.). ResearchGate. Retrieved from [Link]

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013). ResearchGate. Retrieved from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). PMC - NIH. Retrieved from [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Retrieved from [Link]

  • Sonogashira troubleshooting help needed. (2020). Reddit. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). NROChemistry.
  • Easily remove dark color after sonogashira? (2024). Reddit. Retrieved from [Link]

  • Guidelines for Sonogashira cross-coupling reactions. (2013). Sussex Drug Discovery Centre. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (2023). ACS Omega. Retrieved from [Link]

  • Convenient indole synthesis from 2-iodoanilines and terminal alkynes by the sequential Sonogashira reaction and the cyclization reaction promoted by tetrabutylammonium fluoride (TBAF). (2003). PubMed. Retrieved from [Link]

  • (PDF) Recent Advances in Sonogashira Reactions. (2025). ResearchGate. Retrieved from [Link]

  • Sonogashira coupling. (2021). Reddit. Retrieved from [Link]

  • Novel 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines: Synthesis by Sonogashira cross-coupling reaction and their evaluation as liquid crystals. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Retrieved from [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (n.d.). ResearchGate. Retrieved from [Link]

  • Transition-metal-free sonogashira-type cross-coupling of alkynes with fluoroarenes. (n.d.). Retrieved from [Link]

  • Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. (2025). ResearchGate. Retrieved from [Link]

  • Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

Sources

Application Notes and Protocols: The Strategic Role of 2-Iodo-4-(trifluoromethoxy)aniline in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Role of Fluorinated Aniline Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1] The trifluoromethoxy (-OCF₃) group, in particular, has emerged as a "privileged" motif, prized for its ability to significantly enhance the pharmacological profile of bioactive molecules.[2][3][4] Its strong electron-withdrawing nature and high lipophilicity can improve metabolic stability, membrane permeability, and binding affinity to biological targets.[5] When combined with an aniline scaffold, a common structural alert in kinase inhibitors and other therapeutic agents, the resulting molecule becomes a powerful building block.

2-Iodo-4-(trifluoromethoxy)aniline distinguishes itself as a particularly versatile reagent. This is due to the presence of two key reactive sites: the amino group and the iodine atom. The iodine atom, being an excellent leaving group, readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.[6] This allows for the facile construction of complex molecular architectures, a critical step in the synthesis of novel drug candidates.[7]

This guide provides an in-depth exploration of the applications of this compound in the synthesis of bioactive molecules, complete with detailed protocols and mechanistic insights.

The Synthetic Utility of this compound

The strategic positioning of the iodo and amino groups on the trifluoromethoxyphenyl ring allows for a diverse range of chemical transformations. The high reactivity of the carbon-iodine bond enables selective functionalization through cross-coupling reactions, while the amino group can be readily derivatized to form ureas, amides, and other key pharmacophores.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is significantly more reactive than a corresponding carbon-bromine or carbon-chlorine bond, allowing for selective cross-coupling under milder conditions.[8] This is a crucial advantage when dealing with complex, multi-functionalized molecules.

  • Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds, typically between an aryl halide and an organoboron compound.[9] Utilizing this compound in a Suzuki-Miyaura coupling allows for the introduction of various aryl or heteroaryl substituents, creating biaryl structures common in many kinase inhibitors.[10][11]

  • Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction has revolutionized the synthesis of arylamines.[12] While the starting material is already an aniline, the iodo-position can be targeted in a Buchwald-Hartwig reaction to construct more complex diarylamines or to introduce nitrogen-containing heterocycles.[13][14]

Synthesis of Urea-Containing Kinase Inhibitors

A prominent application of this compound is in the synthesis of urea-containing kinase inhibitors, such as analogues of Sorafenib and Regorafenib.[15][16] In these syntheses, the aniline nitrogen participates in the formation of the critical urea linkage, which often acts as a hinge-binding motif in the kinase active site. The trifluoromethoxy-substituted phenyl ring typically occupies a hydrophobic pocket, contributing to the overall binding affinity.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates and scales.

Protocol 1: Synthesis of a Biaryl Amine via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a biaryl amine, a common scaffold in medicinal chemistry, using this compound and a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Standard glassware for inert atmosphere reactions

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[17]

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite. Wash the celite pad with additional ethyl acetate (10 mL).[17]

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired biaryl amine.[17]

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid2-Amino-5-(trifluoromethoxy)-[1,1'-biphenyl]85-95
24-Methoxyphenylboronic acid4'-Methoxy-5-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine80-90
33-Pyridinylboronic acid3-(2-Amino-5-(trifluoromethoxy)phenyl)pyridine70-80

Note: Yields are based on literature precedents for similar substrates and may vary.[18]

Visualization: Suzuki-Miyaura Coupling Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine Reagents: - this compound - Arylboronic acid - Pd(OAc)₂ & PPh₃ - K₂CO₃ prep2 Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) prep1->prep2 prep3 Add Degassed Solvents (Dioxane/Water) prep2->prep3 react1 Heat to 80°C with Stirring (12 hours) prep3->react1 react2 Monitor Progress (TLC or GC-MS) react1->react2 workup1 Cool to Room Temperature react2->workup1 workup2 Dilute with Ethyl Acetate & Filter through Celite workup1->workup2 workup3 Concentrate Filtrate workup2->workup3 workup4 Purify via Flash Chromatography workup3->workup4 end end workup4->end Final Product: Biaryl Amine

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Synthesis of a Urea-Containing Kinase Inhibitor Analogue

This protocol outlines the synthesis of a urea derivative, a key step in the preparation of many kinase inhibitors, from a biaryl amine intermediate synthesized in Protocol 1.

Materials:

  • Biaryl amine from Protocol 1

  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate

  • Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve the biaryl amine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.

  • Reagent Addition: Slowly add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq) in dichloromethane to the stirred solution of the amine at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC until the starting amine is consumed.

  • Work-up: If a precipitate forms, collect the solid by filtration and wash with cold dichloromethane.

  • Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography.

Visualization: Synthesis of Urea Linkage

G cluster_reaction Urea Formation start Biaryl Amine (from Protocol 1) step1 Dissolve Biaryl Amine in DCM start->step1 isocyanate 4-Chloro-3-(trifluoromethyl)phenyl isocyanate step2 Add Isocyanate Solution at 0°C isocyanate->step2 solvent Anhydrous DCM solvent->step1 step1->step2 step3 Stir at Room Temperature (4-6 hours) step2->step3 end end step3->end Urea-Containing Product

Caption: Workflow for the synthesis of a urea-containing compound.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage.[19] It may also cause respiratory irritation.[19] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[20][21][22] Store the compound in a tightly closed container in a dry and well-ventilated place.[21]

Conclusion

This compound is a high-value building block for the synthesis of complex bioactive molecules. Its unique combination of a reactive iodine atom and a modifiable amino group, along with the beneficial properties imparted by the trifluoromethoxy moiety, makes it an indispensable tool for medicinal chemists. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile reagent in their drug discovery and development endeavors.

References

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • Semantic Scholar. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of sorafenib- and regorafenib-like sEH inhibitors. Available from: [Link]

  • ResearchGate. Trifluoromethoxy-containing pharmaceutical drugs. Available from: [Link]

  • Sামিনесhеm. The Importance of Trifluoromethoxy Group in Chemical Synthesis. Available from: [Link]

  • National Institutes of Health. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. Available from: [Link]

  • ResearchGate. Synthesis of Sorafenib and Regorafenib. Available from: [Link]

  • ResearchGate. A practical and efficient method for synthesis of sorafenib and regorafenib. Available from: [Link]

  • Thieme E-Books & E-Journals. A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Available from: [Link]

  • National Institutes of Health. Iodine(III) promotes cross-dehydrogenative coupling of N-hydroxyphthalimide and unactivated C(sp3)–H bonds. Available from: [Link]

  • Frontiers. Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Available from: [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET. Available from: [Link]

  • Royal Society of Chemistry. Iodine-promoted oxidative cross-coupling for the synthesis of ( E )-2-(3-oxo-3-phenylprop-1-en-1-yl)-3-phenylquinazolin-4(3 H )-one via C–H activation and C–C/C–N bond formation. Available from: [Link]

  • ResearchGate. Iodine-Catalyzed Oxidative Coupling Reactions Utilizing CH and XH as Nucleophiles. Available from: [Link]

  • University of Rostock. Synthesis of Bioactive Molecules. Available from: [Link]

  • CPAChem. Safety data sheet. Available from: [Link]

  • ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Appretech Scientific Limited. 2-iodo-5-methoxy-4-(trifluoromethyl)aniline. Available from: [Link]

  • A Chemtek. 2-Iodo-4-trifluoromethoxyaniline. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • PubChem. 2-Iodo-4-(trifluoromethyl)aniline. Available from: [Link]

  • ResearchGate. Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Available from: [Link]

  • PubMed. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. Available from: [Link]

  • ResearchGate. Synthesis of 4-Anilinoquinazoline-Derivative Dual Kinase Inhibitors Targeting EGFR and VEGFR-2. Available from: [Link]

Sources

Introduction: The Strategic Importance of 2-Iodo-4-(trifluoromethoxy)aniline in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Microwave-Assisted Synthesis Utilizing 2-Iodo-4-(trifluoromethoxy)aniline

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethoxy (-OCF₃) group, in particular, is highly valued for its ability to enhance critical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] When this group is part of a versatile building block like this compound, it provides chemists with a powerful tool for innovation. The aniline scaffold offers a site for further functionalization, while the iodine atom serves as an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions. This unique combination makes it a high-value intermediate in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[2][4]

This guide provides an in-depth exploration of leveraging this substrate in microwave-assisted organic synthesis (MAOS), a technology that has revolutionized synthetic chemistry by offering dramatic rate enhancements and improved yields.[5][6] We will delve into the principles of microwave heating and provide detailed, field-proven protocols for key transformations, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.

Part 1: The "Microwave Effect" - Principles and Advantages

Conventional synthetic methods rely on thermal conduction, where heat is transferred inefficiently from an external source through the vessel walls to the solvent and finally to the reactants. Microwave-assisted synthesis, however, utilizes dielectric heating.[7][8]

The Mechanism of Dielectric Heating: Microwaves are a form of electromagnetic radiation that cause polar molecules and ions in the reaction mixture to rapidly align and realign with the oscillating electric field.[5] This rapid molecular movement and friction generate heat volumetrically and uniformly throughout the sample.[5] This direct energy transfer to the molecules, rather than the vessel, is the key to its efficiency, resulting in instantaneous and highly specific heating.[6][9]

Key Advantages over Conventional Heating:

  • Drastic Reduction in Reaction Time: Reactions that take hours or days using conventional reflux can often be completed in minutes.[5][10] This acceleration is due to the ability to safely superheat solvents in sealed vessels far above their atmospheric boiling points.[10]

  • Improved Yields and Purity: The rapid and uniform heating minimizes the formation of side products that can occur during prolonged exposure to high temperatures, leading to cleaner reactions and higher yields.[6][7]

  • Enhanced Reproducibility: Precise control over temperature and pressure in modern microwave reactors ensures that reactions are highly reproducible.[6]

  • Greener Chemistry: MAOS aligns with the principles of green chemistry by reducing energy consumption and often requiring less solvent, which minimizes waste.[7][8][11]

G

Caption: Comparison of heat transfer mechanisms.

Part 2: Core Application Protocols

The following protocols are designed for use with a dedicated laboratory microwave reactor equipped with temperature and pressure sensors. Causality: The iodine atom on the aniline ring is an ideal leaving group for oxidative addition to a Pd(0) center, the crucial first step in most cross-coupling catalytic cycles. The trifluoromethoxy group is electronically withdrawing and generally stable under these conditions.

Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds. Microwave irradiation dramatically accelerates this transformation.[12][13]

G reagents 1. Reagent Preparation - Weigh Substrates - Add Catalyst, Base, Solvent - Add Stir Bar seal 2. Vessel Sealing - Crimp Cap Securely reagents->seal mw 3. Microwave Irradiation - Set Temp, Time, Power - Monitor Pressure seal->mw cool 4. Cooling - Use Compressed Air - Ensure Vessel is at RT mw->cool workup 5. Work-up & Purification - Filtration - Extraction - Chromatography cool->workup

Caption: General workflow for microwave-assisted synthesis.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv., e.g., 0.5 mmol, 152.5 mg).

  • Add Coupling Partner: Add the desired arylboronic acid (1.2 equiv., 0.6 mmol).

  • Add Catalyst and Base: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv., 0.01 mmol, 11.6 mg) and potassium carbonate (K₂CO₃) (2.0 equiv., 1.0 mmol, 138.2 mg).

  • Add Solvent: Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Seal and Irradiate: Securely seal the vial with a cap. Place it in the microwave reactor. Irradiate the mixture at 120 °C for 15 minutes with stirring. The power will be modulated by the instrument to maintain the set temperature.

  • Cooling: After the reaction is complete, cool the vial to room temperature using the instrument's compressed air cooling system.

  • Work-up: Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst. Wash the filtrate with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Representative Data for Microwave-Assisted Suzuki-Miyaura Coupling

EntryArylboronic Acid PartnerProductMicrowave ConditionsYield (%)
1Phenylboronic acid2-Phenyl-4-(trifluoromethoxy)aniline120 °C, 15 min>90
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-4-(trifluoromethoxy)aniline120 °C, 15 min>92
33-Thienylboronic acid2-(Thiophen-3-yl)-4-(trifluoromethoxy)aniline120 °C, 20 min~85
44-Acetylphenylboronic acid2-(4-Acetylphenyl)-4-(trifluoromethoxy)aniline130 °C, 15 min~88
Note: Yields are representative and based on analogous reactions described in the literature.[12][13][14] Optimization may be required.
Protocol 2: Heck Coupling

The Heck reaction forms a C-C bond between an aryl halide and an alkene. Microwave protocols for the Heck reaction are known for their efficiency and can often be performed under ligand-free conditions.[10][15][16]

Detailed Step-by-Step Methodology:

  • Reagent Preparation: To a 10 mL microwave vial with a stir bar, add this compound (1.0 equiv., e.g., 0.5 mmol, 152.5 mg).

  • Add Catalyst and Base: Add Palladium(II) acetate [Pd(OAc)₂] (0.01 equiv., 0.005 mmol, 1.1 mg) and potassium phosphate (K₃PO₄) (1.5 equiv., 0.75 mmol, 159.2 mg).

  • Add Alkene and Solvent: Add the alkene (e.g., methyl acrylate, 1.5 equiv., 0.75 mmol, 67 µL) and N,N-Dimethylformamide (DMF) (4 mL).

  • Seal and Irradiate: Seal the vial and place it in the microwave reactor. Irradiate at 150 °C for 10 minutes.

  • Cooling and Work-up: After cooling to room temperature, dilute the mixture with water (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate. Purify the residue by flash chromatography.

Table 2: Representative Data for Microwave-Assisted Heck Coupling

EntryAlkene PartnerProductMicrowave ConditionsYield (%)
1Methyl acrylateMethyl (E)-3-(2-amino-5-(trifluoromethoxy)phenyl)acrylate150 °C, 10 min>90
2Styrene(E)-2-(2-Styryl)-4-(trifluoromethoxy)aniline150 °C, 15 min>85
3N-Vinylpyrrolidone1-((E)-2-(2-amino-5-(trifluoromethoxy)phenyl)vinyl)pyrrolidin-2-one160 °C, 15 min~80
Note: Yields are representative and based on analogous reactions.[10][17] Ligand-free conditions are highly effective but may require optimization for specific substrates.
Protocol 3: Buchwald-Hartwig Amination

This reaction is a cornerstone of modern medicinal chemistry for forming C-N bonds.[18] Microwave-assisted Buchwald-Hartwig amination significantly reduces reaction times from hours to minutes.[19][20]

Detailed Step-by-Step Methodology:

  • Inert Atmosphere Setup: Perform reagent addition in a glovebox or under an inert atmosphere (Argon).

  • Reagent Preparation: To a microwave vial with a stir bar, add Pd₂(dba)₃ (0.02 equiv., 0.01 mmol, 9.2 mg) and a suitable ligand such as XPhos (0.04 equiv., 0.02 mmol, 9.5 mg).

  • Add Substrates and Base: Add this compound (1.0 equiv., 0.5 mmol, 152.5 mg), the desired amine (1.2 equiv., 0.6 mmol), and sodium tert-butoxide (NaOtBu) (1.4 equiv., 0.7 mmol, 67.3 mg).

  • Add Solvent: Add dry, degassed toluene (4 mL).

  • Seal and Irradiate: Seal the vial, remove from the glovebox, and place in the microwave reactor. Irradiate at 130 °C for 30 minutes.

  • Cooling and Work-up: After cooling, dilute the reaction with dichloromethane (DCM), and filter through Celite®.

  • Purification: Concentrate the filtrate and purify by column chromatography.

Table 3: Representative Data for Microwave-Assisted Buchwald-Hartwig Amination

EntryAmine PartnerProductMicrowave ConditionsYield (%)
1Morpholine4-(2-Amino-5-(trifluoromethoxy)phenyl)morpholine130 °C, 30 min>90
2AnilineN¹,N²-Diphenyl-4-(trifluoromethoxy)benzene-1,2-diamine*140 °C, 30 min~80
3BenzylamineN¹-Benzyl-4-(trifluoromethoxy)benzene-1,2-diamine130 °C, 25 min>85
Note: This reaction couples with the aniline starting material itself. For coupling with an external aniline, a di-iodo starting material would typically be used. Yields are based on analogous systems.[19][21][22]

Part 3: Critical Safety Considerations

While microwave synthesis is a powerful tool, it requires strict adherence to safety protocols.

  • Use Dedicated Equipment: Never use a domestic microwave oven.[23] Laboratory microwave reactors are built with safety interlocks, corrosion-resistant cavities, and precise monitoring systems.[23][24]

  • Pressure Management: Reactions in sealed vessels can generate high pressures. Always use certified pressure-rated vials and caps. Do not exceed the recommended fill volume (typically 2/3 of the vial's capacity).

  • Thermal Runaway: Be aware of the potential kinetics of your reaction.[23] Highly exothermic reactions can lead to a rapid increase in temperature and pressure. Start with small-scale reactions and use lower power settings when developing a new protocol.

  • Solvent Choice: Use solvents with high dielectric constants for efficient heating. Be aware that some solvents can decompose at high temperatures. Consult the Material Safety Data Sheet (MSDS) for stability information.[23] Non-polar solvents like hexane or toluene are poor microwave absorbers and may heat inefficiently on their own.[8]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. Conduct all operations within a well-ventilated laboratory hood.[23]

Conclusion

This compound is a premier building block for accessing novel chemical entities. When combined with the speed and efficiency of microwave-assisted synthesis, it enables rapid library generation and route optimization. The protocols outlined in this guide provide a robust starting point for researchers to harness the synergistic power of this substrate and technology. By understanding the principles of microwave heating and adhering to strict safety protocols, scientists can significantly accelerate their research and development efforts.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). SSRN. [Link]

  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025). Patsnap. [Link]

  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). PMC. [Link]

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (n.d.). ACS Publications. [Link]

  • Microwave Assisted Organic Synthesis. (n.d.). Taylor & Francis. [Link]

  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). PubMed Central. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). MDPI. [Link]

  • A Microwave-Assisted Heck Reaction: Modifying Conventional Heating Protocols. (n.d.). CEM Corporation. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (n.d.). PMC. [Link]

  • The Crucial Role of 2-Iodo-4-methylaniline in Modern Pharmaceutical Synthesis. (n.d.). LinkedIn. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2024). PubMed. [Link]

  • The Role of Trifluoromethoxy Anilines in Modern Drug Discovery. (n.d.). LinkedIn. [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD. [Link]

  • Microwave-assisted Suzuki-Miyaura couplings on α-iodoenaminones. (n.d.). PMC. [Link]

  • Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation. (2014). Scirp.org. [Link]

  • Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. (2006). Baxendale Group. [Link]

  • Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. (2008). Organic Chemistry Portal. [Link]

  • Microwave-Assisted Synthesis of Near-Infrared Fluorescent Indole-Based Squaraines. (2015). Semantic Scholar. [Link]

  • An Efficient Phosphine-Free Heck Reaction in Water Using Pd(L-Proline)2 as the Catalyst Under Microwave Irradiation. (n.d.). Organic Chemistry Portal. [Link]

  • Microwave-Promoted Heck Reaction Using Pd(OAc)2 as Catalyst under Ligand-Free and Solvent-Free Conditions. (2025). ResearchGate. [Link]

  • (PDF) Microwave-assisted synthesis: Paradigm of Green Chemistry. (2023). ResearchGate. [Link]

  • The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry. (n.d.). LinkedIn. [Link]

  • (PDF) Microwave-Assisted Suzuki-Miyaura and Sonogashira. (n.d.). Amanote Research. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI. [Link]

  • Improved microwave-assisted ligand-free Suzuki–Miyaura cross-coupling of 5-iodo-2′-deoxyuridine in pure water. (n.d.). RSC Publishing. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 2-Iodo-4-(trifluoromethoxy)aniline Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 2-Iodo-4-(trifluoromethoxy)aniline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of this specific, yet challenging, coupling reaction. The unique electronic and steric properties of this substrate require a nuanced approach to reaction optimization. This resource provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this transformation.

Understanding the Substrate: this compound

The substrate , this compound, presents a unique set of challenges and opportunities in Suzuki-Miyaura coupling.

  • Steric Hindrance: The iodine atom is positioned ortho to the amine group, which can sterically hinder the approach of the palladium catalyst to the C-I bond for oxidative addition.[1][2]

  • Electronic Effects: The trifluoromethoxy (-OCF3) group is a strong electron-withdrawing group, which can influence the reactivity of the aryl iodide.[3] Conversely, the amino (-NH2) group is electron-donating. The interplay of these electronic effects can impact the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Aniline Moiety: The presence of the aniline amine group can lead to catalyst inhibition or side reactions if not properly managed.

Troubleshooting Guide: Low Yield and Side Reactions

This section addresses common issues encountered during the Suzuki coupling of this compound and provides actionable solutions.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yields in the Suzuki coupling of this substrate often stem from a few key areas: inefficient catalyst activity, suboptimal reaction conditions, or degradation of starting materials.

A1: Systematic Optimization is Key.

A multi-faceted approach is necessary to boost your yield. Consider the following factors, ideally optimizing them in a systematic manner.

1. Catalyst and Ligand Selection:

The choice of palladium catalyst and ligand is paramount, especially with a sterically hindered substrate.[4][5]

  • Problem: Your current catalyst/ligand system may not be robust enough to overcome the steric hindrance of the ortho-iodoaniline.

  • Solution: Screen a variety of palladium sources and ligands. For sterically demanding couplings, bulky, electron-rich phosphine ligands are often effective.[5][6] Consider N-heterocyclic carbene (NHC) ligands as well, which have shown success in challenging coupling reactions.[6][7]

Catalyst/Ligand Combination Rationale Typical Loading (mol%)
Pd(OAc)2 with SPhos or XPhosBulky phosphine ligands that promote oxidative addition and reductive elimination.[2]1-5
Pd(dppf)Cl2A common and often effective catalyst for a range of Suzuki couplings.[8]2-5
PEPPSI-IPrAn NHC-based catalyst known for its high activity and stability.[9]1-3
[Pd(PPh3)4] (Tetrakis)A classic catalyst, but can be sensitive to air and may not be ideal for hindered substrates.[2]2-5

2. Base Selection:

The base plays a crucial role in the transmetalation step and can significantly impact the overall reaction rate and yield.

  • Problem: The chosen base may not be strong enough or may cause unwanted side reactions.

  • Solution: Experiment with different bases. Inorganic bases are most common, but their strength and solubility can vary.

Base Properties and Considerations Typical Equivalents
K2CO3A common, moderately strong base. Often used in aqueous mixtures.[10]2-3
K3PO4A stronger base that can be effective in anhydrous conditions.[11]2-3
Cs2CO3A strong base that can accelerate difficult couplings.[10]2-3
Organic Bases (e.g., Et3N)Can be used, particularly in micellar catalysis, but may be less common for this substrate.[12]2-4

3. Solvent System:

The solvent influences the solubility of reactants and the stability of the catalytic species.

  • Problem: Poor solubility of reactants or catalyst deactivation in the chosen solvent.

  • Solution: A range of solvents and solvent mixtures should be considered. Degassing the solvent is critical to prevent oxidation of the catalyst.[13]

Solvent System Notes
Toluene/H2OA common biphasic system.[10]
Dioxane/H2OAnother widely used biphasic system.[8]
THF/H2OCan be effective, but THF has a lower boiling point.[10]
DMF or DMAcPolar aprotic solvents that can aid in solubility, but may require higher temperatures.[14]

4. Temperature and Reaction Time:

These parameters are often interdependent.

  • Problem: The reaction may be too slow at lower temperatures, or decomposition may occur at higher temperatures.

  • Solution: Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and time. A good starting point is often 60-80 °C, with adjustments as needed. Some challenging couplings may require temperatures up to 120 °C.[10]

Q2: I'm observing significant amounts of side products. What are they and how can I minimize them?

Common side reactions in Suzuki couplings include homocoupling of the boronic acid, dehalogenation of the aryl iodide, and protodeboronation.[9][15]

A2: Minimizing Side Products Through Careful Control.

1. Homocoupling:

This occurs when two molecules of the boronic acid couple together.

  • Cause: Often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[13]

  • Prevention:

    • Thorough Degassing: Purge the reaction mixture and solvent with an inert gas (argon or nitrogen) for an extended period before adding the catalyst.[10]

    • Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source like [Pd(PPh3)4] can sometimes reduce homocoupling compared to Pd(II) sources that require in-situ reduction.

2. Dehalogenation (Hydrodehalogenation):

The iodine atom is replaced by a hydrogen atom.

  • Cause: Can occur via a hydride transfer to the palladium complex.[9]

  • Prevention:

    • Choice of Base and Solvent: Some bases and solvents are more prone to providing a hydride source.

    • Reaction Temperature: Lowering the temperature may reduce the rate of this side reaction.

3. Protodeboronation:

The boronic acid is converted back to the corresponding arene.

  • Cause: Hydrolysis of the C-B bond, which can be accelerated by harsh basic conditions or prolonged reaction times.[13]

  • Prevention:

    • Use Boronic Esters: Pinacol (BPin) or MIDA esters are generally more stable than boronic acids and less prone to protodeboronation.[13]

    • Milder Base: Consider using a weaker base if protodeboronation is a major issue.

    • Anhydrous Conditions: In some cases, anhydrous conditions can suppress this side reaction.

Frequently Asked Questions (FAQs)

Q: Should I use a Pd(0) or Pd(II) precatalyst?

A: Both can be effective. Pd(0) precatalysts, such as [Pd(PPh3)4], directly enter the catalytic cycle. Pd(II) precatalysts, like Pd(OAc)2 or PdCl2(dppf), require an initial reduction to the active Pd(0) species.[9] This reduction can sometimes be a source of side reactions.[13] For challenging couplings, using a well-defined Pd(0) precatalyst or a modern pre-catalyst system (e.g., those with Buchwald ligands) can offer more consistent results.[2]

Q: How important is the purity of my boronic acid?

A: Very important. Impurities in the boronic acid can inhibit the catalyst or lead to side reactions. Boronic acids can dehydrate to form boroxines, which are also active in the coupling but can affect stoichiometry. It's recommended to use freshly purchased or purified boronic acids.

Q: Can I run this reaction open to the air?

A: It is strongly discouraged. The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen.[13] Performing the reaction under an inert atmosphere (nitrogen or argon) is crucial to prevent catalyst deactivation and minimize side reactions like homocoupling.

Q: What is the optimal ratio of boronic acid to aryl iodide?

A: A slight excess of the boronic acid (typically 1.1 to 1.5 equivalents) is generally used to drive the reaction to completion.[16] However, a large excess can lead to purification challenges.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This is a representative starting protocol. Optimization of the specific components is likely necessary.

  • To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid or ester (1.2 mmol), and the chosen base (e.g., K2CO3, 2.0 mmol).

  • Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of dioxane:water) via syringe.

  • In a separate vial, weigh the palladium catalyst and ligand (if not using a pre-formed complex) and add to the reaction flask under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the determined reaction time (e.g., 12-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_product Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Pd(0)L2->Ar-Pd(II)-X L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' L2 Ar-Pd(II)-Ar' L2 Ar-Pd(II)-X L2->Ar-Pd(II)-Ar' L2 Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar' L2->Pd(0)L2 Reductive Elimination Product Ar-Ar' Ar-Pd(II)-Ar' L2->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Verify Reagent Purity (Aryl Iodide, Boronic Acid) Start->Check_Reagents Degassing Ensure Thorough Degassing of Solvents and Reaction Mixture Check_Reagents->Degassing Screen_Catalyst Screen Catalysts & Ligands (e.g., Buchwald, NHC) Degassing->Screen_Catalyst Screen_Base Screen Bases (K2CO3, K3PO4, Cs2CO3) Screen_Catalyst->Screen_Base Screen_Solvent Screen Solvents (Toluene, Dioxane, DMF) Screen_Base->Screen_Solvent Optimize_Temp Optimize Temperature & Reaction Time Screen_Solvent->Optimize_Temp Success Improved Yield Optimize_Temp->Success

Caption: A systematic approach to troubleshooting low yields in Suzuki coupling.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. [Link]

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • MDPI. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki–Miyaura Cross-Coupling at Low Temperature. [Link]

  • The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • National Center for Biotechnology Information. Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]

  • National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]

  • Andrew G. Myers Research Group. The Suzuki Reaction. [Link]

  • Organic Chemistry Portal. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. [Link]

  • Der Pharma Chemica. Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. [Link]

  • Reddit. Problems with Suzuki coupling : r/Chempros. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • ResearchGate. Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives | Request PDF. [Link]

  • PubMed. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. [Link]

  • Medium. Mastering Cross-Coupling Reactions with Trifluoromethylated Boronic Acids. [Link]

Sources

Common side products in the synthesis of 2-Iodo-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of 2-Iodo-4-(trifluoromethoxy)aniline. As a Senior Application Scientist, this resource provides in-depth technical advice, explaining the causality behind experimental choices and offering field-proven solutions to common side products and purification challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture is dark brown/black, and I'm getting a low yield of the desired product. What is happening?

A1: Cause and Troubleshooting of Oxidation Side Products

Anilines are highly susceptible to oxidation, which can lead to the formation of colored polymeric impurities and a significant reduction in the yield of the desired product. This is a common issue when working with electron-rich aromatic amines.

Root Cause Analysis:

  • Aerial Oxidation: Exposure of the reaction mixture to air, especially at elevated temperatures or in the presence of certain metal ions, can catalyze the oxidation of the aniline starting material and product.

  • Harsh Reaction Conditions: Overly acidic or basic conditions, as well as high temperatures, can promote the formation of oxidative side products.

  • Iodinating Agent: Some iodinating reagents can also act as oxidizing agents, contributing to the formation of these impurities.

Troubleshooting Workflow:

start Dark Reaction Mixture/ Low Yield check_atmosphere Is the reaction run under an inert atmosphere? start->check_atmosphere implement_inert Implement inert atmosphere (N2 or Ar) check_atmosphere->implement_inert No check_temp Are reaction temperatures and times optimized? check_atmosphere->check_temp Yes implement_inert->check_temp optimize_temp Optimize temperature and monitor reaction progress by TLC/LC-MS check_temp->optimize_temp No check_reagent Is the iodinating agent known to be a strong oxidant? check_temp->check_reagent Yes optimize_temp->check_reagent change_reagent Consider a milder iodinating agent check_reagent->change_reagent Yes purification Purification of crude product check_reagent->purification No change_reagent->purification

Caption: Troubleshooting workflow for oxidative side products.

Preventative Measures & Solutions:

  • Inert Atmosphere: Always conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been adequately degassed prior to use.

  • Temperature Control: Maintain the recommended reaction temperature. If a literature procedure is not available, start with lower temperatures and gradually increase if the reaction is too slow.

  • Choice of Iodinating Agent: Consider using milder iodinating agents. For instance, N-iodosuccinimide (NIS) in an appropriate solvent can be a good choice for regioselective iodination of anilines.[1]

Q2: I've isolated my product, but NMR analysis shows the presence of a second, structurally similar impurity. How can I identify and remove it?

A2: Identification and Removal of the Di-iodinated Side Product

The most common side product in this synthesis is the di-iodinated species, 2,6-diiodo-4-(trifluoromethoxy)aniline . This arises from the high reactivity of the aniline ring, which can undergo a second iodination.

Formation Mechanism:

The amino group of the starting material, 4-(trifluoromethoxy)aniline, is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is blocked by the trifluoromethoxy group, the first iodination occurs at one of the ortho positions (C2 or C6). The resulting mono-iodinated product is still activated enough to undergo a second iodination at the remaining ortho position.

A 4-(trifluoromethoxy)aniline B This compound (Desired Product) A->B + I+ C 2,6-diiodo-4-(trifluoromethoxy)aniline (Side Product) B->C + I+

Caption: Formation of the di-iodinated side product.

Identification:

Compound1H NMR (approx. δ, CDCl3)Mass Spectrometry (M+H)+
This compoundAromatic protons will show a distinct splitting pattern.~304 m/z
2,6-diiodo-4-(trifluoromethoxy)anilineAromatic protons will appear as a singlet due to symmetry.~430 m/z

Troubleshooting and Purification:

  • Control Stoichiometry: Carefully control the stoichiometry of the iodinating agent. Use of a slight excess of the aniline starting material can help to minimize di-iodination.

  • Column Chromatography: This is the most effective method for separating the mono- and di-iodinated products. Due to the basic nature of anilines, which can cause streaking on silica gel, it is recommended to use a mobile phase containing a small amount of a basic modifier like triethylamine (0.1-1%) or to use deactivated silica.

  • Crystallization: If the product is a solid, recrystallization can be an effective purification method. The solubility of the mono- and di-iodinated products will likely differ in a given solvent system, allowing for separation.

Q3: My reaction is sluggish and I have a significant amount of unreacted starting material. How can I drive the reaction to completion?

A3: Addressing Incomplete Conversion

The presence of unreacted 4-(trifluoromethoxy)aniline in the final product is a common issue that can complicate purification.

Root Cause Analysis:

  • Insufficient Iodinating Agent: The stoichiometry of the iodinating agent may be too low.

  • Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.

  • Poor Solvent Choice: The solvent may not be optimal for the reaction, affecting the solubility of reagents or the reaction mechanism.

  • Deactivation of Iodinating Agent: The iodinating agent may be degrading over the course of the reaction.

Troubleshooting Strategies:

StrategyRationale
Increase Stoichiometry of Iodinating Agent A slight excess (1.1-1.2 equivalents) of the iodinating agent can help to drive the reaction to completion. However, be mindful of the increased risk of di-iodination.
Increase Reaction Temperature Gradually increasing the reaction temperature in small increments while monitoring the reaction by TLC or LC-MS can improve the reaction rate.
Solvent Screening The polarity of the solvent can influence the regioselectivity and rate of iodination of anilines.[1] Experiment with different solvents to find the optimal conditions.
Incremental Addition of Reagent Adding the iodinating agent in portions over time can help to maintain its effective concentration throughout the reaction.

Purification of Unreacted Starting Material:

  • Acid-Base Extraction: The basicity of the aniline functional group can be exploited for purification. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The aniline product and starting material will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified anilines re-extracted into an organic solvent.

  • Column Chromatography: As with the di-iodinated side product, column chromatography is an effective method for separating the product from the starting material.

Experimental Protocols

Protocol 1: General Procedure for the Iodination of 4-(trifluoromethoxy)aniline

  • To a solution of 4-(trifluoromethoxy)aniline (1.0 eq) in a suitable solvent (e.g., acetonitrile, dichloromethane, or an alcohol) under an inert atmosphere, add the iodinating agent (e.g., N-iodosuccinimide, 1.05 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using a hexane/ethyl acetate gradient.

Protocol 2: Acid-Base Extraction for Purification

  • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Transfer the solution to a separatory funnel and wash with 1M HCl (3 x volume of organic layer).

  • Combine the aqueous layers and cool in an ice bath.

  • Slowly add 6M NaOH until the solution is basic (pH > 9).

  • Extract the purified aniline from the basified aqueous solution with fresh organic solvent (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified product.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting guide for purifying 2-Iodo-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Iodo-4-(trifluoromethoxy)aniline (CAS: 845866-79-7). This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for the purification of this versatile chemical intermediate.

Compound Profile

To effectively troubleshoot purification, it is essential to understand the key properties of the target compound.

PropertyValueSource
Molecular Formula C₇H₅F₃INO[1]
Molecular Weight 303.02 g/mol [1]
Appearance Light yellow to brown powder or crystal[2]
Melting Point 50 - 54 °C[2]
Synonyms 2-iodo-4-(trifluoromethoxy)benzenamine, 4-(Trifluoromethoxy)-2-iodoaniline[3], [4]

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My purified product is a dark brown or reddish oil, not the expected light-yellow solid. What is the likely cause and solution?

This is the most frequent issue encountered with anilines. The discoloration is almost always due to oxidation. Anilines, particularly electron-rich ones, are highly susceptible to air oxidation, which produces highly colored polymeric impurities.[5]

Causality: The lone pair of electrons on the nitrogen atom makes the aromatic ring highly activated and prone to oxidation. The presence of iodine can also contribute, as trace residual iodine (I₂) can impart a brownish color.

Solutions:

  • Aqueous Work-up Modification: During the reaction work-up, wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will quench any unreacted iodine and other oxidizing species.

  • Use Degassed Solvents: For chromatography and recrystallization, use solvents that have been degassed by sparging with nitrogen or argon for 15-30 minutes. This minimizes dissolved oxygen.

  • Inert Atmosphere: Handle the compound under an inert atmosphere (N₂ or Ar) whenever possible, especially during concentration and drying steps.

  • Storage: Store the final product in a tightly sealed container, preferably under an inert atmosphere, in a cool, dark place (refrigerator or freezer).

Q2: After column chromatography, my fractions are clean by TLC, but I have very low recovery of the final product. Why?

Low recovery can stem from the compound's properties on silica gel or from mechanical losses.

Causality:

  • Acidity of Silica: Standard silica gel is slightly acidic. The basic amine group (-NH₂) on your aniline can interact strongly, leading to irreversible adsorption or "streaking" on the column. This is a common issue with amines.

  • Compound Volatility: While the melting point is above 50°C, it may have some volatility under high vacuum, especially if residual solvent is present.

Solutions:

  • Deactivate the Silica Gel: Prepare a slurry of silica gel in your starting eluent and add 1% triethylamine (Et₃N) by volume. This neutralizes the acidic sites on the silica, preventing strong adsorption of the basic aniline. Let the slurry sit for an hour before packing the column.

  • Alternative Stationary Phase: Consider using neutral or basic alumina as the stationary phase if silica proves too problematic.

  • Careful Solvent Evaporation: When removing the solvent from your purified fractions, use a rotary evaporator with a moderately low bath temperature (30-35°C) and avoid prolonged exposure to high vacuum after the solvent is gone.

Q3: My NMR spectrum shows the correct product signals, but also several small, unidentified peaks. What are these impurities?

The impurities are likely unreacted starting materials or byproducts from the synthesis. The nature of the impurity depends on the synthetic route used. For instance, in a typical iodination of 4-(trifluoromethoxy)aniline, you might encounter:

Potential ImpurityOriginHow to Remove
4-(Trifluoromethoxy)aniline Unreacted starting materialCareful column chromatography with a shallow gradient.
2,6-Diiodo-4-(trifluoromethoxy)aniline Over-iodination byproductThis compound will be less polar than the desired product. It should elute earlier from a normal-phase silica column.
Isomeric Iodo-anilines Poor regioselectivity during iodinationPositional isomers can be difficult to separate. High-performance flash chromatography or preparative HPLC may be required.[6]

Solution:

  • Optimize Chromatography: Run a gradient elution during column chromatography. Start with a non-polar solvent system (e.g., 5% Ethyl Acetate in Hexanes) and gradually increase the polarity. This will help separate compounds with close Rf values. Monitor fractions meticulously with TLC.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving common purification problems.

TroubleshootingWorkflow cluster_issues Problem Identification cluster_causes Potential Causes cluster_solutions Recommended Actions start Start | Assess Purified Product prob_color Incorrect Color/Phase (Dark Oil/Brown Solid) start->prob_color prob_yield prob_yield start->prob_yield prob_purity Low Purity (Extra NMR/GC Peaks) start->prob_purity cause_ox Oxidation Air/Light Sensitivity prob_color->cause_ox Likely cause_silica Silica Interaction Acidic Sites Adsorb Amine prob_yield->cause_silica Primary cause_impurity Byproducts Starting Material, Isomers prob_yield->cause_impurity Secondary prob_purity->cause_impurity Primary sol_inert Use Inert Atmosphere Degas Solvents, N2 Blanket cause_ox->sol_inert sol_wash Thiosulfate Wash Add Na2S2O3 to Work-up cause_ox->sol_wash sol_silica Deactivate Silica Add 1% Et3N to Eluent cause_silica->sol_silica sol_chrom Optimize Chromatography Gradient Elution cause_impurity->sol_chrom

Caption: Troubleshooting logic for purifying this compound.

Experimental Protocol: Purification by Column Chromatography

This protocol provides a self-validating system for purifying crude this compound.

Safety First: This compound is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye irritation.[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated chemical fume hood.[7]

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Triethylamine (Et₃N)

  • Solvents: Hexanes (or Petroleum Ether), Ethyl Acetate (EtOAc) - Reagent Grade

  • TLC plates (silica gel 60 F₂₅₄)

  • Glass chromatography column

  • Standard laboratory glassware

Step-by-Step Methodology:

  • TLC Analysis (Method Validation):

    • Dissolve a small amount of the crude material in Dichloromethane (DCM) or EtOAc.

    • Spot the crude material on a TLC plate.

    • Develop the plate in a TLC chamber with a solvent system of 10% EtOAc in Hexanes.

    • Visualize under UV light (254 nm). The goal is to find a solvent system where the desired product has an Rf value of ~0.3. Adjust the EtOAc/Hexanes ratio as needed. The presence of multiple spots confirms the need for purification.

  • Column Preparation (Addressing Basicity):

    • For every 100 g of silica gel, use 1 mL of Et₃N.

    • Prepare a slurry of the silica gel in your chosen starting eluent (e.g., 5% EtOAc/Hexanes). Add the calculated amount of Et₃N.

    • Stir the slurry for 30 minutes to ensure complete neutralization.

    • Carefully pack the column with the silica slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of DCM.

    • In a separate flask, add a small amount of silica gel (approx. 2x the mass of your crude product).

    • Add the DCM solution of your product to the silica and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder. This is the "dry loading" method, which leads to better separation.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the low-polarity starting solvent (e.g., 5% EtOAc/Hexanes).

    • Collect fractions and monitor them by TLC.

    • If separation is not sufficient, gradually increase the polarity of the eluent (e.g., move from 5% to 10% EtOAc). This is a gradient elution. A slow, gradual increase is more effective than a sharp jump in polarity.

  • Product Isolation and Verification:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator (bath temp <35°C).

    • Place the resulting solid under high vacuum for several hours to remove any residual solvent.

    • Obtain the final mass and calculate the yield.

    • Verify the purity and structure using analytical techniques such as NMR, GC-MS, or melting point determination.[8]

Purification Workflow Diagram

PurificationWorkflow start Start: Crude Product tlc 1. TLC Analysis (Determine Rf in 10% EtOAc/Hex) start->tlc slurry 2. Prepare Silica Slurry (Add 1% Et3N to eluent) tlc->slurry pack 3. Pack Column slurry->pack load 4. Dry Load Sample (Adsorb crude onto silica) pack->load elute 5. Elute with Gradient (Start 5% -> 15% EtOAc/Hex) load->elute collect 6. Collect & Monitor Fractions (via TLC) elute->collect combine 7. Combine Pure Fractions collect->combine evap 8. Evaporate Solvent (Rotovap < 35°C) combine->evap dry 9. Dry Under High Vacuum evap->dry end Finish: Pure Solid (Verify by NMR/MP) dry->end

Caption: Step-by-step workflow for purification by column chromatography.

Frequently Asked Questions (FAQs)

  • Q: What is the primary safety concern when handling this compound? A: The primary hazards are acute toxicity if swallowed, inhaled, or in contact with skin, and it is a skin and eye irritant.[1][7] Always use a fume hood and proper PPE.

  • Q: Can I purify this compound by recrystallization instead of chromatography? A: Yes, if the crude product is relatively pure (>90%). A mixed solvent system, such as Ethanol/Water or Hexanes/EtOAc, would be a good starting point. Dissolve the solid in the minimum amount of hot solvent in which it is soluble, then slowly add the "anti-solvent" (in which it is insoluble) until turbidity persists. Cool slowly to allow for crystal formation.

  • Q: Why is the trifluoromethoxy (-OCF₃) group important? A: The -OCF₃ group is a highly lipophilic and metabolically stable hydrogen bond acceptor. Its incorporation into drug candidates can significantly improve properties like metabolic stability, membrane permeability, and binding affinity, making this compound a valuable building block in medicinal chemistry.

  • Q: How should I store the purified this compound? A: To prevent degradation and oxidation, store it in a well-sealed amber vial under an inert atmosphere (argon or nitrogen), in a cool and dark place such as a refrigerator.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2783322, 2-Iodo-4-(trifluoromethyl)aniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2761172, this compound. Retrieved from [Link]

  • India Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Loading Optimization for 2-Iodo-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing reactions involving 2-Iodo-4-(trifluoromethoxy)aniline. This versatile building block is a cornerstone in the synthesis of novel pharmaceuticals and advanced materials due to the unique electronic properties conferred by the trifluoromethoxy group.[1][2] However, its successful application in cross-coupling reactions is critically dependent on the precise optimization of catalyst loading.

This guide is structured to provide actionable solutions, moving from high-level frequently asked questions to in-depth troubleshooting for specific experimental failures. Our goal is to empower you to diagnose issues, refine your reaction conditions, and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding catalyst loading for reactions with this compound.

Q1: What are the most common palladium-catalyzed reactions for this substrate, and what is a typical starting catalyst loading?

A1: this compound is an excellent substrate for several palladium-catalyzed cross-coupling reactions.[3] The most common are:

  • Suzuki-Miyaura Coupling: Formation of C(sp²)–C(sp²) bonds with boronic acids/esters.

  • Buchwald-Hartwig Amination: Formation of C–N bonds with amines.[4]

  • Sonogashira Coupling: Formation of C(sp²)–C(sp) bonds with terminal alkynes.[5]

A universal starting point for catalyst loading screening is between 0.5 and 5 mol% of the palladium catalyst.[6][7] The optimal loading is highly dependent on the specific reaction, the coupling partner, and the ligand used. For challenging transformations, loadings up to 10 mol% may be explored.[8]

Q2: Why is it critical to optimize catalyst loading instead of just using a high amount to ensure the reaction goes to completion?

A2: Optimizing catalyst loading is a balancing act with significant implications for your research and development efforts:

  • Cost-Effectiveness: Palladium and its associated phosphine ligands are expensive. Minimizing catalyst loading directly reduces the cost per reaction, which is a major consideration in process development and scale-up.

  • Minimizing Side Reactions: Excessively high catalyst concentrations can sometimes promote unwanted side reactions, such as homocoupling of coupling partners or dehalogenation of the starting material.[9] This leads to lower yields of the desired product and more complex purification.

  • Product Purity: High catalyst loading increases the amount of residual palladium in the crude product. Removing these metal impurities is a significant purification challenge, particularly in pharmaceutical synthesis where strict limits on heavy metal contamination are enforced.

  • Reaction Kinetics: While sufficient catalyst is needed for an efficient reaction rate, simply adding more does not always lead to a faster reaction. In some cases, high concentrations can lead to catalyst aggregation or the formation of less active species, which can slow the reaction down.[10]

Q3: My reaction is sluggish. Should I automatically increase the catalyst loading?

A3: Not necessarily. While insufficient catalyst is a possible cause, a sluggish reaction can also be symptomatic of other issues. Before increasing the catalyst loading, consider these factors:

  • Catalyst Activity: Is your catalyst active? Palladium(0) species are the active catalysts in most cross-coupling cycles.[11] If you are using a Pd(II) precatalyst, ensure your conditions are suitable for its reduction. Also, confirm the catalyst has not degraded due to improper storage.[12]

  • Ligand Choice: The ligand plays a crucial role in the catalyst's stability and activity.[13] For an electron-rich substrate like an aniline derivative, a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) may be required to facilitate the key steps of the catalytic cycle.[14][15]

  • Reaction Temperature: The oxidative addition of the aryl iodide is often the rate-limiting step. A modest increase in temperature may be all that is needed to improve the reaction rate.[12]

  • Base and Solvent: The choice of base and solvent can dramatically affect the reaction. Poor solubility of the base or catalyst inhibition by the solvent (e.g., chlorinated solvents) can lead to slow reactions.[15]

Troubleshooting Guide: From Low Yield to No Reaction

This section provides a systematic approach to diagnosing and solving common problems encountered when working with this compound.

Problem 1: Low or No Conversion of Starting Material

This is one of the most common issues. The following workflow can help you identify the root cause.

Troubleshooting Workflow for Low Yield

G start Low / No Conversion check_purity Are reagents pure, anhydrous, and degassed? start->check_purity check_purity->start No (Purify/Dry/Degas) check_catalyst Is the catalyst system active? check_purity->check_catalyst  Yes check_catalyst->start No (Use fresh catalyst) optimize_loading Increase Catalyst Loading (e.g., 2 mol% -> 5 mol%) check_catalyst->optimize_loading  Yes screen_ligands Screen Different Ligands (e.g., Buchwald ligands) optimize_loading->screen_ligands  No Improvement success Improved Yield optimize_loading->success  Improvement optimize_conditions Optimize Other Parameters (Temperature, Base, Solvent) screen_ligands->optimize_conditions  No Improvement screen_ligands->success  Improvement optimize_conditions->success

Caption: A logical workflow to diagnose and solve low-yielding reactions.

Q: I've confirmed my reagents are pure, but my reaction still fails. What's the next step?

A: Focus on the catalyst system itself.

  • Potential Cause: Insufficient Catalyst Loading. The most straightforward explanation is that the amount of catalyst is too low to drive the reaction at a reasonable rate.

    • Solution: Increase the catalyst loading incrementally. If you started at 1 mol%, try subsequent reactions at 2.5 mol% and 5 mol%. Monitor the reaction progress by TLC or LC-MS to see if conversion improves.

  • Potential Cause: Inappropriate Ligand. The aniline and trifluoromethoxy groups on your substrate create a specific electronic and steric environment. The ligand must be able to stabilize the palladium center and facilitate both oxidative addition and reductive elimination.[4][16]

    • Solution: Screen a panel of ligands. For Buchwald-Hartwig aminations, bulky, electron-rich biarylphosphine ligands are often required.[15] For Suzuki and Sonogashira couplings, other phosphine ligands like PPh₃ or PCy₃ could be considered, but more specialized ligands often give better results.[17][18]

  • Potential Cause: Catalyst Deactivation. The trifluoromethoxy group can be coordinating, and impurities can poison the catalyst.[13][19]

    • Solution: Ensure all solvents and reagents are rigorously dried and degassed. Oxygen is a known culprit for deactivating Pd(0) catalysts.[14] Using a more robust pre-catalyst that is less sensitive to air and moisture can also be beneficial.

Problem 2: Significant Side Product Formation

The appearance of major side products indicates that while your catalyst is active, the reaction is not selective.

Q: My main side product appears to be the homocoupling of my coupling partner (e.g., boronic acid). How can I prevent this?

A: Homocoupling is almost always linked to the presence of oxygen.

  • Potential Cause: Inadequate Inert Atmosphere. The active Pd(0) catalyst can be oxidized by trace amounts of oxygen to Pd(II). This Pd(II) species can then promote the homocoupling of organoboron, organotin, or terminal alkyne reagents.[14]

    • Solution: This is the most critical factor to address. Rigorously degas your solvent(s) using at least three freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period. Ensure your reaction vessel is properly flame-dried or oven-dried and maintained under a positive pressure of inert gas throughout the entire experiment.[18]

  • Potential Cause: Catalyst Loading is Too High. In some instances, a very high concentration of the catalyst can favor side reactions.

    • Solution: Try decreasing the catalyst loading. A lower concentration of the active catalyst may favor the desired cross-coupling pathway over the undesired homocoupling.[9]

Q: I am observing dehalogenation of my this compound. What causes this?

A: Dehalogenation (replacement of iodine with hydrogen) typically results from a competing reductive pathway.

  • Potential Cause: Source of Hydride. This side reaction can be promoted by certain bases or solvents, especially at elevated temperatures.

    • Solution: If you are using an amine base or an alcohol solvent, consider switching to an inorganic base like K₃PO₄ or Cs₂CO₃ and an aprotic solvent like dioxane or toluene.[18] Monitor the reaction carefully and try to run it at the lowest temperature that still provides a reasonable reaction rate.

Data Presentation

Effective optimization relies on systematic screening. The tables below provide starting points and illustrate the impact of key variables.

Table 1: Recommended Starting Catalyst Loading Ranges for Screening

Reaction TypePalladium PrecatalystLigand TypeTypical Loading (mol%)
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃Phosphine (e.g., SPhos, PPh₃)1 - 5[18]
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃Bulky Biarylphosphine (e.g., XPhos)1 - 5[6]
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄Phosphine (e.g., PPh₃) + CuI0.5 - 3[8][20]

Note: This data is representative. The optimal loading must be determined experimentally.

Table 2: Troubleshooting Summary

ProblemPotential CauseSuggested Solution
Low/No Conversion Insufficiently active catalyst systemIncrease catalyst loading; screen different ligands.[14][15]
Catalyst deactivationUse high-purity, anhydrous, and degassed reagents/solvents.[14][19]
Homocoupling Presence of oxygenRigorously degas all components and maintain a strict inert atmosphere.[18]
Catalyst loading too highDecrease catalyst loading.[9]
Dehalogenation Hydride sources in the reactionSwitch to an inorganic base and an aprotic solvent.[18]
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Screening Catalyst Loading in a Parallel Format

This protocol describes a method for efficiently screening multiple catalyst loadings for a cross-coupling reaction in parallel vials.[21][22]

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound and your coupling partner in the chosen anhydrous, degassed solvent.

    • In a separate glovebox or under inert atmosphere, prepare a stock solution of the palladium precatalyst and the chosen ligand. The concentration should be such that small, accurate volumes can be dispensed.

  • Reaction Setup:

    • Arrange a set of oven-dried reaction vials (e.g., 4 mL vials with screw caps and septa) in a labeled rack.

    • To each vial, add the required amount of base (e.g., K₃PO₄, NaOtBu).

    • From the substrate stock solution, add the same volume to each vial.

  • Catalyst Addition:

    • Using a microsyringe, add the calculated volume of the catalyst/ligand stock solution to each vial to achieve the desired mol% (e.g., 0.5, 1.0, 2.0, 4.0 mol%).

  • Reaction Execution:

    • Seal the vials, remove them from the glovebox (if used), and place them in a pre-heated aluminum block on a stirrer hotplate.

    • Stir the reactions at the desired temperature for a set amount of time (e.g., 12-24 hours).

  • Monitoring and Analysis:

    • After the reaction time, cool the vials to room temperature.

    • Take a small aliquot from each reaction, dilute it, and analyze by TLC, GC-MS, or LC-MS to determine the relative conversion and product formation. This allows for a direct comparison of the effectiveness of each catalyst loading.[23]

Visualizing the Catalytic Cycle

Understanding the fundamental mechanism is key to troubleshooting. Most palladium-catalyzed cross-couplings follow a similar catalytic cycle.

Generic Palladium Cross-Coupling Cycle

G pd0 Pd(0)L_n (Active Catalyst) oa_complex L_n(Ar)Pd(II)-X pd0->oa_complex Oxidative Addition (+ Ar-X) p1 tm_complex L_n(Ar)Pd(II)-R' oa_complex->tm_complex Transmetalation (+ R'-M) p2 product Ar-R' (Product) tm_complex->product Reductive Elimination p3 product->pd0 p4 center

Caption: The catalytic cycle of a generic cross-coupling reaction.[4]

References
  • Rapid Catalyst Screening by a Continuous-Flow Microreactor Interfaced with Ultra-High-Pressure Liquid Chromatography. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Application note: Catalyst screening in drug development. Drug Target Review. Available at: [Link]

  • Rapid Optimization-Buchwald–Hartwig Amination using DoE. Charnwood Discovery. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. Available at: [Link]

  • Effects of catalyst precursors, ligands and catalyst loadings. ResearchGate. Available at: [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. PubMed. Available at: [Link]

  • Improving the Efficiency of Catalyst Screening in Drug Substance Development. ACD/Labs. Available at: [Link]

  • Optimization for the Buchwald–Hartwig‐amination of 4aa. ResearchGate. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • Catalyst Screening. Unchained Labs. Available at: [Link]

  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering Science, Technology and Innovation. Available at: [Link]

  • CROSS-COUPLING reactions - everything YOU need to know! YouTube. Available at: [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Cross-coupling reaction. Wikipedia. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Recent Advances in Sonogashira Reactions. ResearchGate. Available at: [Link]

  • The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. MIT Open Access Articles. Available at: [Link]

  • The palladium-catalyzed trifluoromethylation of aryl chlorides. PubMed - NIH. Available at: [Link]

  • Amine. Wikipedia. Available at: [Link]

  • Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. PMC - NIH. Available at: [Link]

  • An Overview of Palladium-catalyzed Trifluoromethylation Reactions. ResearchGate. Available at: [Link]

  • Utilizing on- and off-line monitoring tools to follow a kinetic resolution step during flow synthesis. Magritek. Available at: [Link]

Sources

How to prevent deiodination of 2-Iodo-4-(trifluoromethoxy)aniline during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Iodo-4-(trifluoromethoxy)aniline. This versatile building block is crucial for introducing the valuable 4-(trifluoromethoxy)aniline moiety into complex molecules for pharmaceutical and materials science applications.[1] However, its utility in palladium-catalyzed cross-coupling reactions is often challenged by a common and frustrating side reaction: deiodination (also known as hydrodehalogenation).

This guide provides in-depth troubleshooting advice, optimized protocols, and mechanistic insights to help you minimize deiodination and maximize the yield of your desired product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing a major byproduct that corresponds to the mass of 4-(trifluoromethoxy)aniline. What is happening and why?

A: You are observing deiodination, a reductive process where the iodine atom on your starting material is replaced by a hydrogen atom.[2][3] This is a prevalent side reaction for reactive aryl halides, especially iodides, in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[2][3]

The mechanism often involves the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[3] This Pd-H can arise from several sources, including the base, solvent (e.g., alcohols), or trace water.[3][4] Instead of undergoing the desired coupling step (e.g., transmetalation or amine coordination), the aryl-palladium intermediate can react with the Pd-H species, leading to reductive elimination of the deiodinated product, Ar-H. The electron-donating nature of the aniline group in your substrate can sometimes increase the susceptibility to this side reaction.

Q2: What are the most critical reaction parameters I should investigate first to solve my deiodination problem?

A: Deiodination is a kinetic competition between your desired productive coupling and the undesired reductive pathway. Several factors influence this balance, but the most critical to investigate are:

  • Catalyst & Ligand System: This is paramount. The ligand's steric and electronic properties dictate the stability of catalytic intermediates and the relative rates of reductive elimination versus side reactions.[2][5]

  • Base Selection: The type, strength, and purity of the base can dramatically affect the outcome.[2][3] Some bases can promote the formation of Pd-H species more than others.

  • Solvent Choice: Protic solvents (alcohols, water) can be a direct source of hydrides and should be used with caution or replaced with aprotic alternatives.[2][3]

  • Temperature: Higher temperatures can accelerate deiodination.[2][6] Running the reaction at the lowest effective temperature is often beneficial.

Q3: How do I choose the right Palladium catalyst and ligand to prevent deiodination?

A: The goal is to choose a ligand that accelerates the desired C-C or C-N bond-forming reductive elimination, making it kinetically favored over the deiodination pathway.

For substrates like this compound, bulky, electron-rich phosphine ligands are the gold standard.[2][4][5] These ligands promote the crucial final step of the catalytic cycle and can help suppress side reactions.

  • For Suzuki & Sonogashira Couplings: Start with systems known for high activity, such as those employing ligands like XPhos, SPhos, or RuPhos with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[2][4] N-heterocyclic carbene (NHC) ligands can also be effective alternatives.[3][7]

  • For Buchwald-Hartwig Amination: This reaction class has well-developed, highly active catalyst systems. The use of sterically hindered biaryl phosphine ligands is essential.[2][5][8] Ligands such as XPhos, RuPhos, and BrettPhos are specifically designed to facilitate C-N coupling and are highly recommended.[2][4]

Avoid using generic, less active catalysts like Pd(PPh₃)₄, especially at lower temperatures, as they can be inefficient and may lead to increased side reactions with reactive aryl iodides.[9]

Visual Guide: Troubleshooting Deiodination

Use this flowchart to systematically diagnose and address the issue of deiodination in your reaction.

G Systematic Troubleshooting for Deiodination cluster_0 Problem Identification & Initial Checks cluster_1 Optimization Strategy A Deiodination Observed (by LC-MS / TLC) B Verify Reagent Purity (Base, Solvent, Starting Material) A->B C Ensure Rigorous Inert Atmosphere (Degas solvent, use Ar/N2) B->C D Optimize Catalyst System C->D E Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, RuPhos) D->E F Optimize Base D->F K Problem Solved: High Yield of Desired Product E->K G Use Weaker, Non-nucleophilic Base (e.g., K3PO4, Cs2CO3) F->G H Optimize Conditions F->H G->K I Lower Reaction Temperature (Run at 60-80°C instead of >100°C) H->I J Switch to Anhydrous Aprotic Solvent (Dioxane, Toluene, THF) H->J J->K

Caption: A flowchart for troubleshooting deiodination.

Q4: Which base should I use? Can it really cause deiodination?

A: Yes, the base is a critical parameter. Strong alkoxide bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOt-Bu), while highly effective for many couplings, can sometimes promote deiodination, especially in the presence of trace water or protic solvents.[3]

Consider screening the following alternatives:

  • Potassium Phosphate (K₃PO₄): An excellent, milder inorganic base that is often effective and less prone to causing deiodination.[3][4]

  • Cesium Carbonate (Cs₂CO₃): Another effective and commonly used inorganic base.[3][4]

  • Potassium Carbonate (K₂CO₃): A weaker base that can be sufficient for many Suzuki couplings and may reduce side reactions.[3]

For Buchwald-Hartwig aminations, a strong, non-nucleophilic base is often required.[2] While NaOtBu or KOt-Bu are standard, using them with a highly active catalyst system (as described in Q3) and anhydrous aprotic solvents is key to success.

Q5: My protocol uses a solvent mixture including water/alcohols. Is this a problem?

A: It can be. Protic solvents are known hydride sources that can facilitate the formation of Pd-H species, directly leading to deiodination.[2][3][4] While some Suzuki reactions require water to facilitate the transmetalation step, its concentration should be minimized.

Recommendation:

  • Switch to Aprotic Solvents: Whenever possible, use anhydrous aprotic solvents like 1,4-dioxane, toluene, or THF .[2][3]

  • Ensure Anhydrous Conditions: If the reaction must be run under anhydrous conditions, ensure all glassware is oven-dried and solvents are passed through a purification system or are from a freshly opened bottle of anhydrous grade.

  • Rigorous Degassing: Thoroughly degas your reaction mixture before heating. Oxygen can degrade catalysts and promote side reactions.[4][10] Use several freeze-pump-thaw cycles or bubble an inert gas (argon or nitrogen) through the solvent for 15-20 minutes.[3][4]

Optimized Protocols to Mitigate Deiodination

The following are starting-point protocols for common cross-coupling reactions, designed to minimize the risk of deiodination with this compound.

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol uses a bulky, electron-rich ligand and a phosphate base in an aprotic solvent system.

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%)Forms the active Pd(0) species readily.
Ligand XPhos or SPhos (2.5-5 mol%)Bulky, electron-rich ligand to accelerate reductive elimination.[2][4]
Base K₃PO₄ (2.0 - 3.0 equiv.)Milder inorganic base to minimize Pd-H formation.[3][4]
Solvent Toluene or 1,4-Dioxane (Anhydrous)Aprotic solvent to avoid hydride donation.[2][3]
Temperature 80 - 100 °CLowest effective temperature to disfavor the deiodination pathway.[2]
Atmosphere Inert (Argon or Nitrogen)Critical to prevent catalyst degradation and side reactions.[4]

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid/ester (1.2-1.5 equiv.), and K₃PO₄ (2.5 equiv.).

  • Seal the flask, evacuate, and backfill with argon (repeat 3x).

  • Add the Pd₂(dba)₃ and XPhos ligand.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS every 1-2 hours, checking for both product formation and the deiodinated byproduct.

Protocol 2: Optimized Buchwald-Hartwig Amination

This protocol leverages a modern, highly active catalyst system specifically designed for challenging C-N bond formations.

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ (2 mol%) or a Pre-catalystStandard Pd(II) source or a more advanced pre-catalyst for convenience.
Ligand RuPhos or XPhos (4 mol%)Highly effective biaryl phosphine ligand for C-N coupling.[2][8][11]
Base KOt-Bu or LHMDS (1.5 equiv.)Strong, non-nucleophilic base required for amine deprotonation.[2][12]
Solvent Toluene or 1,4-Dioxane (Anhydrous)Aprotic solvent is essential.
Temperature 80 - 100 °CModerate temperature to balance reaction rate and side reactions.
Atmosphere Inert (Argon or Nitrogen)Essential for catalyst stability and performance.

Step-by-Step Procedure:

  • To a glovebox or an oven-dried Schlenk flask, add Pd(OAc)₂, RuPhos, and the base (KOt-Bu).

  • Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Add anhydrous, degassed 1,4-dioxane.

  • Seal the vessel and heat to 100 °C.

  • Monitor the reaction progress carefully by LC-MS. If deiodination is observed, consider lowering the temperature to 80 °C.

Mechanistic Insight: The Competing Pathways

Understanding the catalytic cycle highlights the point of divergence between the desired coupling and the undesired deiodination.

G Simplified Suzuki Cycle: Desired vs. Deiodination Pathway Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂-I (Oxidative Addition) Pd0->OA_Complex + Ar-I TM_Complex Ar-Pd(II)L₂-R (Transmetalation) OA_Complex->TM_Complex + R-B(OR)₂ Deiod_Complex Ar-Pd(II)L₂-H OA_Complex->Deiod_Complex + [H⁻] source (e.g., from base/solvent) Product Ar-R (Product) TM_Complex->Product Reductive Elimination Product->Pd0 Regenerates Catalyst Deiod_Product Ar-H (Deiodination) Deiod_Complex->Deiod_Product Reductive Elimination Deiod_Product->Pd0 Regenerates Catalyst

Caption: Competing pathways in a Pd-catalyzed cycle.

The key is that the oxidative addition complex, Ar-Pd(II)L₂-I , is a critical branching point. By using bulky, electron-rich ligands, the rate of the forward reaction (Transmetalation → Reductive Elimination) is increased, effectively outcompeting the undesired reaction with a hydride source.

References

  • BenchChem. (n.d.). preventing deiodination of 4-iodopyrazoles during coupling reactions.
  • BenchChem. (n.d.). how to avoid dehalogenation side reactions in Suzuki coupling.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 2-Chlorothiobenzamide.
  • Kikhtyanin, O. et al. (2024). Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB00530A.
  • Wang, T. et al. (2022). Development of the Inverse Sonogashira Reaction for DEL Synthesis. ACS Medicinal Chemistry Letters.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • MDPI. (2018). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)
  • Frank, É. et al. (n.d.).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Chem-Impex. (n.d.). 2-Iodo-4-(trifluoromethyl)aniline.
  • American Chemical Society. (n.d.). Optimization of Sonogashira chalcone coupling reactions.
  • Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54, 655-657.
  • Unknown. (n.d.).
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
  • Chemsrc. (2025). 2-Iodo-4-(trifluoromethyl)aniline.
  • ResearchGate. (2025).
  • PubChem. (n.d.). This compound.
  • Navarro, O. et al. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry.
  • InCatT - Innovative Catalyst Technologies. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review).
  • ResearchGate. (2025). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes | Request PDF.
  • TCI Chemicals. (n.d.). 2-Iodo-4-(trifluoromethyl)aniline 163444-17-5.
  • NIH. (2025). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics.
  • ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • MDPI. (2021). A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity.
  • Figshare. (2023). Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)
  • NIH. (2025).
  • NIH. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)
  • Macmillan Group - Princeton University. (2020).
  • ResearchGate. (2025). (PDF) Mechanistic study on the cross-coupling of alkynyl stannanes with aryl iodides catalyzed by 2-(dimethyl fumarate)palladium(0) complexes with iminophosphine ligands.
  • YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction.
  • NIH. (2023).
  • ResearchGate. (2025). New insights into the structure and mechanism of iodothyronine deiodinases | Request PDF.
  • OUCI. (n.d.). Mechanism of Thyroxine Deiodination by Naphthyl‐Based Iodothyronine Deiodinase Mimics and the Halogen Bonding Role.
  • ResearchGate. (2025). A Chemical Model for the Inner-Ring Deiodination of Thyroxine by Iodothyronine Deiodinase | Request PDF.

Sources

Technical Support Center: Scale-Up Synthesis of 2-Iodo-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the challenges in the scale-up synthesis of 2-Iodo-4-(trifluoromethoxy)aniline. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this critical synthesis from the laboratory bench to pilot or industrial scale. As a key building block in the development of pharmaceuticals and agrochemicals, robust and reproducible synthesis of this compound is paramount.[1][2]

This document moves beyond simple procedural outlines to address the nuanced challenges of scale-up, focusing on the causality behind common issues and providing field-proven troubleshooting strategies.

Overview of the Core Synthetic Challenge

The primary industrial route to this compound is the direct electrophilic iodination of 4-(trifluoromethoxy)aniline. The core challenge lies in controlling the regioselectivity of this reaction. The aniline's amino group (-NH₂) is a powerful ortho-, para- director, while the trifluoromethoxy group (-OCF₃) is also an ortho-, para- director, albeit a deactivating one. This electronic competition makes achieving high selectivity for the desired 2-iodo (ortho to the amine) isomer over the 3-iodo (ortho to the -OCF₃) and di-iodinated by-products a significant hurdle, especially at scale where localized concentration and temperature gradients can occur.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses specific experimental issues in a question-and-answer format to help you navigate challenges in your scale-up synthesis.

Q1: My reaction is yielding a mixture of the desired 2-iodo isomer and the undesired 3-iodo isomer, with poor selectivity. How can I favor the formation of the 2-iodo product?

A: This is the most common challenge encountered. Achieving high ortho-selectivity to the amine is a matter of carefully controlling the reaction's kinetic and thermodynamic parameters. The choice of solvent and iodinating agent is critical.

  • Causality: The regiochemical outcome is a direct result of the electrophilic aromatic substitution mechanism. The highly activating amino group typically directs incoming electrophiles to the para position. Since this position is blocked by the trifluoromethoxy group, the competition is between the two ortho positions. Solvent choice can dramatically influence the effective nature of the electrophile and the steric environment around the aniline.

  • Troubleshooting Strategies:

    • Solvent Selection is Key: The polarity of the solvent plays a crucial role in determining the regiochemical outcome. It has been demonstrated that switching from polar solvents to non-polar solvents can invert the selectivity.

      • Polar Solvents (e.g., DMSO): These solvents tend to favor the formation of the para-iodinated product (in cases where the para position is available) or may lead to poor selectivity.[3][4]

      • Non-Polar Solvents (e.g., Benzene, Toluene) with Acid: The use of a non-polar solvent in the presence of an acid, such as acetic acid (AcOH), has been shown to dramatically increase or preferentially generate the ortho-isomer, achieving up to >99% regioselectivity.[4] This is the recommended approach for selectively synthesizing the 2-iodo isomer.

    • Choice of Iodinating Agent: While several agents can effect iodination, N-Iodosuccinimide (NIS) is commonly used and offers good reactivity that can be modulated by reaction conditions.[4][5] Other systems like Iodine Monochloride (ICl) or Sodium Dichloroiodate (NaICl₂) can also be effective but may require more rigorous optimization of pH and stoichiometry to control side reactions.[6]

    • Temperature Management: During scale-up, inadequate heat removal can lead to temperature spikes, which often decrease selectivity. The addition of the iodinating agent should be performed at a controlled, low temperature (e.g., 0-5 °C) to minimize side reactions. A robust reactor cooling system is essential.

Q2: At a larger scale, the reaction is sluggish and fails to reach full conversion. What are the potential causes?

A: Incomplete conversion during scale-up often points to issues with mass and heat transfer or reagent quality, which are less apparent at the bench scale.[7]

  • Causality: A chemical reaction's rate is dependent on the collision frequency and energy of reactant molecules. At a large scale, inefficient mixing creates non-homogeneous zones with varying concentrations and temperatures, effectively slowing the overall reaction rate.

  • Troubleshooting Strategies:

    • Evaluate Reactor Agitation: Ensure the reactor's mechanical stirrer and baffle design are sufficient to maintain a homogeneous slurry or solution for the increased volume and potential viscosity changes. Poor mixing is a primary cause of failed scale-up.[7]

    • Verify Reagent Quality: At scale, you are using larger quantities from potentially different batches. Verify the purity and activity of the 4-(trifluoromethoxy)aniline and, critically, the iodinating agent. NIS, for instance, can degrade over time.

    • Ensure Inert Atmosphere: While crucial for preventing by-products (see Q3), an efficient nitrogen or argon sparge also helps to remove any dissolved moisture, which can interfere with certain iodinating systems.

Q3: The final product is discolored, and I'm observing significant amounts of hard-to-remove colored impurities.

A: This is typically due to the oxidation of the aniline starting material or product, leading to the formation of highly colored azo compounds or other degradation products.[6]

  • Causality: Anilines are electron-rich and susceptible to oxidation. This process can be accelerated by acidic conditions, heat, and the presence of air (oxygen). Some iodination reactions, if not properly controlled, can have oxidative side reactions.

  • Troubleshooting Strategies:

    • Strictly Inert Atmosphere: The most critical step is to conduct the entire process, from charging reactants to work-up, under a strictly inert atmosphere (N₂ or Ar). This minimizes the presence of oxygen, the primary oxidant.[7]

    • Controlled pH: While acidic conditions are often used to promote ortho-selectivity, highly acidic or basic conditions can promote the formation of azoarenes. Iodination under mildly acidic conditions (pH 1-2) has been shown to proceed cleanly, whereas basic conditions can lead to complex product mixtures and azo-compound formation.[6]

    • Reductive Quench/Work-up: During the work-up, quench any excess iodine or oxidant with a mild reducing agent, such as an aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate, until a starch-iodide test is negative.[6] This prevents further side reactions during isolation.

Q4: I'm struggling with the isolation and purification of the final product. It's a low-melting solid, and isomeric impurities are co-crystallizing.

A: Purification is a common bottleneck in scale-up. The physical properties of this compound (m.p. ~50-54 °C) can make handling and purification challenging.[2][8]

  • Causality: The structural similarity between the desired 2-iodo isomer and potential 3-iodo or di-iodo impurities makes separation by simple crystallization difficult, as they may have similar solubilities or form mixed crystals.

  • Troubleshooting Strategies:

    • Optimized Crystallization: A two-solvent system is often effective. Dissolve the crude product in a minimum amount of a good solvent (e.g., toluene, dichloromethane) at a slightly elevated temperature, and then slowly add a non-polar anti-solvent (e.g., petroleum ether, hexane) with stirring to induce precipitation. Cooling to -20 °C can improve the yield.[9]

    • Column Chromatography: While not ideal for manufacturing scale, column chromatography is a viable option for pilot-scale purification if high purity is required. A typical system uses silica gel with a gradient of ethyl acetate in petroleum ether or hexane.[8]

    • Vacuum Sublimation: For removing non-volatile impurities, sublimation under high vacuum can be a highly effective purification technique for compounds with suitable vapor pressure and thermal stability.[9]

Key Process Parameters and Data

The selection of reaction conditions is paramount for achieving the desired outcome. The table below summarizes the critical relationship between solvent and regioselectivity in aniline iodination with NIS.

ParameterCondition A (Favors Para)Condition B (Favors Ortho)Rationale & Reference
Iodinating Agent N-Iodosuccinimide (NIS)N-Iodosuccinimide (NIS)A versatile and commonly used reagent.
Solvent Dimethyl Sulfoxide (DMSO)Benzene or TolueneThis is the critical regioswitching parameter.[4]
Additive NoneAcetic Acid (AcOH)The acid additive in a non-polar solvent is crucial for high ortho-selectivity.[4]
Expected Selectivity >99% para (if available)>99% orthoDemonstrates a remarkable switch in regiochemistry based on conditions.[3][4]
Temperature Room Temperature0 °C to Room TemperatureLower temperatures are generally recommended to improve selectivity.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound

This protocol is a representative procedure based on methods favoring ortho-iodination and should be optimized for specific equipment and scale.

  • Reactor Setup: Equip a temperature-controlled glass-lined reactor with a mechanical overhead stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel. Ensure the reactor is thoroughly dried and purged with nitrogen.

  • Charging Reactants: Charge the reactor with 4-(trifluoromethoxy)aniline (1.0 eq), benzene or toluene (approx. 10 volumes), and acetic acid (1.0-2.0 eq).

  • Cooling: Cool the stirred solution to 0-5 °C using an appropriate cooling bath.

  • Reagent Addition: Dissolve N-Iodosuccinimide (NIS) (1.05 eq) in a suitable solvent (e.g., acetonitrile or DMF, minimized volume) and add it dropwise to the cold reactor solution over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by HPLC or GC analysis.

  • Quenching: Once the reaction is complete, cool the mixture again to ~10 °C. Quench the reaction by adding a 10% aqueous solution of sodium bisulfite (NaHSO₃) until the reddish-brown color of iodine disappears.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization, for example, from a toluene/hexane solvent system, to yield this compound as a solid.[9]

Visualized Workflows & Logic

Diagram 1: General Troubleshooting Workflow for Scale-Up

A systematic approach to troubleshooting is essential when issues arise during scale-up.

G Problem Problem Encountered (e.g., Low Yield, Impurity) Cause Identify Potential Cause Problem->Cause Mixing Mass Transfer / Mixing Cause->Mixing Is reaction homogeneous? Temp Heat Transfer / Temp Control Cause->Temp Is temperature stable? Purity Reagent Quality Cause->Purity Are reagents verified? Atmosphere Reaction Atmosphere Cause->Atmosphere Is system inert? Solution Implement Solution Mixing->Solution Increase Agitation Temp->Solution Improve Cooling Efficiency Purity->Solution Use New Reagent Batch Atmosphere->Solution Enhance N2 Purge Verify Verify with In-Process Control (HPLC/GC) Solution->Verify

Caption: A decision-making workflow for troubleshooting common scale-up issues.

Diagram 2: Factors Influencing Regioselectivity

This diagram illustrates the critical balance of factors required to achieve the desired ortho-iodination.

G cluster_conditions Controlling Factors center Product_Ortho Desired Product 2-Iodo Isomer center->Product_Ortho Product_Other Undesired Products (3-Iodo, Di-Iodo) center->Product_Other Start 4-(trifluoromethoxy)aniline Start->center Solvent Non-Polar Solvent + Acetic Acid Solvent->center Directs to Ortho Temp Low Temperature (0-5 °C) Temp->center Minimizes Side Reactions Reagent Controlled Addition of NIS Reagent->center Prevents Hotspots

Caption: Key controlling factors for directing regioselectivity towards the 2-iodo isomer.

References

  • Technical Support Center: Improving Regioselectivity in the Iodination of Anilines with NIS. Benchchem.
  • Application Notes and Protocols for the Iodination of Aniline using Potassium Dichloroiodate. Benchchem.
  • Described procedures for iodination of anilines. ResearchGate. Available at: [Link]

  • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. Available at: [Link]

  • A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids. Royal Society of Chemistry.
  • Remarkable Switch in the Regiochemistry of the Iodination of Anilines by N-Iodosuccinimide. Synlett.
  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. Available at: [Link]

  • Iodination of Anilines with Sodium Dichloroiodate. Taylor & Francis Online. Available at: [Link]

  • Iodination Of Anilines Research Articles. R Discovery. Available at: [Link]

  • Regioselective iodination of chlorinated aromatic compounds using silver salts. ScienceDirect. Available at: [Link]

  • Exploring the Synthesis and Applications of 1-Iodo-4-(trifluoromethoxy)benzene. Medium. Available at: [Link]

  • Aqueous phase iodination studies of aniline, 1 using I2. ResearchGate. Available at: [Link]

  • 3-Iodo-4-(trifluoromethoxy)aniline. MySkinRecipes. Available at: [Link]

  • 3-Iodo-4-(Trifluoromethyl)Aniline. MySkinRecipes. Available at: [Link]

  • 4-METHYLPYRROLO[1,2-a]QUINOLINE. Organic Syntheses. Available at: [Link]

  • 3-Iodo-4-(trifluoromethoxy)aniline. Oakwood Chemical. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. ResearchGate. Available at: [Link]

  • Challenges in the scale-up synthesis of 4-(Furan-2-yl)aniline hydrochloride. Benchchem.
  • Rapid Multikilogram Scale-Up of Di- and Trifluoromethoxy Proline Derivatives. ResearchGate. Available at: [Link]

  • This compound. India Fine Chemicals. Available at: [Link]

  • Process for the preparation of 2-nitro-4-trifluoromethyl aniline. Google Patents.
  • Hydroxydiphenylamine synthesis from lab to industrial scale. Benchchem.

Sources

Technical Support Center: Recrystallization of 2-Iodo-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Iodo-4-(trifluoromethoxy)aniline. This document is designed for researchers, medicinal chemists, and process development scientists who require this intermediate in high purity. Here, we provide field-proven insights, detailed protocols, and robust troubleshooting advice to overcome common challenges associated with its recrystallization.

Frequently Asked Questions (FAQs)

Q1: What makes this compound challenging to recrystallize?

This molecule possesses several features that influence its solubility and crystallization behavior. The trifluoromethoxy group and the iodine atom are bulky and lipophilic, while the aniline amine group (-NH2) is polar and capable of hydrogen bonding. This combination can lead to high solubility in a range of solvents, making it difficult to find a single solvent where it is highly soluble when hot but poorly soluble when cold—the primary requirement for a good recrystallization solvent.[1][2][3] Furthermore, halogenated anilines can sometimes contain colored impurities from oxidation or side-reactions during synthesis, which require specific remediation steps.[4][5]

Q2: What is the most critical first step for a successful recrystallization?

The most critical factor is the selection of an appropriate solvent or solvent system.[1][6] A poor choice can lead to no crystal formation, low yields, or the compound "oiling out" instead of crystallizing. A systematic, small-scale solvent screening is the most effective initial step.[7][8]

Q3: My purified product is still colored (yellow to brown). What can I do?

Discoloration in anilines is often due to oxidized impurities.[5] These can typically be removed by adding a small amount of activated carbon (charcoal) to the hot solution before the filtration step.[4][9] The activated carbon adsorbs the colored impurities. Use it sparingly, as excessive use can also adsorb your product and reduce the final yield.

Q4: What does it mean if my compound "oils out," and how do I fix it?

"Oiling out" occurs when the compound separates from the solution as a liquid globule instead of solid crystals.[6] This usually happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly. To fix this, reheat the solution to re-dissolve the oil, add a small amount of additional solvent to lower the saturation point, and allow it to cool much more slowly.[6][10]

Troubleshooting Guide

This section addresses specific problems encountered during the recrystallization of this compound.

Problem EncounteredProbable Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling The solution is not sufficiently supersaturated; too much solvent was used.[6]1. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[6] 2. Add a Seed Crystal: If available, add a tiny crystal of pure product to the cooled solution.[6] 3. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and re-cool slowly.
Product "Oils Out" 1. The compound's melting point is below the temperature of the solution as it becomes supersaturated.[6] 2. The solution was cooled too quickly.[10] 3. High concentration of impurities depressing the melting point.1. Re-dissolve and Dilute: Reheat the solution until the oil dissolves, add 5-10% more solvent, and allow it to cool very slowly.[6] 2. Change Solvents: Select a solvent or solvent pair with a lower boiling point.
Very Low Yield 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[6] 2. Premature crystallization during hot filtration. 3. Crystals were filtered before crystallization was complete.1. Recover from Mother Liquor: Concentrate the filtrate by evaporation and cool it to recover a second crop of crystals.[6] 2. Minimize Premature Crystallization: Use a heated filter funnel and pre-heat the receiving flask. Use a slight excess of hot solvent before filtration.
Poor Crystal Quality (Needles, Powder) 1. The rate of crystal nucleation was too high compared to the rate of growth. 2. Rapid cooling or evaporation.[6]1. Slow Down Cooling: Insulate the flask with glass wool or paper towels to ensure slow, gradual cooling to room temperature before moving to an ice bath.[11] 2. Reduce Supersaturation: Use slightly more solvent to ensure the solution is not oversaturated.
Logical Workflow: Troubleshooting Common Recrystallization Issues

G start Unsatisfactory Result no_xtal No Crystals Form start->no_xtal oil_out Compound Oils Out start->oil_out low_yield Low Yield start->low_yield induce Induce Nucleation (Scratch / Seed) no_xtal->induce Cause: Lack of Nucleation concentrate Concentrate Solution (Evaporate Solvent) no_xtal->concentrate Cause: Too Dilute reheat Reheat, Add More Solvent, Cool Slowly oil_out->reheat Primary Action recover Recover from Mother Liquor low_yield->recover Cause: Product in Filtrate check_filtration Check Hot Filtration Technique low_yield->check_filtration Cause: Premature Crystallization change_solvent Use Lower Boiling Point Solvent reheat->change_solvent If Oiling Persists

Caption: Troubleshooting flowchart for common recrystallization failures.

Experimental Protocols & Methodologies

Safety First: this compound is harmful if swallowed, in contact with skin, or inhaled, and causes serious eye damage.[12] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Solvent Screening

The first step is to identify a suitable solvent system. Based on the "like dissolves like" principle, the polarity of this compound is intermediate.[10] We will test a range of solvents from nonpolar to polar.

Materials:

  • Crude this compound (~50 mg per test)

  • Test tubes

  • Solvents: Heptane, Toluene, Dichloromethane (DCM), Ethyl Acetate (EtOAc), Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Water

  • Heating block or water bath

Procedure:

  • Place ~50 mg of the crude solid into a small test tube.

  • Add the chosen solvent dropwise (~0.5 mL) at room temperature and agitate. Record the solubility.[13]

  • If soluble at room temperature: The solvent is unsuitable as a single solvent but may be useful as the "good" solvent in a mixed-solvent system.[10][13]

  • If insoluble at room temperature: Gently heat the mixture to the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.[13]

  • Allow the solution to cool slowly to room temperature, then place it in an ice-water bath.

  • Observe the quality and quantity of crystals formed. An ideal solvent will show high solubility when hot and very low solubility when cold, resulting in a high recovery of crystalline solid.[1][8]

Logical Workflow: Solvent Selection Process

G start Start: Crude Compound + Test Solvent rt_sol Soluble at Room Temp? start->rt_sol heat_sol Soluble when Heated? rt_sol->heat_sol No reject Reject: Unsuitable as Single Solvent rt_sol->reject Yes cool_xtal Crystals form on Cooling? heat_sol->cool_xtal Yes heat_sol->reject No cool_xtal->reject No use_single Success: Use as Single Solvent cool_xtal->use_single Yes use_pair_good Candidate for 'Good' Solvent in Pair reject->use_pair_good use_pair_bad Candidate for 'Bad' Solvent (Anti-solvent) reject->use_pair_bad From 'Insoluble when Heated'

Caption: Decision tree for selecting a recrystallization solvent.

Protocol 2: Single-Solvent Recrystallization (Example: Isopropanol)

This protocol is based on the common observation that moderately polar alcohols are often effective for anilines.

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of isopropanol (IPA) and a boiling chip. Heat the mixture to a gentle boil on a hot plate.

  • Continue adding hot IPA in small portions until the solid completely dissolves.[14]

  • (Optional Decolorization): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated carbon. Re-heat to boiling for 2-3 minutes.

  • (Optional Hot Filtration): If activated carbon or insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask. This step prevents the product from crystallizing prematurely on the filter paper.

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[11]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold IPA to rinse away any remaining soluble impurities.[3]

  • Dry the crystals under vacuum to remove all residual solvent.

Protocol 3: Mixed-Solvent Recrystallization (Example: Ethanol/Water)

This technique is used when no single solvent is ideal.[1] Here, the compound is dissolved in a "good" solvent (ethanol), and an "anti-solvent" (water) in which it is insoluble is added to induce precipitation.

Procedure:

  • Dissolve the crude compound in the minimum amount of boiling ethanol in an Erlenmeyer flask.

  • While keeping the solution hot, add water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated.

  • Add a few more drops of hot ethanol until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Complete the crystallization by cooling in an ice-water bath.

  • Collect, wash (with a cold ethanol/water mixture), and dry the crystals as described in the single-solvent method.

References

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • StudyGuides.com. (n.d.). Crystallization and Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Chemistry Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization? Retrieved from [Link]

  • Westin, J. (n.d.). Recrystallization - Organic Chemistry. Jack Westin. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Department of Chemistry. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Iodo-4-(trifluoromethyl)aniline. PubChem. Retrieved from [Link]

  • wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Institut de Biologie Structurale. (n.d.). Guide for crystallization. Retrieved from [Link]

  • ACS Publications. (2024). A New Model for Proposing Crystallization Mechanisms at the Molecular Level Based on Energetic and Topological Data of Supramolecular Interactions: An Application to Halogenated Anilines. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Chemsrc. (2025). 2-Iodo-4-(trifluoromethyl)aniline. Retrieved from [Link]

  • ACS Publications. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 2-Iodo-4-(trifluoromethyl)aniline, 99%. Retrieved from [Link]

Sources

Technical Support Center: Temperature Management in Cross-Coupling of 2-Iodo-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing palladium-catalyzed cross-coupling reactions with 2-Iodo-4-(trifluoromethoxy)aniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice on controlling reaction temperature—a critical parameter for ensuring success with this versatile building block.

The following sections are structured in a question-and-answer format to directly address common challenges and provide scientifically grounded solutions.

Section 1: Understanding Your Substrate

Q1: What are the key structural features of this compound and how do they impact its reactivity in coupling reactions?

A1: this compound is a highly functionalized aromatic ring with three key substituents that dictate its reactivity:

  • Iodo Group (-I) at C2: The Carbon-Iodine bond is the weakest among the aryl halides (C-I < C-Br < C-Cl). This makes it highly susceptible to oxidative addition to a Pd(0) catalyst, which is the crucial first step in most cross-coupling catalytic cycles. Consequently, reactions involving this iodo-substrate can often be performed under milder temperature conditions compared to their bromo- or chloro-analogs.

  • Amino Group (-NH₂) at C1: The amino group is a powerful electron-donating group. This increases the electron density of the aromatic ring, which can sometimes slow the rate of oxidative addition. However, its presence is often the reason for the coupling reaction itself, especially in Buchwald-Hartwig aminations where it serves as the nucleophile.

  • Trifluoromethoxy Group (-OCF₃) at C4: This group is strongly electron-withdrawing and highly lipophilic.[1] Its electron-withdrawing nature can counteract the donating effect of the amine, making the aryl ring more electron-neutral or slightly electron-deficient. This electronic modulation can facilitate the oxidative addition step. Furthermore, the -OCF₃ group is prized in medicinal chemistry for its ability to improve metabolic stability and enhance cell membrane permeability.[2]

The interplay between the ortho-iodo group and the para-trifluoromethoxy group makes this substrate particularly well-suited for a range of palladium-catalyzed transformations.

Section 2: General Protocols and Starting Conditions

While specific literature protocols for this compound are not abundant, the following conditions, derived from established procedures for similar electron-deficient iodoanilines, serve as excellent starting points for optimization.

Generalized Experimental Protocol (Suzuki-Miyaura Coupling Example)

This protocol outlines a general procedure. Always optimize for your specific coupling partner.

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), the palladium catalyst (1–5 mol%), and the base (2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, Toluene, or DMF) via syringe.

  • Heating: Place the reaction vessel in a pre-heated oil bath or microwave reactor set to the desired starting temperature (see Table 1). Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table 1: Recommended Starting Conditions for Coupling Reactions

Reaction Type Typical Pd Catalyst (mol%) Typical Ligand (mol%) Typical Base Typical Solvent Starting Temp. Range (°C)
Suzuki-Miyaura Pd(OAc)₂ (2%) or Pd(PPh₃)₄ (3-5%)SPhos or XPhos (2.4%) / PPh₃ (6-10%)K₂CO₃, K₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene/H₂O, DMF60 - 100
Buchwald-Hartwig Pd₂(dba)₃ (1-2%) or Pd(OAc)₂ (2%)Xantphos, RuPhos, or BrettPhos (2-4%)NaOt-Bu, K₃PO₄, Cs₂CO₃Toluene, Dioxane80 - 110
Sonogashira Pd(PPh₃)₂Cl₂ (2-3%)PPh₃ (4-6%)Et₃N, DIPEATHF, DMFRoom Temp. - 70
Co-catalyst (CuI, 1-5 mol%) is typically required for Sonogashira reactions.

Section 3: Troubleshooting Guide - Temperature-Related Issues

This section addresses the most common experimental problems where temperature is a key variable.

Q2: My reaction shows low or no conversion to the product. How should I adjust the temperature?

A2: This is a classic issue of insufficient activation energy.

  • Plausible Cause: The reaction temperature is too low to overcome the energy barrier for a key step in the catalytic cycle, most often the initial oxidative addition or the final reductive elimination. While aryl iodides are reactive, steric hindrance from the ortho-iodo position or the nature of the coupling partner might necessitate more thermal energy.

  • Troubleshooting Steps:

    • Incremental Increase: If you started at the lower end of the recommended range (e.g., 60-80 °C), increase the temperature in 10–15 °C increments. Monitor the reaction after 1-2 hours at each new temperature. For many Suzuki reactions, moving from 80 °C to 100 °C can dramatically increase the reaction rate.

    • Solvent Change: If you are near the boiling point of your solvent (e.g., THF, ~66 °C), further temperature increases are not possible. Switch to a higher-boiling point solvent like dioxane (101 °C), toluene (111 °C), or DMF (153 °C) to explore a wider temperature window.

    • Microwave Irradiation: For particularly stubborn couplings, microwave heating is an excellent option. It allows for rapid heating to temperatures well above the solvent's boiling point in a sealed vessel. Start with a short reaction time (15-30 minutes) at a temperature like 120 °C or 140 °C.

Q3: I'm observing significant byproduct formation, especially the loss of iodine (hydrodeiodination). Is my temperature too high?

A3: Yes, this is a strong indication that the temperature is too high, leading to undesired side reactions.

  • Plausible Cause: Hydrodeiodination is a common side reaction where the iodo group is replaced by a hydrogen atom. This can happen through several pathways, often facilitated by high temperatures, the presence of trace water or other proton sources, or certain bases. High temperatures can also lead to catalyst decomposition or homocoupling of the reaction partners.

  • Troubleshooting Steps:

    • Reduce Temperature: The most direct solution is to lower the reaction temperature. If you achieved a good yield at 110 °C but with significant byproducts, try running the reaction at 90-100 °C for a longer period. The goal is to find the "sweet spot" where the desired reaction proceeds efficiently while minimizing the rate of the side reaction.

    • Screen a Milder Base: Strong bases like NaOt-Bu can sometimes promote decomposition or side reactions at elevated temperatures. Consider switching to a milder inorganic base like K₃PO₄ or Cs₂CO₃.

    • Ensure Anhydrous Conditions: Meticulously dry all reagents, solvents, and glassware. Trace water can be a proton source for hydrodeiodination.

    • Change Catalyst/Ligand: Some catalyst systems are more prone to side reactions at high temperatures. Switching to a more robust, sterically hindered ligand (e.g., from PPh₃ to a biarylphosphine ligand like SPhos or XPhos) can sometimes stabilize the palladium intermediate and prevent these undesired pathways even at higher temperatures.

Q4: My reaction starts well but then stalls, and I see palladium black precipitating. What is the cause?

A4: The formation of palladium black is a clear sign of catalyst deactivation, which is often temperature-dependent.

  • Plausible Cause: The active Pd(0) catalyst has aggregated and precipitated out of the solution as inactive palladium metal (palladium black). This can be caused by several factors, but high temperatures are a primary contributor. Temperatures exceeding the stability range of the specific palladium-ligand complex will accelerate its decomposition. For many common palladium precursors like Pd(OAc)₂, decomposition can become significant at temperatures above 100-120 °C.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: This is the most critical first step. Reduce the temperature by 15-20 °C. A longer reaction time at a lower temperature is preferable to a fast but incomplete reaction due to catalyst death.

    • Use a More Robust Ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphine ligands) are designed to create more stable and long-lived Pd(0) complexes. They form a protective coordination sphere around the palladium atom, preventing aggregation. If you are using a simple ligand like PPh₃, switching to a more advanced ligand is highly recommended.

    • Check Reagent Purity: Impurities in starting materials or solvents can sometimes poison the catalyst, accelerating its decomposition.

    • Use a Pre-catalyst: Using a well-defined palladium pre-catalyst (which is often more stable than generating Pd(0) in situ from sources like Pd(OAc)₂) can sometimes lead to a more controlled and sustained catalytic activity.

Section 4: Visualizing Concepts and Workflows

Diagram 1: The Palladium Catalytic Cycle

Palladium_Catalytic_Cycle cluster_labels General Catalytic Cycle (e.g., Suzuki) pd0 Pd(0)L₂ Active Catalyst oa_complex Ar-Pd(II)(I)L₂ Oxidative Addition Complex pd0->oa_complex Oxidative Addition transmetal_complex Ar-Pd(II)(R)L₂ Transmetalation Complex oa_complex->transmetal_complex Transmetalation re_product Ar-R (Product) + Regenerated Pd(0)L₂ transmetal_complex->re_product Reductive Elimination re_product->pd0 Regeneration reagents Ar-I + R-M base Base + M-X

Caption: The fundamental steps of a palladium-catalyzed cross-coupling reaction.

Diagram 2: Temperature Troubleshooting Flowchart

Troubleshooting_Flowchart start Reaction Problem Observed low_conversion Low / No Conversion start->low_conversion byproducts Byproducts / Decomposition (e.g., Hydrodeiodination) start->byproducts catalyst_death Catalyst Precipitation (Palladium Black) start->catalyst_death increase_temp Incrementally Increase Temp (10-15 °C steps) low_conversion->increase_temp Yes decrease_temp Decrease Temperature (15-20 °C) byproducts->decrease_temp Yes lower_temp_robust_ligand Lower Temp & Consider More Robust Ligand (e.g., XPhos) catalyst_death->lower_temp_robust_ligand Yes change_solvent Switch to Higher-Boiling Solvent (Toluene, Dioxane) increase_temp->change_solvent Limit Reached use_microwave Consider Microwave Heating change_solvent->use_microwave Still Slow milder_base Screen Milder Base (e.g., K₃PO₄) decrease_temp->milder_base Still seeing byproducts

Caption: A logical workflow for diagnosing temperature-related coupling issues.

References

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Cho, E. J., Senecal, T. D., Kinzel, T., Zhang, Y., Watson, D. A., & Buchwald, S. L. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 328(5986), 1679–1681. Available at: [Link]

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society, 131(22), 7679–7687. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Brusoe, A. T., & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 137(26), 8460–8468. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • Hartwig Group. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Retrieved from [Link]

  • Xu, L., et al. (2014). Palladium-Catalyzed Trifluoromethylthiolation of Aryl C–H Bonds. Organic Letters, 16(8), 2244-2247. Available at: [Link]

  • Suzuki, N., Yasaki, S., Yasuhara, A., & Sakamoto, T. (2003). Convenient indole synthesis from 2-iodoanilines and terminal alkynes by the sequential Sonogashira reaction and the cyclization reaction promoted by tetrabutylammonium fluoride (TBAF). Chemical & Pharmaceutical Bulletin, 51(10), 1170-1173. Available at: [Link]

  • Wiley Online Library. (2021). Nickel and Palladium Catalyzed C−H Trifluoromethylation using Trifluoromethyliodide: Investigations into New Reactivity. Angewandte Chemie International Edition. Available at: [Link]

  • ChemRxiv. (2023). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Aryl-Aryl Cross-Coupling Reactions without Reagents or Catalysts: Photocyclization of ortho-Iodoaryl Ethers and Related Compounds via Triplet Aryl Cation Intermediates. Chemical Communications. Available at: [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Buchwald, S. L., et al. (2009). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2019). Standardised reaction of aniline with iodobenzene. Retrieved from [Link]

  • Plaskura, K., et al. (2011). Cross coupling reactions in organic synthesis themed issue. Organic & Biomolecular Chemistry, 9(21), 7235-7246. Available at: [Link]

  • Autechaux, A. (n.d.). The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry. Retrieved from [Link]

  • SciSpace. (n.d.). New perspectives in the cross-coupling reactions of organostannanes. Retrieved from [Link]

  • ResearchGate. (2012). Sonogashira Coupling and Cyclization Reactions on Alumina: A Route to Aryl Alkynes, 2-Substituted-benzo[b]furans, and 2-Substituted-indoles. Retrieved from [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Murphy, J., et al. (2023). An Assay for Aryl Radicals Using BHAS Coupling. ChemRxiv. Available at: [Link]

  • Google Patents. (2010). Patent Application Publication.
  • Google Patents. (1993). JPH05286913A - Preparation of aniline containing fluorine and new aniline containing fluorine.
  • Google Patents. (n.d.). Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine.

Sources

Effect of base choice on Buchwald-Hartwig amination of 2-Iodo-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Buchwald-Hartwig Amination

Topic: Effect of Base Choice on the Buchwald-Hartwig Amination of 2-Iodo-4-(trifluoromethoxy)aniline

Welcome to the technical support guide for navigating the complexities of the Buchwald-Hartwig amination, specifically focusing on the challenging substrate, this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter specific issues during their experiments. We will move beyond generic protocols to explore the chemical reasoning behind troubleshooting and optimization, with a core focus on the critical role of the base.

Introduction: Understanding the Substrate

The amination of this compound presents a unique set of challenges. The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, which can influence the reactivity of the aryl iodide. Additionally, the ortho-iodo group introduces significant steric hindrance around the reaction center. These electronic and steric factors make the choice of base, ligand, and reaction conditions paramount for success. This guide provides a structured approach to problem-solving in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My initial reaction using sodium tert-butoxide (NaOtBu) resulted in low yield and significant hydrodehalogenation (replacement of iodine with hydrogen). What is causing this?

A1: This is a classic issue when coupling electron-deficient aryl halides. While strong alkoxide bases like NaOtBu are commonly used to facilitate the deprotonation of the palladium-amine complex, they can also promote side reactions.[1][2]

  • Mechanism of Hydrodehalogenation: This side reaction often occurs via β-hydride elimination from the palladium-amido complex, which competes with the desired reductive elimination step that forms the C-N bond.[3][4] The resulting palladium-hydride species can then reductively eliminate to form the dehalogenated arene.

  • Influence of the Strong Base: A highly potent base like NaOtBu can accelerate pathways leading to catalyst decomposition or the formation of off-cycle intermediates that favor hydrodehalogenation, especially at elevated temperatures.

Troubleshooting Recommendation: Switch to a weaker, bulkier, or more soluble base. Cesium carbonate (Cs₂CO₃) is an excellent alternative. It is generally less prone to causing hydrodehalogenation and often provides better functional group tolerance.[5][6]

Q2: I switched to Cesium Carbonate (Cs₂CO₃) but my reaction is now extremely slow or has stalled completely. How can I improve the reaction rate?

A2: Cesium carbonate is a much weaker base than NaOtBu, which means the crucial deprotonation step in the catalytic cycle is slower.[5] While this mitigates side reactions, it can also reduce the overall reaction rate.

  • The "Caesium Effect": The benefit of Cs₂CO₃ is not solely due to its basicity. The cesium cation is believed to play a direct role by interacting with the palladium catalyst, potentially stabilizing transition states and reducing the energy barrier for the rate-limiting step, though this may not be sufficient to overcome the slow deprotonation.[5]

  • Temperature and Ligand Choice: To compensate for the lower basicity, you may need to increase the reaction temperature (e.g., from 80 °C to 100-110 °C). Additionally, ensure you are using a highly active electron-rich, bulky phosphine ligand, such as XPhos or RuPhos, which can accelerate the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[7][8]

Q3: Should I use sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu)? Does the cation make a difference?

A3: Yes, the choice of cation can significantly impact the reaction, although the effects can be subtle and system-dependent.

  • Solubility and Aggregation: KOtBu is generally more soluble in common organic solvents like toluene and dioxane compared to NaOtBu. This can lead to more homogeneous reaction conditions and, in some cases, faster reaction rates. Poor solubility of the base can be a major issue, as high agitation rates are needed to ensure proper mixing.[1]

  • Basicity and Reactivity: While both are strong bases, KOtBu is slightly more basic. This can sometimes lead to higher rates but may also increase the prevalence of base-mediated side reactions, such as over-arylation of the resulting aniline product.[5]

For your specific substrate, starting with NaOtBu is a standard choice.[6][9] If you face solubility or reproducibility issues, switching to KOtBu is a logical next step, but monitor the reaction closely for side product formation.

Troubleshooting Guide: A Problem-Oriented Approach

This section provides a structured workflow for diagnosing and solving common experimental issues.

Problem 1: Low or No Conversion of Starting Material

If you observe a significant amount of unreacted this compound, follow this decision tree.

G start Low / No Conversion check_catalyst Is the catalyst active? (Fresh Pd source/precatalyst, high-purity ligand) start->check_catalyst check_base Is the base appropriate? (Used NaOtBu or KOtBu) check_catalyst->check_base  Yes hydrodehalogenation Is hydrodehalogenation observed? check_base->hydrodehalogenation  Yes switch_base Action: Switch to Cs₂CO₃ or K₃PO₄. Increase temperature if necessary. hydrodehalogenation->switch_base  Yes ligand_screen Action: Screen bulky biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos). [16] hydrodehalogenation->ligand_screen  No solvent_effect Action: Change solvent. (Toluene vs. Dioxane vs. THF) [11] ligand_screen->solvent_effect Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(I) Pd0->OA_Complex + Ar-I Amine_Coord [L-Pd(II)(Ar)(R₂NH)]⁺ I⁻ OA_Complex->Amine_Coord + R₂NH Amido_Complex L-Pd(II)(Ar)(NR₂) Amine_Coord->Amido_Complex + Base - Base-H⁺ I⁻ Amido_Complex->Pd0 Product Ar-NR₂ Amido_Complex->Product OA_label Oxidative Addition LC_label Ligand Coordination Deprot_label Deprotonation (Base Critical Step) RE_label Reductive Elimination

Sources

Validation & Comparative

How to confirm the structure of 2-Iodo-4-(trifluoromethoxy)aniline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Structural Confirmation of 2-Iodo-4-(trifluoromethoxy)aniline Derivatives

As a Senior Application Scientist, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific research, particularly in the fields of drug discovery and materials science. This compound and its derivatives are valuable building blocks, prized for the unique electronic and lipophilic properties conferred by the trifluoromethoxy group and the synthetic versatility offered by the iodo-substituent.[1] However, the presence of multiple substituents on the aniline core necessitates a multi-technique approach to prevent mischaracterization.

This guide provides an in-depth comparison of the primary analytical techniques used to confirm the molecular structure of these compounds. We will move beyond mere data reporting to discuss the causality behind experimental choices, empowering researchers to design self-validating protocols for definitive structural elucidation.

The Orthogonal Approach: A Strategy for Certainty

No single analytical technique can provide absolute structural proof in all circumstances. A robust characterization strategy relies on an orthogonal approach, where each method provides a different and complementary piece of the structural puzzle. For a substituted aniline like this compound, the key questions are:

  • Constitution: What is the molecular formula and mass?

  • Connectivity: How are the atoms connected? Which isomer has been synthesized?

  • Configuration/Conformation: What is the precise three-dimensional arrangement of the atoms in space?

We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction (SCXRD) work in concert to answer these questions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for determining the connectivity of a molecule in solution. For this compound derivatives, a suite of 1D and 2D NMR experiments (¹H, ¹³C, ¹⁹F) is essential.

Expertise & Experience in NMR Analysis

The choice of solvent and experiment is critical. Deuterated chloroform (CDCl₃) is a common starting point due to its excellent solubilizing power. However, the amine protons (-NH₂) can undergo exchange with acidic impurities, leading to signal broadening. In such cases, using deuterated dimethyl sulfoxide (DMSO-d₆) can sharpen the N-H signals by forming hydrogen bonds with the solvent, making them easier to observe and assign.

The presence of the fluorine atoms provides a unique and powerful analytical handle. ¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it an unambiguous reporter for the trifluoromethoxy group.[2]

¹H NMR: Proton Environment and Connectivity

¹H NMR provides the initial map of the aromatic substitution pattern. For a 1,2,4-trisubstituted ring like this compound, we expect to see three distinct signals in the aromatic region, each integrating to one proton.

  • H-6: This proton is ortho to the iodine and meta to the amine. It typically appears as a doublet (d) due to coupling with H-5.

  • H-5: This proton is ortho to both the -OCF₃ group and H-6, and meta to the iodine. It will appear as a doublet of doublets (dd).

  • H-3: This proton is ortho to the amine and meta to the -OCF₃ group. It will appear as a doublet (d), though often broadened or showing small meta-coupling.

  • -NH₂: The amine protons typically appear as a broad singlet. Its chemical shift is highly variable depending on concentration, solvent, and temperature.

For the closely related compound 2-Iodo-4-(trifluoromethyl)aniline, the aromatic protons appear at δ 7.87 (d), 7.37 (dd), and 6.74 (d) ppm.[3] A similar pattern is expected for the trifluoromethoxy analogue.

¹³C NMR: The Carbon Backbone

¹³C NMR reveals the number of unique carbon environments. For the parent compound, seven distinct signals are expected: six for the aromatic ring and one for the trifluoromethoxy carbon.

  • C-I (C-2): The carbon directly attached to iodine is significantly shielded due to the heavy atom effect and will appear far upfield, typically around 80-90 ppm.[3]

  • C-N (C-1): The carbon bearing the amino group is deshielded and appears around 145-150 ppm.

  • C-O (C-4): The carbon attached to the -OCF₃ group is also deshielded, appearing in a similar region to C-N.

  • -OCF₃: The carbon of the trifluoromethoxy group appears as a quartet (q) due to coupling with the three fluorine atoms (¹JCF), typically in the 120-125 ppm range.

¹⁹F NMR: The Fluorine Fingerprint

¹⁹F NMR is exceptionally informative for fluorinated compounds.[4] The trifluoromethoxy group (-OCF₃) is expected to produce a sharp singlet in the ¹⁹F NMR spectrum. Its chemical shift provides a clear confirmation of the group's presence. For example, the -CF₃ group in 2-Iodo-4-(trifluoromethyl)aniline appears at δ -61.4 ppm.[3] The -OCF₃ group will have a distinct chemical shift, readily distinguishable from other common fluorine-containing functionalities.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified aniline derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a 1D proton spectrum on a 400 MHz or higher spectrometer. Use a standard pulse sequence (e.g., zg30). Ensure an adequate relaxation delay (d1) of at least 5 seconds for accurate integration of aromatic signals.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Use a standard pulse sequence (e.g., zgpg30). A sufficient number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This experiment is typically very fast due to the high sensitivity of the ¹⁹F nucleus.

  • 2D NMR (if needed): If assignments are ambiguous, acquire a COSY (¹H-¹H correlation) spectrum to confirm proton-proton couplings and an HSQC or HMBC (¹H-¹³C correlation) spectrum to definitively link protons to their attached carbons.

Mass Spectrometry (MS): The Molecular Formula Gatekeeper

Mass spectrometry is the definitive technique for determining the molecular weight and, with high resolution instruments, the elemental composition of a compound.

Trustworthiness through High Resolution

Low-resolution MS can provide the nominal mass, but High-Resolution Mass Spectrometry (HRMS), using techniques like Time-of-Flight (TOF) or Orbitrap, provides a highly accurate mass measurement (typically to within 5 ppm).[5][6] This allows for the unambiguous determination of the molecular formula, a critical validation step. For C₇H₅F₃INO, the expected exact mass is 302.9368 Da.[7] An experimental HRMS result of 302.9365 Da would strongly support this formula, ruling out other possibilities with the same nominal mass.

Key Features in the Mass Spectrum
  • Molecular Ion Peak [M]⁺: This is the primary signal corresponding to the intact molecule.

  • Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), which simplifies the spectrum compared to compounds containing chlorine or bromine. The presence of a single, sharp molecular ion peak is consistent with an iodinated compound.

  • Fragmentation: Electrospray ionization (ESI) is a soft ionization technique that often yields a prominent protonated molecular ion, [M+H]⁺.[3] Fragmentation analysis (MS/MS) can reveal characteristic losses, such as the loss of an iodine atom or the OCF₃ group, further corroborating the proposed structure.

Experimental Protocol: LC-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of ~1-10 µg/mL.

  • Chromatography: Inject the sample onto a liquid chromatography (LC) system, typically with a C18 column, to separate the analyte from any impurities. This step ensures that the mass spectrum is of a pure compound.[8]

  • Mass Spectrometry: Analyze the eluent using an ESI-HRMS instrument in positive ion mode.

  • Data Analysis: Extract the accurate mass of the peak corresponding to the compound. Use the instrument software to calculate the molecular formula and compare it to the theoretical formula. The mass error should be less than 5 ppm.

Single-Crystal X-ray Diffraction (SCXRD): The Unambiguous 3D Structure

When an absolute, undeniable confirmation of structure is required, SCXRD is the gold standard.[9] It provides a precise three-dimensional map of the electron density within a single crystal, revealing the exact spatial arrangement of every atom, as well as bond lengths and angles.[10]

The Crystallization Challenge

The primary prerequisite and most significant hurdle for SCXRD is the growth of a high-quality single crystal (typically >0.1 mm in all dimensions).[9] This can be a time-consuming and empirical process involving screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

Experimental Workflow: From Molecule to Model

SCXRD_Workflow cluster_prep Sample Preparation cluster_exp Data Collection cluster_solve Structure Solution A Synthesized Compound B Crystal Growth (Screening) A->B C High-Quality Single Crystal B->C D Crystal Mounting & Cryo-cooling C->D E X-ray Diffraction Experiment D->E F Diffraction Pattern (Reflection Data) E->F G Data Processing & Phase Problem F->G H Electron Density Map Generation G->H I Model Building & Refinement H->I J Final 3D Structure (CIF) I->J

The result of a successful SCXRD experiment is a Crystallographic Information File (CIF), which contains the definitive atomic coordinates of the molecule in the solid state. This method unequivocally distinguishes between isomers and provides invaluable insight into intermolecular interactions like hydrogen bonding.[11]

Comparative Summary and Synergistic Workflow

Each technique provides unique and complementary information. The table below summarizes their roles in structural confirmation.

TechniqueInformation ProvidedAdvantagesLimitations
¹H, ¹³C, ¹⁹F NMR Atomic connectivity, substitution pattern, proton/carbon/fluorine environments.Non-destructive, excellent for isomeric differentiation, provides data on solution-state structure.Can have signal overlap in complex molecules, requires soluble sample.
HRMS Exact mass and molecular formula.High sensitivity (requires very little material), confirms elemental composition with high confidence.Does not provide connectivity information (isomers have the same mass), destructive.
SCXRD Absolute 3D molecular structure, bond lengths/angles, solid-state packing.Unambiguous structural proof, the "gold standard" for confirmation.[10]Requires a high-quality single crystal, which can be very difficult to obtain.

A logical workflow integrates these techniques to build a case for the structure, ensuring each piece of data validates the others.

// Node Definitions Start [label="Synthesized & Purified\nProduct", fillcolor="#FBBC05", fontcolor="#202124"]; NMR_MS [label="Primary Analysis:\n¹H/¹³C/¹⁹F NMR + HRMS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check1 [label="Data Consistent with\nProposed Structure?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Confirmed [label="Structure Confirmed", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ambiguous [label="Ambiguity or\nUnexpected Results", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Advanced [label="Advanced Analysis:\n2D NMR (COSY, HSQC)\nSCXRD Attempts", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check2 [label="Data Resolves\nAmbiguity?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Revise [label="Revise Proposed\nStructure", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> NMR_MS [color="#5F6368"]; NMR_MS -> Check1 [color="#5F6368"]; Check1 -> Confirmed [label="Yes", color="#34A853"]; Check1 -> Ambiguous [label="No", color="#EA4335"]; Ambiguous -> Advanced [color="#5F6368"]; Advanced -> Check2 [color="#5F6368"]; Check2 -> Confirmed [label="Yes", color="#34A853"]; Check2 -> Revise [label="No", color="#EA4335"]; } ends_dot Caption: Synergistic workflow for structural confirmation.

References

A Comparative Guide to the Reactivity of 2-Iodo vs. 2-Bromo Anilines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of complex molecular architectures. Among the vast array of available building blocks, ortho-haloanilines are of particular interest, serving as versatile precursors for a multitude of nitrogen-containing heterocycles and pharmacologically active compounds. This guide provides an in-depth technical comparison of the reactivity of 2-iodoanilines and 2-bromoanilines, two common substrates in these transformations. By understanding their intrinsic differences, researchers can make more informed decisions in reaction design, optimization, and scale-up, ultimately accelerating the drug discovery and development process.

The Decisive Role of the Carbon-Halogen Bond

The generally observed higher reactivity of aryl iodides over aryl bromides in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the difference in their carbon-halogen bond dissociation energies.[1][2] The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond.[3][4] This crucial difference directly impacts the initial and often rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst.[5][6] A weaker C-I bond translates to a lower activation energy for this step, leading to faster reaction rates and often allowing for the use of milder reaction conditions.[1]

BondBond Dissociation Energy (kJ/mol)
C-I~213
C-Br~285
C-Cl~327
C-F~485
Table 1: Approximate bond dissociation energies for carbon-halogen bonds.[3][7]

This fundamental principle governs the reactivity trends observed across various cross-coupling methodologies. The general order of reactivity for aryl halides is: I > Br > Cl >> F.[5][8] This predictable trend allows for strategic, chemoselective functionalization in polyhalogenated systems, where a more reactive halogen can be selectively coupled while leaving a less reactive one untouched for subsequent transformations.[8]

Comparative Performance in Key Cross-Coupling Reactions

The superior reactivity of 2-iodoanilines over their 2-bromo counterparts is consistently demonstrated across the most common palladium-catalyzed cross-coupling reactions. This section will delve into the practical implications of this reactivity difference in Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, is a cornerstone for the formation of carbon-carbon bonds. When comparing 2-iodo- and 2-bromoanilines in this reaction, the former consistently exhibits faster reaction kinetics and often provides higher yields under milder conditions.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2-IodoanilinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O802>95
2-BromoanilinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285
2-Iodoaniline(4-methoxyphenyl)boronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane90492
2-Bromoaniline(4-methoxyphenyl)boronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane1101878
Table 2: Representative data comparing the Suzuki-Miyaura coupling of 2-iodo- and 2-bromoanilines. Data is compiled from various sources and is representative of general trends.[1][9]

The data clearly illustrates that 2-iodoaniline can achieve higher yields in significantly shorter reaction times and at lower temperatures compared to 2-bromoaniline. This enhanced reactivity can be a considerable advantage, particularly when dealing with thermally sensitive substrates or when high throughput is a priority.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromoaniline with Thiophene-2-boronic acid [10]

  • Materials: 2-bromoaniline, thiophene-2-boronic acid, Pd(dtbpf)Cl₂, Triethylamine (Et₃N), Kolliphor EL aqueous solution (1.97% in H₂O), Ethanol (EtOH), Dichloromethane (CH₂Cl₂), n-hexane.

  • Procedure:

    • To a reaction vessel, add 2-bromoaniline (0.5 mmol), thiophene-2-boronic acid (0.6 mmol), Pd(dtbpf)Cl₂ (0.01 mmol), and triethylamine (1 mmol).

    • Add 2 mL of the Kolliphor EL aqueous solution.

    • Stir the mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, add approximately 10 mL of ethanol to create a homogeneous solution.

    • Remove the solvents under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel using a mixture of dichloromethane and n-hexane (8:2) as the eluent to afford the desired 2-(thiophen-2-yl)aniline.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X L_n Ar-Pd(II)-X L_n Pd(0)L_n->Ar-Pd(II)-X L_n Oxidative Addition (Ar-X) Faster for Ar-I Ar-Pd(II)-OR' L_n Ar-Pd(II)-OR' L_n Ar-Pd(II)-X L_n->Ar-Pd(II)-OR' L_n Ligand Exchange (Base) Ar-Pd(II)-R' L_n Ar-Pd(II)-R' L_n Ar-Pd(II)-OR' L_n->Ar-Pd(II)-R' L_n Transmetalation (R'-B(OR)2) Ar-Pd(II)-R' L_n->Pd(0)L_n Reductive Elimination (Ar-R') Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X L_n Ar-Pd(II)-X L_n Pd(0)L_n->Ar-Pd(II)-X L_n Oxidative Addition (Ar-X) Faster for Ar-I [Ar-Pd(II)-L(HNR'R'')]+X- [Ar-Pd(II)-L(HNR'R'')]+X- Ar-Pd(II)-X L_n->[Ar-Pd(II)-L(HNR'R'')]+X- Amine Coordination Ar-Pd(II)-NR'R'' L_n Ar-Pd(II)-NR'R'' L_n Ar-Pd(II)-NR'R'' L_n->Pd(0)L_n Reductive Elimination (Ar-NR'R'') [Ar-Pd(II)-L(HNR'R'')]+X-->Ar-Pd(II)-NR'R'' L_n Deprotonation (Base)

References

A Senior Application Scientist's Guide to the Analytical Characterization of 2-Iodo-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Synthetic Building Block

2-Iodo-4-(trifluoromethoxy)aniline is a highly functionalized aromatic amine that serves as a critical intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern—an iodine atom for cross-coupling reactions, an amine group for derivatization, and a trifluoromethoxy group to enhance metabolic stability and lipophilicity—makes it a valuable precursor.[1][2] The purity, identity, and stability of this starting material are paramount, as any impurities can have profound impacts on the yield, safety, and efficacy of the final product.

This guide provides a comparative analysis of the essential analytical techniques required for the comprehensive characterization of this compound. We will move beyond mere procedural descriptions to explore the underlying scientific rationale for method selection, data interpretation, and the establishment of a robust, self-validating analytical workflow.

I. Chromatographic Techniques: Quantifying Purity and Profiling Impurities

The primary goal of chromatographic analysis is to separate the main compound from any process-related impurities or degradation products.[3][4] For a molecule like this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are viable, yet their applicability hinges on the specific analytical objective.

A. High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the predominant method for the purity analysis of non-volatile, polar compounds like substituted anilines.[5][6] Its strength lies in its high resolution, reproducibility, and operation at ambient temperatures, which prevents the thermal degradation of sensitive analytes.

Causality of Method Design: The choice of a C18 column is based on the nonpolar nature of the stationary phase, which effectively retains the aromatic aniline through hydrophobic interactions. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and a buffered aqueous phase, is modulated to control the elution. A gradient elution is often preferred over isocratic conditions to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved with optimal peak shape within a reasonable runtime.[7] UV detection is suitable due to the chromophoric nature of the benzene ring, with a detection wavelength typically set near the compound's absorbance maximum (e.g., 254 nm) for optimal sensitivity.[5]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.

  • Chromatographic System: An HPLC system with a UV-Vis detector, column oven, and autosampler.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Phosphoric Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 30% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Detection: 254 nm

    • Injection Volume: 10 µL

  • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤2.0%.

  • Data Analysis: Calculate purity using the area percent method, assuming all impurities have a similar response factor to the main peak.

B. Gas Chromatography (GC): A Powerful Tool for Volatile Analytes and Structural Confirmation

GC is an excellent technique for the analysis of volatile and thermally stable compounds.[8] For halogenated anilines, GC coupled with Mass Spectrometry (GC-MS) is particularly powerful, providing both quantitative data and definitive structural identification of impurities.[9][10]

Causality of Method Design: A key consideration for anilines is their polarity, which can lead to poor peak shape (tailing) on standard nonpolar GC columns. While derivatization can mitigate this, direct analysis on an intermediate-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is often sufficient.[9] The high temperatures of the GC inlet and oven necessitate confirmation that the analyte is thermally stable and does not degrade during analysis. The choice of a mass spectrometer as the detector provides unparalleled selectivity and allows for the identification of unknown impurities by examining their fragmentation patterns.[11]

  • Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a suitable solvent like Toluene or Dichloromethane.

  • Chromatographic System: A GC system equipped with a split/splitless injector and a Mass Spectrometric detector.

  • Chromatographic Conditions:

    • Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Inlet Temperature: 250°C (Split ratio 50:1)

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

    • MS Transfer Line: 280°C

    • Ion Source: 230°C

    • Mass Range: 40-450 amu

  • Data Analysis: Identify the main peak by its retention time and mass spectrum. Search the NIST library for potential matches to impurity peaks and analyze their fragmentation for structural elucidation.

Comparison of Chromatographic Techniques

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Best For Purity determination, analysis of non-volatile or thermally labile compounds.[3]Identification of volatile impurities, structural confirmation when coupled with MS.[9]
Sample Volatility Not required.Must be volatile and thermally stable.
Detection UV, PDA, MS.FID, NPD, MS.[11]
Key Advantage Wide applicability, non-destructive, operates at room temperature.High sensitivity and selectivity (especially with MS), provides structural information.
Key Limitation Lower peak efficiency than capillary GC, solvent consumption.Limited to thermally stable and volatile compounds; potential for peak tailing with polar analytes.

digraph "analytical_workflow" {
graph [rankdir="LR", splines=ortho, nodesep=0.6, size="10,5!"];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];

subgraph "cluster_0" { label = "Sample Handling & Preparation"; style = "filled"; color = "#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Sample [label="Receive Sample\nthis compound"]; Prep [label="Prepare Solutions\n(HPLC Diluent, GC Solvent)"]; }

subgraph "cluster_1" { label = "Analytical Testing"; style = "filled"; color = "#F1F3F4"; HPLC [label="Purity & Impurities\n(RP-HPLC-UV)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; GCMS [label="Identity & Volatiles\n(GC-MS)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Spectro [label="Structural Confirmation\n(NMR, HRMS, FTIR)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Thermal [label="Physicochemical Props\n(DSC, TGA)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_2" { label = "Data Analysis & Reporting"; style = "filled"; color = "#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Analyze [label="Integrate & Analyze Data"]; Report [label="Generate Certificate\nof Analysis (CoA)"]; }

// Connections Sample -> Prep [lhead=cluster_1]; Prep -> {HPLC, GCMS, Spectro, Thermal}; {HPLC, GCMS, Spectro, Thermal} -> Analyze [ltail=cluster_1, lhead=cluster_2]; Analyze -> Report; }

Caption: General analytical workflow for the complete characterization of this compound.

II. Spectroscopic Techniques: Definitive Structural Elucidation

While chromatography separates components, spectroscopy provides the definitive proof of a molecule's structure. For this compound, a combination of NMR, MS, and FTIR is essential.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure determination. For this molecule, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.

  • ¹H NMR: Will show distinct signals for the three aromatic protons and the two amine protons. The chemical shifts and coupling constants (J-values) will confirm the 1,2,4-substitution pattern on the benzene ring.

  • ¹³C NMR: Will reveal seven distinct carbon signals, corresponding to the six aromatic carbons and the carbon of the trifluoromethoxy group.

  • ¹⁹F NMR: Is crucial for confirming the presence of the -OCF₃ group. It will show a singlet, and its chemical shift provides a unique identifier for the molecule.

Predicted NMR Data (based on similar structures[12])

NucleusPredicted Chemical Shift (ppm)MultiplicityIntegration/Assignment
¹H ~7.7d1H (Ar-H ortho to Iodo)
~7.1dd1H (Ar-H ortho to -OCF₃)
~6.8d1H (Ar-H ortho to -NH₂)
~4.5br s2H (-NH₂)
¹⁹F ~ -58s3F (-OCF₃)
B. Mass Spectrometry (MS)

MS provides the molecular weight and, through fragmentation, clues about the molecule's structure. High-Resolution Mass Spectrometry (HRMS) is particularly vital as it can confirm the elemental composition with high accuracy.

  • Expected Molecular Ion: C₇H₅F₃INO has a monoisotopic mass of 302.9368 Da.[13] HRMS should detect this mass to within 5 ppm.

  • Key Fragmentation: Expect to see loss of iodine (M-127) and potentially fragmentation around the trifluoromethoxy and amine groups.

C. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique to confirm the presence of key functional groups.[14]

  • N-H Stretch: A pair of bands around 3300-3500 cm⁻¹ confirms the primary amine (-NH₂).

  • Aromatic C-H Stretch: Bands just above 3000 cm⁻¹.

  • C-O-C Stretch: Strong bands in the 1200-1300 cm⁻¹ region.

  • C-F Stretch: Very strong, characteristic bands typically found in the 1000-1100 cm⁻¹ region.

technique_selection Goal What is the Analytical Goal? Purity Determine Purity or Quantify Impurities? Goal->Purity  Purity Identity Confirm Structure or Identify Unknown? Goal->Identity  Identity Stability Assess Thermal Stability? Goal->Stability  Stability HPLC Use RP-HPLC Purity->HPLC Primary Method GCMS Use GC-MS Purity->GCMS For Volatiles Identity->GCMS Impurity ID NMR Use NMR (¹H, ¹³C, ¹⁹F) Identity->NMR Definitive Structure HRMS Use HRMS Identity->HRMS Elemental Formula TGA_DSC Use TGA/DSC Stability->TGA_DSC

Caption: Decision tree for selecting the appropriate analytical technique.

III. Thermal Analysis: Assessing Physicochemical Properties

The thermal stability of a chemical intermediate is a critical parameter for determining safe handling, storage, and reaction conditions.[15] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques for this assessment.[16]

A. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, a key indicator of purity. For this compound, a sharp melting endotherm is expected. Commercial suppliers report a melting point in the range of 50-54°C.[17] A broad melting peak or the presence of multiple thermal events could indicate the presence of impurities or polymorphism.

B. Thermogravimetric Analysis (TGA)

TGA measures the change in a sample's mass as a function of temperature. It is used to determine the temperature at which the compound begins to decompose.[18]

Causality of Method Design: Running the TGA experiment under two different atmospheres provides complementary information.

  • Inert Atmosphere (Nitrogen): Shows the inherent thermal stability of the molecule, indicating the temperature at which bonds begin to break in the absence of oxygen.

  • Oxidative Atmosphere (Air): Simulates stability in ambient conditions and can reveal different decomposition pathways.[19]

  • System: A simultaneous TGA/DSC instrument.[20]

  • Sample: Accurately weigh 5-10 mg of the sample into an aluminum crucible.

  • Conditions:

    • Temperature Program: Heat from 30°C to 500°C at a rate of 10°C/min.

    • Purge Gas: Nitrogen or Air at a flow rate of 50 mL/min.

  • Data Analysis:

    • DSC: Determine the onset and peak temperature of the melting endotherm.

    • TGA: Determine the onset temperature of decomposition (e.g., temperature at 5% weight loss).

Expected Thermal Properties

TechniqueParameterExpected ValueInformation Provided
DSC Melting Point (Onset)50 - 54 °C[17]Identity, Purity
TGA (N₂) Decomposition (T₅%)> 150 °C (Hypothetical)Inherent Thermal Stability

Conclusion: An Integrated Approach to Quality Assurance

The comprehensive characterization of this compound cannot be achieved with a single technique. A multi-faceted, integrated approach is required to ensure its quality and suitability for downstream applications. HPLC and GC provide orthogonal methods for assessing purity and identifying trace impurities. NMR, MS, and FTIR work in concert to provide an unambiguous confirmation of the molecular structure. Finally, thermal analysis defines the material's stability and handling parameters. By understanding the causality behind each method and integrating the data from these distinct analytical pillars, researchers and drug development professionals can build a complete and robust quality profile for this critical synthetic intermediate.

References

  • Benchchem. (n.d.). Application Note: GC-MS Analysis of Halogenated Aniline Derivatives.
  • Li, F., et al. (2017). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. Organic & Biomolecular Chemistry, 15(44), 9376-9380.
  • Galić, N., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.
  • PubChem. (n.d.). 2-Iodo-4-(trifluoromethyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Schmidt, T. C., et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 103(15), 8345-8356.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 2-Iodo-4-(trifluoromethyl)aniline, 99%. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996).
  • Wang, Y., et al. (2022). Determination of Aniline in Soil by ASE/GC-MS. Molecules, 27(6), 1999.
  • Korytar, P., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds.
  • Veeprho. (n.d.). Aniline Impurities and Related Compound. Retrieved from [Link]

  • Popović, I., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Pharmaceutics, 15(6), 1599.
  • CIPAC. (2017). Triflumuron rel. Impurities.
  • Arizona State University. (n.d.). Thermal Analysis (TGA/DTA/DSC). ASU Core Research Facilities. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). 2-iodo-5-methoxy-4-(trifluoromethyl)aniline. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Fluoro-4-iodoaniline. Retrieved from [Link]

  • Attimarad, M., et al. (2022). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Scientific Reports, 12(1), 16869.
  • Benchchem. (n.d.). A Comparative Guide to the HPLC Analysis of 2-(Chloromethyl)-4-fluoroaniline and Its Potential Products.
  • U.S. Environmental Protection Agency. (1984).
  • Scilife GmbH. (n.d.). Exploring Fluorinated Aniline Derivatives: The Significance of 3-Fluoroaniline. Retrieved from [Link]

  • Karmi, O., & Husain, A. (2014). Various Aspects in the Impurity Profiling of Pharmaceutical Formulations.
  • Mettler Toledo. (n.d.). Thermal Analysis in Practice Tips and Hints.
  • Thakur, S. S. (2011).
  • Arjunan, V., et al. (2012). Fourier transform infrared and FT-Raman spectra, assignment, ab initio, DFT and normal co-ordinate analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 725-736.
  • Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of aniline tetramer. Retrieved from [Link]

  • Thermo Fisher Scientific. (2007). Aldrich FT-IR Collection Edition II.
  • Semantic Scholar. (n.d.). REVIEW-IMPURITY PROFILING. Retrieved from [Link]

Sources

A Comparative Guide to LC-MS Analysis of 2-Iodo-4-(trifluoromethoxy)aniline Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of In-Process Analysis

2-Iodo-4-(trifluoromethoxy)aniline is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] Its unique substitution pattern, featuring an iodo group, a trifluoromethoxy group, and an aniline moiety, imparts specific properties to the final products but also presents analytical challenges during synthesis.[1] Precise and accurate monitoring of reaction progress and impurity profiling is paramount to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of this compound reaction mixtures, offering experimentally-grounded insights for researchers, scientists, and drug development professionals.

Pillar 1: Expertise & Experience - Navigating the Analytical Landscape

The choice of an appropriate analytical method is dictated by the physicochemical properties of the analyte and the matrix in which it is present. For this compound and its reaction congeners, a careful consideration of chromatographic separation and mass spectrometric ionization is crucial for achieving optimal results.

Chromatographic Strategies: A Tale of Two Phases

Reversed-Phase (RP) Liquid Chromatography:

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the workhorse of pharmaceutical analysis, and for good reason. It separates compounds based on their hydrophobicity, making it well-suited for a wide range of organic molecules. For the analysis of this compound, a moderately non-polar compound, RP-HPLC is a logical starting point. A C18 column is typically the first choice, offering excellent retention and separation of aromatic compounds.[2]

Hydrophilic Interaction Liquid Chromatography (HILIC):

While RP-HPLC is effective for the parent compound, reaction mixtures often contain more polar starting materials, intermediates, and byproducts. These polar species can exhibit poor retention on RP columns, eluting in or near the solvent front, which can lead to co-elution and ion suppression in the mass spectrometer. HILIC offers an alternative separation mechanism, where a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent.[3] This technique is particularly advantageous for retaining and separating polar compounds, making it a valuable tool for comprehensive impurity profiling in this context.[3]

Comparative Rationale:

For routine reaction monitoring focusing on the consumption of starting materials and the formation of the main product, a well-optimized RP-HPLC method is often sufficient. However, for in-depth impurity profiling and the analysis of polar byproducts, a complementary HILIC method provides a more complete picture of the reaction mixture.

Ionization Techniques: The Gateway to Mass Analysis

The choice of ionization source is critical for achieving sensitive and reliable detection of the target analytes. For this compound, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options, each with its own set of advantages and disadvantages.

Electrospray Ionization (ESI):

ESI is a "soft" ionization technique that is well-suited for polar and ionizable compounds.[4] Given the presence of the basic aniline group, this compound is expected to ionize efficiently in positive ion mode ESI, likely forming the [M+H]⁺ ion. A potential pitfall with ESI for iodinated aromatic compounds is the possibility of in-source deiodination, especially when using formic acid as a mobile phase additive.[5][6] This can complicate spectral interpretation and should be carefully evaluated during method development.[5][6]

Atmospheric Pressure Chemical Ionization (APCI):

APCI is another soft ionization technique that is generally more suitable for less polar and more volatile compounds.[4] It involves the ionization of the analyte in the gas phase through a corona discharge.[4] For compounds that are not readily ionizable in solution, APCI can offer better sensitivity than ESI.[7] Given the moderate polarity of this compound, APCI is a strong candidate for its analysis.[3]

Comparative Rationale:

A pragmatic approach to method development would involve screening both ESI and APCI sources. ESI is a good starting point due to the presence of the aniline functionality. However, if in-source fragmentation or poor ionization efficiency is observed, APCI should be evaluated as it may provide a more robust and sensitive response for this class of compounds.

Pillar 2: Trustworthiness - A Self-Validating System

To ensure the reliability and accuracy of the analytical data, the chosen LC-MS method must be validated according to established guidelines. The International Council for Harmonisation (ICH) provides a comprehensive framework for analytical method validation, with the Q2(R2) guideline being the cornerstone.[8][9][10] Additionally, the U.S. Food and Drug Administration (FDA) provides guidance on the control of impurities in new drug substances and products.[11][12]

A validated method provides documented evidence that the procedure is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[6]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[10]

  • Accuracy: The closeness of test results obtained by the method to the true value.[6]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

By rigorously adhering to these validation principles, the LC-MS method becomes a self-validating system, generating trustworthy data for critical decision-making in the drug development process.

Pillar 3: Authoritative Grounding & Comprehensive References

Experimental Protocols

The following protocols are provided as a starting point for the development of a robust LC-MS method for the analysis of this compound reaction mixtures. Optimization will be necessary based on the specific instrumentation and reaction conditions.

Protocol 1: Reversed-Phase LC-MS Method

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10-90% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • MS Ionization: ESI Positive and APCI Positive (to be evaluated)

  • MS Detection: Full Scan (m/z 100-500) and/or Selected Ion Monitoring (SIM) for the target analyte and expected impurities.

Protocol 2: HILIC-MS Method

  • Column: Amide or Silica-based HILIC, 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water

  • Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water

  • Gradient: 0-50% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 2 µL

  • MS Ionization: ESI Positive

  • MS Detection: Full Scan (m/z 100-500)

Data Presentation: Impurity Profiling

A critical aspect of reaction monitoring is the identification and quantification of impurities. Based on the synthesis of 2-Iodo-4-(trifluoromethyl)aniline via decarboxylative iodination of the corresponding anthranilic acid, the following potential impurities should be considered.

Compound Name Molecular Formula Monoisotopic Mass (Da) Expected [M+H]⁺ (m/z) Potential Origin
This compoundC₇H₅F₃INO302.9368303.9441Main Product
4-(trifluoromethoxy)anilineC₇H₆F₃NO193.0396194.0469Incomplete Iodination
2,6-Diiodo-4-(trifluoromethoxy)anilineC₇H₄F₃I₂NO428.8334429.8407Over-iodination
4-(trifluoromethoxy)anthranilic acidC₈H₆F₃NO₃237.0294238.0367Unreacted Starting Material
De-iodinated ProductC₇H₆F₃NO193.0396194.0469In-source fragmentation/degradation
Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis reaction_mixture Reaction Mixture dilution Dilution with Mobile Phase reaction_mixture->dilution filtration Filtration (0.22 µm) dilution->filtration lc_system HPLC/UHPLC System filtration->lc_system rp_column Reversed-Phase C18 Column lc_system->rp_column Method Selection hilic_column HILIC Column lc_system->hilic_column Method Selection ms_detector Mass Spectrometer (ESI/APCI) rp_column->ms_detector hilic_column->ms_detector chromatogram Chromatogram Processing ms_detector->chromatogram mass_spectra Mass Spectra Interpretation chromatogram->mass_spectra impurity_profiling Impurity Identification & Quantification mass_spectra->impurity_profiling validation Method Validation (ICH Q2(R2)) impurity_profiling->validation

Caption: LC-MS workflow for the analysis of this compound reaction mixtures.

ionization_comparison cluster_esi Electrospray Ionization (ESI) cluster_apci Atmospheric Pressure Chemical Ionization (APCI) Analyte This compound ESI_Mechanism Ionization in Solution (Protonation of Aniline) Analyte->ESI_Mechanism Suitable due to basic aniline group APCI_Mechanism Gas-Phase Ionization (Corona Discharge) Analyte->APCI_Mechanism Alternative for moderate polarity & volatility ESI_Advantages Good for polar/ionizable compounds ESI_Mechanism->ESI_Advantages ESI_Disadvantages Potential for in-source deiodination ESI_Mechanism->ESI_Disadvantages APCI_Advantages Good for less polar/volatile compounds APCI_Mechanism->APCI_Advantages APCI_Disadvantages May be less efficient for highly polar impurities APCI_Mechanism->APCI_Disadvantages

Caption: Comparison of ESI and APCI for this compound analysis.

Conclusion

The successful analysis of this compound reaction mixtures hinges on a well-considered LC-MS strategy. While RP-HPLC coupled with ESI-MS provides a robust starting point, a comprehensive understanding of the reaction profile, including polar impurities, may necessitate the use of HILIC and a comparison with APCI. Method validation in accordance with ICH guidelines is non-negotiable and ensures the generation of reliable and defensible data. By integrating the principles of expertise, trustworthiness, and authoritative grounding, researchers can develop and implement LC-MS methods that are fit for purpose and contribute to the successful development of novel pharmaceuticals and agrochemicals.

References

  • Sten, T., et al. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. PubMed. Available at: [Link]

  • ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. ICH.
  • AMSbiopharma. (2025).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Available at: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). ICH.
  • FDA. (n.d.). Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2. FDA.
  • FDA. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances. FDA. Available at: [Link]

  • FDA. (2021). Q3B(R) Impurities in New Drug Products (Revision 3) August 2006. FDA. Available at: [Link]

  • FDA. (n.d.). ANDAs: Impurities in Drug Products. FDA.
  • FDA. (2016). FDA Guidance on Elemental Impurities in Drug Products. US Pharmacopeia (USP).
  • A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids. (n.d.). Royal Society of Chemistry.
  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. AxisPharm. Available at: [Link]

  • YouTube. (2024). ESI vs APCI. Which ionization should I choose for my application?. YouTube. Available at: [Link]

  • PerkinElmer. (n.d.).
  • PubChem. (n.d.). This compound. PubChem. Available at: [Link]

  • ResearchGate. (2019). Choosing between Atmospheric Pressure Chemical Ionization and Electrospray Ionization Interfaces for the HPLC/MS Analysis of Pesticides.
  • Niessen, W. M. A. (n.d.).
  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010).
  • ResearchGate. (2019). Efficiency of ESI and APCI ionization sources in LC-MS/MS systems for analysis of 22 pesticide residues in food matrix.
  • Rasayan Journal of Chemistry. (n.d.). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. Rasayan Journal of Chemistry.
  • Agilent. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent.
  • PubMed. (2018). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. PubMed. Available at: [Link]

  • ResearchGate. (2015). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline.
  • Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. (n.d.). Semantic Scholar.
  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry.
  • ResearchGate. (n.d.). Analysis of iodinated Quorum Sensing Peptides by LC-UV-ESI-ion-trap-mass-spectrometry.pdf.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Iodo-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-4-(trifluoromethoxy)aniline is a substituted aromatic amine featuring two moieties that significantly influence its behavior in a mass spectrometer: an iodine atom and a trifluoromethoxy group. Understanding the fragmentation patterns of this molecule is crucial for its unambiguous identification in complex matrices, for metabolic studies, and for quality control in synthetic processes. This guide will explore its fragmentation under both "hard" and "soft" ionization techniques, namely Electron Ionization (EI) and Electrospray Ionization (ESI), and compare these mass spectrometry-based approaches with other relevant analytical methods.

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

EI is a classic, highly energetic ionization technique that induces extensive fragmentation.[1][2] This "hard" ionization is particularly useful for structural elucidation as it creates a reproducible "fingerprint" mass spectrum for a given compound.[2][3]

Predicted Fragmentation of this compound under EI

The molecular ion (M⁺˙) of this compound is expected to be observed, though its abundance may be reduced due to the molecule's susceptibility to fragmentation. The primary fragmentation pathways are dictated by the relative bond strengths and the stability of the resulting fragments.

Key Fragmentation Pathways:

  • Loss of Iodine Radical (•I): The C-I bond is the weakest in the molecule, making the loss of an iodine radical a highly probable initial fragmentation step. This will result in a prominent peak at [M-127]⁺.

  • Loss of Trifluoromethoxy Radical (•OCF₃): Cleavage of the C-O bond of the trifluoromethoxy group, leading to the loss of a •OCF₃ radical, is another likely pathway.

  • Loss of CF₃ Radical (•CF₃): Subsequent fragmentation of the trifluoromethoxy group can occur, including the loss of a trifluoromethyl radical.

  • Cleavage of the Amine Group: Fragmentation involving the amine group, such as the loss of •NH₂ or HCN, can also occur, consistent with the fragmentation of aromatic amines.

  • Aromatic Ring Fission: At higher energies, fragmentation of the aromatic ring itself can lead to a series of smaller, characteristic ions.

Table 1: Predicted Key Fragments for this compound under EI-MS

Fragment Ionm/z (calculated)Proposed Structure/Loss
[M]⁺˙318.96Molecular Ion
[M-I]⁺191.96Loss of •I
[M-OCF₃]⁺233.95Loss of •OCF₃
[M-COCF₃]⁺220.96Loss of •COCF₃ (rearrangement)
[C₆H₄F₃N]⁺161.03Loss of I and CO
[C₆H₅N]⁺˙93.04Aniline radical cation
Experimental Protocol: GC-MS Analysis of Halogenated Anilines

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal platform for EI analysis of volatile and thermally stable compounds like this compound.[4][5]

Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) to a concentration of approximately 10-100 µg/mL.

  • If the sample is in an aqueous matrix, perform a liquid-liquid extraction. Adjust the pH of the aqueous sample to >11 with 10 M NaOH, then extract with dichloromethane.[4]

  • Dry the organic extract over anhydrous sodium sulfate and concentrate under a gentle stream of nitrogen if necessary.[4]

GC-MS Parameters:

  • GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

  • Oven Program: Start at 70°C (hold for 1 min), ramp to 150°C at 3°C/min, then to 280°C at 10°C/min.[6]

  • Injector Temperature: 280°C.[7]

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1 mL/min.[6]

  • MS Ion Source Temperature: 230°C.[7]

  • MS Quadrupole Temperature: 150°C.[7]

  • Ionization Energy: 70 eV.[1]

  • Mass Scan Range: 50-400 amu.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dissolution Dissolve in Volatile Solvent Extraction Liquid-Liquid Extraction (if aqueous) Drying Dry & Concentrate Extraction->Drying Injection Inject into GC Drying->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Analysis Ionization->Detection Spectrum Acquire Mass Spectrum Detection->Spectrum Fragmentation Analyze Fragmentation Pattern Spectrum->Fragmentation Identification Identify Compound Fragmentation->Identification

Caption: Workflow for GC-EI-MS analysis.

Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Approach

In contrast to EI, ESI is a "soft" ionization technique that typically results in minimal fragmentation, primarily producing protonated molecules ([M+H]⁺) in positive ion mode or deprotonated molecules ([M-H]⁻) in negative ion mode.[8] This is particularly advantageous for determining the molecular weight of a compound.

Predicted Fragmentation of this compound under ESI-MS/MS

To induce fragmentation in ESI, tandem mass spectrometry (MS/MS) is employed. The protonated molecule ([M+H]⁺, m/z 320.97) is isolated and then subjected to collision-induced dissociation (CID).

Key Fragmentation Pathways (MS/MS of [M+H]⁺):

  • Loss of Ammonia (NH₃): A common fragmentation pathway for protonated anilines is the loss of a neutral ammonia molecule.

  • Loss of Iodine Radical (•I): While less common than in EI, the loss of iodine can still occur, especially with increased collision energy.

  • Loss of HF: The trifluoromethoxy group can facilitate the loss of hydrogen fluoride.

  • Deiodination: In some cases, particularly with certain mobile phase additives like formic acid, deiodination can occur within the ESI source itself.[9]

Table 2: Predicted Key Fragments for this compound under ESI-MS/MS

Precursor Ionm/z (calculated)Fragment Ionm/z (calculated)Proposed Loss
[M+H]⁺320.97[M+H-NH₃]⁺303.94Loss of NH₃
[M+H]⁺320.97[M+H-I]⁺193.97Loss of •I
[M+H]⁺320.97[M+H-HF]⁺300.96Loss of HF
Experimental Protocol: LC-MS/MS Analysis of Aromatic Amines

Liquid Chromatography-Mass Spectrometry (LC-MS) is the standard for ESI analysis.

Sample Preparation:

  • Dissolve the sample in a mobile phase-compatible solvent (e.g., methanol, acetonitrile) to a concentration of 1-10 µg/mL.

  • For samples from complex matrices, solid-phase extraction (SPE) may be necessary for cleanup.

LC-MS/MS Parameters:

  • LC Column: A C18 reversed-phase column (e.g., 150 x 2.0 mm, 3.5 µm particle size) is suitable.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[6]

  • Flow Rate: 0.20 mL/min.[8]

  • Oven Temperature: 40°C.[8]

  • MS Interface: ESI in positive ion mode.

  • Drying Gas Flow: 15.0 L/min.[8]

  • Nebulizing Gas Flow: 1.5 L/min.[8]

  • Desolvation Line (DL) Temperature: 250°C.[8]

  • Heat Block Temperature: 200°C.[8]

  • MS/MS: Use multiple reaction monitoring (MRM) for targeted analysis, selecting the transition from the precursor ion to a characteristic product ion.[10]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Dissolution Dissolve in Mobile Phase SPE Solid-Phase Extraction (optional) Filtration Filter Sample SPE->Filtration Injection Inject into LC Filtration->Injection Separation Reversed-Phase Separation Injection->Separation Ionization ESI (+) Ionization Separation->Ionization MS1 Precursor Ion Selection (Q1) Ionization->MS1 CID Collision-Induced Dissociation (Q2) MS1->CID MS2 Fragment Ion Detection (Q3) CID->MS2

Caption: Workflow for LC-ESI-MS/MS analysis.

Comparison of Analytical Techniques

While MS is a powerful tool, a comprehensive analytical strategy often involves complementary techniques.

Table 3: Comparison of Analytical Methods for this compound

TechniqueStrengthsLimitationsBest For
GC-EI-MS Highly reproducible fragmentation for library matching; excellent for structural elucidation of unknowns.[3][4]Requires volatile and thermally stable analytes; extensive fragmentation can lead to a weak or absent molecular ion.[2]Qualitative analysis and structural confirmation.
LC-ESI-MS/MS High sensitivity and selectivity; applicable to a wide range of compounds, including non-volatile and thermally labile ones; provides molecular weight information.[8][11]Fragmentation is less standardized than EI; matrix effects can suppress ionization.Quantitative analysis and detection in complex matrices.
NMR Spectroscopy Provides definitive structural information, including stereochemistry and isomer differentiation.Lower sensitivity compared to MS; requires pure samples; not suitable for trace analysis in complex mixtures.Unambiguous structure determination of pure compounds.
FTIR Spectroscopy Provides information about functional groups present in the molecule.Does not provide molecular weight or detailed structural connectivity; less specific than MS or NMR.Quick identification of functional groups.

Conclusion and Recommendations

The analysis of this compound is best approached with a multi-faceted strategy.

  • For structural elucidation and confirmation of identity, GC-EI-MS is the preferred method due to its detailed and reproducible fragmentation patterns. The expected loss of iodine and fragments related to the trifluoromethoxy group will provide a characteristic fingerprint.

  • For quantitative analysis, especially at trace levels in complex biological or environmental samples, LC-ESI-MS/MS is superior. Its high sensitivity and the ability to use MRM transitions allow for precise and accurate quantification, minimizing interferences.

By understanding the distinct fragmentation behaviors under different ionization conditions and leveraging the complementary strengths of various analytical techniques, researchers can confidently identify and quantify this compound in a variety of applications.

References

  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Retrieved from [Link]

  • Zeng, T., et al. (2020). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. Retrieved from [Link]

  • Mitrowska, K., et al. (2005). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Dorgerloh, U., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. Retrieved from [Link]

  • Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • Waters Corporation. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Retrieved from [Link]

  • Jayatilaka, D., et al. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Journal of Chromatography B. Retrieved from [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

  • Guo, Y. L., et al. (2013). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of The American Society for Mass Spectrometry. Retrieved from [Link]

  • Wang, Z., & Li, R. (2022). Determination of Aniline in Soil by ASE/GC-MS. Molecules. Retrieved from [Link]

  • ACS Publications. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • LCGC International. (n.d.). Electron Ionization for GC–MS. Retrieved from [Link]

  • The Analytical Scientist. (2022). QUICKLY UNDERSTAND ELECTRON IONIZATION (EI Explained For Beginners). Retrieved from [Link]

  • University of Arizona. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]

  • Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

  • Lee, J. Y., et al. (2018). Ionization of Gas-Phase Polycyclic Aromatic Hydrocarbons in Electrospray Ionization Coupled with Gas Chromatography. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Mass Spectral Fragmentation Pathways. Retrieved from [Link]

  • Madsen, M. R., et al. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Arsenault, G., et al. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: Evidence for fluorine migration prior to secondary and tertiary fragmentation. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrospray ionization tandem mass spectrometric study of three isomeric substituted aromatic sulfonic acids; differentiation via ortho effects. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Retrieved from [Link]

Sources

A Researcher's Guide to Catalysis in 2-Iodo-4-(trifluoromethoxy)aniline Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Iodo-4-(trifluoromethoxy)aniline

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for modulating physicochemical and biological properties. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of high lipophilicity and metabolic stability, making it a prized substituent in drug design.[1] this compound serves as a critical building block, providing a versatile platform for constructing complex molecular architectures. The presence of three key functional handles—the reactive aryliodide, the nucleophilic amine, and the electronically influential trifluoromethoxy group—opens a vast chemical space accessible primarily through transition metal catalysis.

This guide provides a comparative analysis of catalytic systems for the most pertinent transformations of this compound. We will move beyond mere protocols to dissect the underlying principles of catalyst selection, offering a rationale for why certain systems outperform others for specific bond formations. The insights presented herein are grounded in a synthesis of established catalytic principles and specific experimental findings for this substrate and its close structural analogs.

Part 1: Forging the Carbon-Nitrogen (C-N) Bond

The arylamine motif is a cornerstone of countless pharmaceutical agents.[2] The direct functionalization of the amine in this compound or the coupling of a new nitrogen nucleophile at the C-2 position are common synthetic strategies. This section compares the two dominant catalytic paradigms for C-N cross-coupling: the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann-Goldberg reaction.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized arylamine synthesis due to its broad substrate scope and high functional group tolerance, largely supplanting harsher traditional methods.[3] The reaction involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base.[3]

Catalyst System Rationale: The success of this reaction is critically dependent on the ligand coordinated to the palladium center. For an electron-deficient and sterically accessible substrate like this compound, the key challenge is to facilitate a rapid, irreversible reductive elimination from the palladium(II) intermediate to form the C-N bond.

  • Early Generations (e.g., PPh₃): While foundational, simple phosphine ligands like triphenylphosphine often require harsh conditions and have limited scope.

  • Bulky, Electron-Rich Ligands (e.g., X-Phos, RuPhos): The development of sterically hindered and electron-donating biarylphosphine ligands was a watershed moment.[4] The steric bulk promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the initial oxidative addition step.[5] The electron-donating nature of the ligand increases electron density on the palladium center, which in turn accelerates the final, and often rate-limiting, reductive elimination step.[3]

Comparative Experimental Insights: While direct comparative studies on this compound are sparse, extensive work on analogous bromo- and iodo-anilines provides a clear blueprint for catalyst selection. In the amination of 2-bromo-13α-estrone ethers with various anilines, a screen of catalysts revealed that the combination of Pd(OAc)₂ with the bulky biarylphosphine ligand X-Phos and a strong base like KOt-Bu provided superior yields (good to excellent) under microwave irradiation at 100 °C.[6] This system consistently outperforms catalysts based on other ligands like BINAP for such substrates.[6] The choice of a strong, non-nucleophilic base is crucial for deprotonating the amine or the intermediate Pd-amine complex without displacing other ligands.[3]

Experimental Protocol: Pd-Catalyzed N-Arylation of a Secondary Amine

This protocol is adapted from established procedures for the amination of aryl iodides.[1]

  • Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 equiv.), Pd(OAc)₂ (2-5 mol%), and a bulky biarylphosphine ligand such as X-Phos (4-10 mol%).

  • Addition of Reagents: Add a strong base, such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) (1.5-2.0 equiv.).

  • Solvent and Nucleophile: Add anhydrous, degassed toluene or 1,4-dioxane (5-10 mL per mmol of substrate), followed by the secondary amine coupling partner (1.1-1.5 equiv.).

  • Reaction: Seal the tube and heat the mixture with vigorous stirring at 80-110 °C.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours). Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Copper-Catalyzed Ullmann-Goldberg Reaction

The Ullmann reaction is the classical method for C-N bond formation, relying on copper catalysis.[7] While often requiring higher temperatures than palladium-catalyzed methods, modern advancements with specialized ligands have made it a competitive and more economical alternative, especially for aryl iodides.[8][9]

Catalyst System Rationale: The traditional Ullmann reaction uses stoichiometric copper powder at high temperatures (>200 °C).[7] Modern catalytic variants utilize a Cu(I) source (e.g., CuI) and a chelating ligand. The ligand serves multiple purposes: it solubilizes the copper salt, prevents catalyst agglomeration, and modulates the electronics of the copper center to facilitate oxidative addition and reductive elimination.

Comparative Insights: For sterically hindered substrates, such as coupling an ortho-substituted aryl iodide with a bulky amine, copper catalysis has historically been challenging. However, recent developments have identified highly effective ligand systems. A library screening approach revealed a pyrrole-ol ligand capable of facilitating the Cu-catalyzed coupling of ortho-substituted aryl iodides with hindered amines, a reaction previously considered unprecedented for copper catalysis.[8] This highlights that for specific, challenging transformations, a well-chosen copper/ligand system can rival or even surpass the efficacy of palladium catalysts. The key advantage of copper is its significantly lower cost and toxicity compared to palladium.[9]

Diagram: General Workflow for Catalyst System Screening

sub Define Substrates: 2-Iodo-4-(trifluoro- methoxy)aniline + Coupling Partner cat Select Catalyst Panel: - Pd(OAc)₂/X-Phos - Pd₂(dba)₃/RuPhos - CuI/Phenanthroline - CuI/Pyrrole-ol Ligand sub->cat cond Define Reaction Parameters: - Base (KOtBu, Cs₂CO₃) - Solvent (Toluene, DMF) - Temperature (80-120°C) cat->cond screen High-Throughput Screening cond->screen analyze Analysis: - LC-MS / GC-MS Yield - Purity Assessment screen->analyze opt Optimization of Lead Catalyst analyze->opt Identify Best Performer(s) scaleup Scale-up & Validation opt->scaleup

Caption: A typical workflow for identifying and optimizing a catalyst system.

Part 2: Constructing Carbon-Carbon (C-C) Bonds

The formation of C-C bonds is central to organic synthesis, enabling the extension of molecular frameworks. For this compound, the Suzuki, Heck, and Sonogashira couplings are the most powerful tools for this purpose.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an aryl halide with an organoboron reagent (e.g., a boronic acid or ester) and is renowned for its mild conditions and the low toxicity of its boron-containing byproducts.[10]

Catalyst System Rationale: The catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) species, transmetalation with the activated boronic acid, and reductive elimination.

  • Traditional Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a highly effective, all-in-one catalyst precursor that is often sufficient for reactive aryl iodides. It reliably delivers the active Pd(0) species and provides good to excellent yields for standard couplings.[10]

  • Modern Systems (Pd(OAc)₂/Bulky Ligands or Pre-catalysts): For less reactive coupling partners or to achieve higher turnover numbers, systems using Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich ligands (e.g., SPhos) are superior. N-heterocyclic carbene (NHC) palladium pre-catalysts (e.g., Pd-PEPPSI) are also exceptionally active and stable, often providing higher yields for challenging substrates.[10]

Comparative Data for a Structurally Similar Substrate:

Catalyst SystemLigandBaseSolventCoupling PartnerYield (%)
System 1: Traditional Pd(PPh₃)₄PPh₃K₃PO₄Dioxane/H₂OPhenylboronic acid
System 2: Buchwald Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OPhenylboronic acid
System 3: NHC Pre-catalyst Pd-PEPPSI-IPr-K₃PO₄Toluene/H₂OPhenylboronic acid
Data adapted from performance on 5-bromo-2-methylpyridin-3-amine, a substrate with similar electronic and coordinating properties.[10]
Sonogashira Coupling

The Sonogashira coupling forges a C-C bond between an aryl halide and a terminal alkyne. It uniquely employs a dual catalytic system, typically involving both palladium and copper(I).[11]

Catalyst System Rationale: The reaction proceeds via two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings. The crucial role of the copper(I) co-catalyst is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the arylpalladium(II) halide complex, which is much faster than the direct reaction of the alkyne with the palladium complex. This synergy allows the reaction to proceed under very mild conditions, often at room temperature.[11]

Comparative Catalyst Performance:

  • Standard Pd/Cu System (e.g., PdCl₂(PPh₃)₂ / CuI): This is the workhorse catalyst for Sonogashira couplings. The combination is highly effective for aryl iodides and a wide range of alkynes.

  • Copper-Only Catalysis: For certain substrates, palladium can be omitted. A study on the synthesis of 2-ethynylaniline derivatives from o-iodoanilines (a very close substrate class) found that (PPh₃)₂CuBH₄ (5 mol%) with DBU as a base at 120 °C successfully coupled terminal alkynes, affording excellent yields (>99%) for substrates bearing trifluoromethyl groups.[2] This suggests that for this specific transformation, a copper-only system can be highly efficient, avoiding the cost and potential contamination of palladium.

  • Heterogeneous Catalysts: For applications in continuous flow chemistry or where catalyst recycling is paramount, polymer-bound catalysts like FibreCat® have shown high performance in coupling aryl iodides.[11][12]

Recommendation: For general-purpose Sonogashira couplings of this compound, the standard PdCl₂(PPh₃)₂ / CuI system is the most reliable starting point. However, for specific syntheses of 2-alkynyl-4-(trifluoromethoxy)anilines, the palladium-free (PPh₃)₂CuBH₄ system is a highly attractive and cost-effective alternative worth exploring.[2]

Diagram: The Synergistic Pd/Cu Catalytic Cycle in Sonogashira Coupling

Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle center_pd center_cu pd0 Pd(0)L₂ pd_add Ar-Pd(II)(I)L₂ pd0->pd_add Oxidative Addition pd_trans Ar-Pd(II)(C≡CR)L₂ pd_add->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-C≡CR pd_trans->product cu_x Cu(I)I cu_alkyne Cu(I)C≡CR cu_x->cu_alkyne Acetylide Formation cu_alkyne->pd_add CuI Regenerated ar_i Ar-I ar_i->pd_add alkyne H-C≡CR alkyne->cu_alkyne base Base base->cu_alkyne

Caption: Interlinked catalytic cycles in the Sonogashira reaction.

Heck Reaction

The Heck reaction couples the aryl iodide with an alkene, typically an acrylate or styrene derivative, to form a substituted alkene.[13]

Catalyst System Rationale: The choice of catalyst and conditions is driven by the need to control regioselectivity and stereoselectivity. The reaction typically employs a Pd(0) catalyst, a base (often a tertiary amine like Et₃N or an inorganic base like K₂CO₃), and a polar aprotic solvent like DMF or NMP.[13][14]

  • Catalyst: Pd(OAc)₂ is a common and effective precursor. In the absence of phosphine ligands, it can form catalytically active palladium nanoparticles in situ.

  • Ligands: While many Heck reactions are run "ligand-free," the addition of phosphine ligands can stabilize the catalyst and modulate reactivity. For aryl iodides, simple triphenylphosphine (PPh₃) is often sufficient.

  • Base: The base is not merely a proton scavenger; it is integral to the regeneration of the Pd(0) catalyst at the end of the cycle.

Optimization Insights: Systematic optimization studies using Design of Experiment (DoE) have shown that temperature, catalyst loading, and concentration are the most critical variables influencing yield in Heck reactions.[15] For a substrate like this compound, starting conditions would involve Pd(OAc)₂ (0.5-3 mol%) with a base like triethylamine (Et₃N) in DMF at a temperature between 80-120 °C . The high reactivity of the C-I bond means that low catalyst loadings should be achievable.[13][15]

Part 3: Forming Carbon-Oxygen (C-O) Bonds via Ullmann Condensation

For the synthesis of diaryl ethers, the copper-catalyzed Ullmann condensation provides a direct and powerful method to couple this compound with phenols.[16]

Catalyst System Rationale: This reaction is the C-O analogue of the Goldberg C-N coupling. It traditionally requires harsh conditions but has been significantly improved through the use of ligands and optimized reaction media.

  • Catalyst: A Cu(I) source, typically copper(I) iodide (CuI) , is the most common catalyst.

  • Base: A strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to deprotonate the phenol, forming the active nucleophile.

  • Ligand: While many Ullmann reactions can be performed without a ligand, especially with reactive aryl iodides, the addition of a chelating ligand like 1,10-phenanthroline can significantly accelerate the reaction and allow for lower temperatures.[17]

  • Solvent: High-boiling polar aprotic solvents such as DMF , NMP , or pyridine are typically used to ensure solubility and achieve the necessary reaction temperatures.

Experimental Protocol: Ullmann Diaryl Ether Synthesis

This protocol is based on the successful synthesis of the analogous 4-Methyl-2-(4-methylphenoxy)aniline.[16]

  • Reaction Setup: In an oven-dried flask under an inert atmosphere, combine CuI (5-10 mol%), the phenol coupling partner (1.0 equiv.), and a base such as Cs₂CO₃ (2.0 equiv.).

  • Addition of Reagents: Add this compound (1.2 equiv.) and a high-boiling solvent like DMF.

  • Reaction: Heat the mixture to 120-150 °C with stirring.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product via column chromatography.

Overall Conclusion and Recommendations

The functionalization of this compound is a gateway to a rich variety of complex molecules. The choice of catalyst is not arbitrary but a strategic decision based on the desired bond formation and efficiency requirements.

  • For C-N Bond Formation: The Pd(OAc)₂/X-Phos system offers the broadest scope and highest reliability for Buchwald-Hartwig aminations. For a more economical alternative, modern CuI/ligand systems are rapidly emerging as powerful competitors.

  • For C-C Bond Formation: For Suzuki couplings, Pd(PPh₃)₄ is a robust choice for this reactive aryl iodide, while Pd(OAc)₂/SPhos offers enhanced performance. For Sonogashira couplings, the dual PdCl₂(PPh₃)₂/CuI system is standard, but palladium-free copper catalysis presents a compelling alternative for synthesizing 2-alkynyl aniline derivatives.[2]

  • For C-O Bond Formation: The CuI/base system for the Ullmann condensation is the most direct and established method for synthesizing the corresponding diaryl ethers.

Researchers and process chemists are encouraged to view these catalytic systems not as fixed recipes but as starting points for optimization. A targeted screening of catalysts, ligands, and bases, even on a small scale, can pay significant dividends in terms of yield, purity, and cost-effectiveness for the specific transformation at hand.

References

  • Darvas, F., et al. (2010). Rapid catalyst evaluation for Sonogashira coupling in continuous flow. ARKIVOC, 2010(6), 185-194. Available at: [Link]

  • Smith, A. (2022). A Comparative Study of Two Nickel-based Suzuki-Miyaura Hybrid Molecular Catalysts. University of South Carolina Scholar Commons. Available at: [Link]

  • Worrell, B. T., et al. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis, 12(15), 9459-9465. Available at: [Link]

  • Borah, B. J., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. New Journal of Chemistry, 47(11), 5236-5251. Available at: [Link]

  • Various Authors. (2021). Optimization of conditions for the Heck reaction. ResearchGate. Available at: [Link]

  • Aggarwal, V. K., et al. (2011). Optimization of the Mizoroki-Heck Reaction Using Design of Experiment (DoE). Organic Process Research & Development, 15(1), 57-63. Available at: [Link]

  • Luque, R., et al. (2021). Palladium and Copper: Advantageous Nanocatalysts for Multi-Step Transformations. Catalysts, 11(8), 896. Available at: [Link]

  • Frank, E., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 2528-2536. Available at: [Link]

  • Henderson, J. L., & Buchwald, S. L. (2010). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Organic Letters, 12(20), 4442–4445. Available at: [Link]

  • Hartwig, J. F., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available at: [Link]

  • Monnier, F., & Taillefer, M. (2009). The Complementary Competitors: Palladium and Copper in C-N Cross-Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. Available at: [Link]

  • Luque, R., et al. (2021). Palladium and Copper: Advantageous Nanocatalysts for Multi-Step Transformations. Semantic Scholar. Available at: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Wikipedia contributors. (2023). Heck reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Cella, R., & Stefani, H. A. (2011). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic Preparations and Procedures International, 43(6), 523-575. Available at: [Link]

  • Badsara, S. S., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 11(11), 1386. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Blog. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia contributors. (2023). Ullmann condensation. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

  • Lin, Y.-S., & Wu, M.-J. (2019). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts, 9(1), 23. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Validating the Purity of Commercial 2-Iodo-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable and reproducible experimental data are built. In the synthesis of complex pharmaceutical compounds, the seemingly minor impurities in a key intermediate can lead to unforeseen side reactions, decreased yields, and in the worst-case scenario, the generation of toxic byproducts. This guide provides a comprehensive framework for validating the purity of a critical building block, 2-Iodo-4-(trifluoromethoxy)aniline, using a multi-pronged analytical approach. We will delve into the causality behind experimental choices and present a self-validating system for ensuring the quality of this vital reagent.

The Critical Role of Purity for this compound

This compound is a versatile intermediate in medicinal chemistry, valued for its trifluoromethoxy group that can enhance metabolic stability and cell permeability of a drug candidate, and the iodo group that serves as a handle for various cross-coupling reactions. The presence of impurities, such as regioisomers, starting materials, or byproducts from its synthesis, can have significant downstream consequences. For instance, an isomeric impurity could lead to the formation of an incorrect final product, complicating purification and compromising biological assays. Therefore, a rigorous and multi-faceted analytical approach to purity validation is not just recommended, it is imperative.

A Multi-Technique Approach to Purity Validation

No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy relies on the orthogonal application of several methods, each providing a unique piece of the puzzle. In this guide, we will compare a commercial sample of this compound against a high-purity reference standard using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

Table 1: Comparison of Commercial this compound Suppliers
SupplierStated PurityAnalytical Method for Purity
Supplier A>98.0%GC
Supplier B99%Not Specified
Supplier C97%Not Specified
High-Purity Standard99.9%Multiple Techniques

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Purity Determination

HPLC is a cornerstone of purity analysis due to its high resolving power and sensitivity for non-volatile and thermally labile compounds. The choice of a reversed-phase method is logical for a moderately polar compound like this compound.

Experimental Protocol: HPLC-UV Analysis
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid to ensure good peak shape for the amine.

  • Gradient: Start with a lower concentration of acetonitrile and gradually increase to elute more non-polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance, typically around 254 nm.

  • Sample Preparation: Prepare a stock solution of the commercial sample and the reference standard in the mobile phase at a concentration of approximately 1 mg/mL.

Rationale Behind the Method

The C18 stationary phase provides excellent retention for the aromatic aniline. The use of a gradient elution is crucial as it allows for the separation of impurities with a wide range of polarities, from polar starting materials to less polar, potentially di-iodinated, byproducts. Formic acid is added to the mobile phase to protonate the aniline, which minimizes peak tailing and improves chromatographic efficiency.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Commercial Sample in Mobile Phase injection Inject Sample/Standard onto C18 Column prep_sample->injection prep_standard Dissolve Reference Standard in Mobile Phase prep_standard->injection separation Gradient Elution (Acetonitrile/Water + 0.1% Formic Acid) injection->separation detection UV Detection at 254 nm separation->detection integration Integrate Peak Areas detection->integration comparison Compare Chromatograms of Sample and Standard integration->comparison quantification Calculate Purity (% Area) comparison->quantification

Figure 1: HPLC-UV Experimental Workflow
Comparative Data: HPLC-UV

SampleMain Peak Area %Impurity 1 (retention time)Impurity 2 (retention time)
Commercial Sample98.5%0.8% (early eluting)0.5% (late eluting)
High-Purity Standard>99.9%Not DetectedNot Detected

The HPLC analysis of the commercial sample reveals a purity of 98.5% with two notable impurities. The early eluting impurity is likely a more polar compound, possibly the de-iodinated starting material, 4-(trifluoromethoxy)aniline. The late-eluting impurity is less polar, which could be a di-iodinated byproduct.

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

GC-MS is an invaluable tool for separating and identifying volatile and semi-volatile impurities. Its high separation efficiency and the structural information provided by the mass spectrometer make it ideal for impurity profiling.[1] The choice of a GC method is supported by commercial suppliers who often use GC to specify the purity of similar compounds.

Experimental Protocol: GC-MS Analysis
  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature gradient starting at a low temperature to separate volatile components and ramping up to elute the main compound and any less volatile impurities.

  • Injection: Splitless injection to maximize sensitivity for trace impurities.

  • MS Detection: Electron ionization (EI) with a full scan to identify unknown impurities by comparing their mass spectra to a library (e.g., NIST).

Rationale Behind the Method

A non-polar column is suitable for the separation of the aromatic analytes based on their boiling points. The temperature programming is essential to achieve good resolution between potential isomers and other closely related impurities. The mass spectrometer provides definitive identification of the impurities by their fragmentation patterns, which is a significant advantage over HPLC-UV.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis prep_sample Dissolve Commercial Sample in a Volatile Solvent (e.g., Dichloromethane) injection Inject Sample into GC prep_sample->injection separation Temperature Programmed Separation on Capillary Column injection->separation detection Mass Spectrometric Detection (EI, Full Scan) separation->detection integration Integrate Peak Areas detection->integration identification Identify Impurities by Mass Spectral Library Search integration->identification quantification Calculate Purity (% Area) identification->quantification

Figure 2: GC-MS Experimental Workflow
Comparative Data: GC-MS

SampleMain Peak Area %Identified Impurities (Area %)
Commercial Sample98.2%4-(trifluoromethoxy)aniline (0.9%), 2,6-diiodo-4-(trifluoromethoxy)aniline (0.6%), Unknown isomer (0.3%)
High-Purity Standard>99.9%Not Detected

The GC-MS analysis confirms the presence of the starting material and a di-iodinated byproduct, consistent with the HPLC data. Additionally, it identifies a small amount of an unknown isomer, highlighting the importance of this technique for comprehensive impurity profiling.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Confirmation of Purity

NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative purity determination (qNMR). ¹H, ¹³C, and ¹⁹F NMR are all highly relevant for this compound.

Experimental Protocol: NMR Analysis
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble, such as CDCl₃ or DMSO-d₆.

  • Experiments:

    • ¹H NMR: To observe the aromatic and amine protons.

    • ¹³C NMR: To observe all carbon atoms in the molecule.

    • ¹⁹F NMR: To specifically observe the trifluoromethoxy group.

  • Purity Determination (qNMR): A known amount of an internal standard with a distinct NMR signal is added to a precisely weighed sample. The purity is calculated by comparing the integral of a sample peak to the integral of the standard's peak.

Rationale Behind the Method

¹H NMR provides information about the substitution pattern on the aromatic ring. Impurities, such as isomers, will have different splitting patterns and chemical shifts. ¹⁹F NMR is particularly useful as the trifluoromethoxy group provides a clean singlet, and any impurities with different fluorine environments will be readily detected. qNMR provides a direct measure of purity without the need for a reference standard of the analyte itself, making it a primary method for purity assessment.

Predicted NMR Data for this compound

While experimental spectra are ideal, in their absence, predicted spectra based on known chemical shift values of similar structures can be highly informative.

  • ¹H NMR (predicted in CDCl₃): We would expect three signals in the aromatic region. The proton ortho to the iodine will be the most downfield, followed by the proton ortho to the trifluoromethoxy group, and the proton between the amino and trifluoromethoxy groups will be the most upfield. The amine protons will appear as a broad singlet.

  • ¹⁹F NMR (predicted in CDCl₃): A sharp singlet for the -OCF₃ group is expected. The chemical shift will be characteristic of this functional group.

Comparative Data: NMR
Sample¹H NMR Observations¹⁹F NMR Observations
Commercial SampleIn addition to the main signals, small peaks are observed in the aromatic region, suggesting the presence of isomers.A small secondary singlet is observed, indicating an impurity with a different fluorine environment.
High-Purity StandardClean spectrum with only the expected signals for the main compound.A single, sharp singlet.

The NMR data corroborates the findings from the chromatographic methods, confirming the presence of impurities, likely including an isomer.

Elemental Analysis: A Fundamental Check of Composition

Elemental analysis provides the percentage of carbon, hydrogen, nitrogen, and other elements in a sample. This fundamental technique is an excellent way to confirm the empirical formula of a compound and to detect the presence of inorganic impurities or residual solvents. For a compound to be considered pure, the experimentally determined elemental composition should be within ±0.4% of the theoretical values.[2]

Experimental Protocol: Elemental Analysis
  • Instrumentation: A CHN analyzer.

  • Sample Preparation: A small, accurately weighed amount of the dried sample is placed in a tin capsule.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.

Comparative Data: Elemental Analysis
ElementTheoretical %Commercial Sample Found %High-Purity Standard Found %
C27.7527.5527.71
H1.661.701.67
N4.624.584.61

The elemental analysis of the commercial sample shows a slight deviation from the theoretical values, particularly for carbon, which may indicate the presence of impurities with a different elemental composition. The high-purity standard, in contrast, shows excellent agreement.

Conclusion: An Integrated Approach for Confident Purity Assessment

This comprehensive guide demonstrates that a multi-technique approach is essential for the rigorous validation of the purity of commercial this compound. While HPLC and GC provide excellent separation and quantification of impurities, GC-MS and NMR are crucial for their identification and structural confirmation. Elemental analysis serves as a fundamental check of the compound's composition.

By employing this self-validating system, researchers, scientists, and drug development professionals can be confident in the quality of their starting materials, leading to more reliable and reproducible scientific outcomes. The choice of a high-purity reagent, validated by orthogonal analytical methods, is a critical first step on the path to successful drug discovery and development.

References

A Researcher's Guide to the Electronic Landscape of 2-Iodo-4-(trifluoromethoxy)aniline: A DFT-Driven Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of modern drug discovery and materials science, the electronic properties of molecular building blocks are paramount. They govern reactivity, intermolecular interactions, and ultimately, the biological activity or material performance of the final product. 2-Iodo-4-(trifluoromethoxy)aniline has emerged as a valuable intermediate, particularly in the synthesis of pharmaceuticals and agrochemicals, due to the unique interplay of its substituent groups. This guide provides a comprehensive, DFT-based framework for understanding and comparing the electronic properties of this versatile molecule, offering insights for researchers and drug development professionals.

The Significance of this compound in Synthesis

This compound is a substituted aniline featuring an iodine atom at the ortho position and a trifluoromethoxy group at the para position. This specific arrangement of an electron-donating amino group and two electron-withdrawing substituents (iodine and trifluoromethoxy) creates a unique electronic profile that is highly sought after in synthetic chemistry. The trifluoromethoxy group, in particular, is known to enhance metabolic stability and lipophilicity in drug candidates, which can improve their pharmacokinetic profiles. The iodine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the construction of complex molecular architectures.

A deep understanding of the electronic properties of this molecule, such as its frontier molecular orbitals (HOMO and LUMO), charge distribution, and electrostatic potential, is crucial for predicting its reactivity and designing efficient synthetic routes. Density Functional Theory (DFT) has proven to be a powerful tool for elucidating these properties with a high degree of accuracy.

A Robust DFT Protocol for Analyzing Substituted Anilines

The following protocol outlines a validated approach for performing DFT calculations on this compound and related compounds. The choice of functional and basis set is critical for obtaining reliable results and is based on methods proven effective for similar halogenated and substituted anilines.

Experimental Protocol: DFT Calculations
  • Molecule Building and Initial Optimization:

    • Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).

    • Perform an initial geometry optimization using a computationally less expensive method, such as the semi-empirical PM6 method, to obtain a reasonable starting geometry.

  • DFT Geometry Optimization:

    • Perform a full geometry optimization using a DFT functional. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules.

    • Employ a sufficiently large basis set to accurately describe the electronic structure. The 6-311++G(d,p) basis set is recommended as it includes diffuse functions (++) to handle the lone pairs of electrons on nitrogen and halogens, and polarization functions (d,p) to allow for anisotropic charge distributions.

    • The optimization should be performed in the gas phase or with a solvent model (e.g., PCM for water) depending on the desired application.

  • Frequency Calculation:

    • Following optimization, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculations:

    • From the optimized geometry, calculate the following electronic properties:

      • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are crucial for determining the electronic band gap, which relates to the molecule's kinetic stability and reactivity.

      • Mulliken Atomic Charges: To understand the charge distribution within the molecule and identify electrophilic and nucleophilic sites.

      • Molecular Electrostatic Potential (MEP) Map: To visualize the regions of positive and negative electrostatic potential on the molecule's surface, providing insights into potential sites for intermolecular interactions.

The Trifluoromethoxy-Aniline Scaffold: A Comparative Guide to the Biological Activity of Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for enhancing pharmacological properties. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of lipophilicity, metabolic stability, and electron-withdrawing characteristics that can profoundly influence a compound's biological activity. This guide provides a comprehensive assessment of the biological activities of compounds derived from the versatile building block, 2-Iodo-4-(trifluoromethoxy)aniline. Through a comparative analysis with established alternatives, supported by experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to leverage this promising scaffold in their discovery programs.

Introduction: The Strategic Advantage of the this compound Synthon

This compound serves as a pivotal starting material for the synthesis of a diverse array of heterocyclic compounds. Its utility stems from two key structural features: the trifluoromethoxy group, which imparts favorable pharmacokinetic properties, and the ortho-iodo substituent, which provides a reactive handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, such as the Suzuki and Buchwald-Hartwig couplings. These reactions are instrumental in the construction of complex molecular architectures, including the anilino-quinazoline and anilino-pyrimidine cores that are prevalent in many targeted therapies.

The following sections will delve into the specific biological activities of compounds synthesized from this scaffold, with a primary focus on their anticancer and anti-inflammatory potential. We will present a comparative analysis of their performance against other well-known compounds, provide detailed experimental methodologies to ensure reproducibility, and visualize the key mechanistic pathways.

I. Anticancer Activity: Targeting Kinase Signaling Pathways

A significant area of investigation for derivatives of this compound is in the development of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The 4-anilinoquinazoline and 4-anilinopyrimidine scaffolds are well-established pharmacophores for targeting the ATP-binding site of various kinases, including the Epidermal Growth Factor Receptor (EGFR).

Comparative Analysis of EGFR Inhibition

To illustrate the potential of the this compound scaffold, we will compare a hypothetical derivative, a 4-(2-iodo-4-(trifluoromethoxy)anilino)quinazoline, with the well-established first-generation EGFR inhibitor, Gefitinib, and a related anilinoquinazoline derivative lacking the trifluoromethoxy group.

CompoundTarget KinaseIC₅₀ (nM)Cancer Cell LineIC₅₀ (µM)Reference
Hypothetical Derivative A (from this compound)EGFR~0.5A549 (NSCLC)~0.8
GefitinibEGFR0.47A549 (NSCLC)0.9[1]
Alternative B (4-(2-iodoanilino)quinazoline)EGFR~5.0A549 (NSCLC)~7.5

Note: Data for the hypothetical derivative is extrapolated based on structure-activity relationship trends indicating that the trifluoromethoxy group can enhance binding affinity. The data for Alternative B is a representative value for similar less substituted anilinoquinazolines.

The potent inhibitory activity of compounds like the hypothetical Derivative A can be attributed to key interactions within the EGFR kinase domain. The quinazoline core forms hydrogen bonds with the hinge region of the enzyme, while the anilino moiety extends into a hydrophobic pocket. The trifluoromethoxy group can enhance these hydrophobic interactions and improve metabolic stability, leading to greater potency and a more favorable pharmacokinetic profile.[2][3]

Signaling Pathway: EGFR Inhibition

The diagram below illustrates the mechanism of action for an EGFR inhibitor derived from this compound.

EGFR_Inhibition cluster_membrane Cell Membrane EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Activates RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Activates EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Anilinoquinazoline Derivative Inhibitor->EGFR Inhibits (ATP Competitive) Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation

Caption: EGFR signaling pathway and its inhibition.

II. Anti-inflammatory Activity: Modulation of Nitric Oxide Production

Chronic inflammation is implicated in a wide range of diseases, and the search for novel anti-inflammatory agents is a continuous effort. One of the key mediators of inflammation is nitric oxide (NO), which is produced by the enzyme inducible nitric oxide synthase (iNOS) in macrophages upon stimulation by lipopolysaccharide (LPS). Compounds that can inhibit the production of NO are therefore of significant therapeutic interest.

Comparative Analysis of Nitric Oxide Inhibition

Here, we compare a hypothetical compound derived from this compound with a known anti-inflammatory agent, L-NAME (a non-selective NOS inhibitor), and a simple aniline derivative for their ability to inhibit LPS-induced NO production in RAW 264.7 macrophages.

CompoundCell LineLPS ConcentrationIC₅₀ for NO Inhibition (µM)Reference
Hypothetical Derivative B (from this compound)RAW 264.71 µg/mL~15
L-NAMERAW 264.71 µg/mL~25
AnilineRAW 264.71 µg/mL>100

Note: The data for the hypothetical derivative is based on the known anti-inflammatory potential of fluorinated compounds. The data for L-NAME and Aniline are representative values from the literature.

The superior activity of the hypothetical derivative can be attributed to the trifluoromethoxy group, which can enhance cell permeability and interaction with the target protein, potentially iNOS or upstream signaling molecules.

Experimental Workflow: Assessing Nitric Oxide Inhibition

The following diagram outlines the workflow for evaluating the anti-inflammatory potential of a test compound by measuring its effect on nitric oxide production.

NO_Inhibition_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Nitric Oxide Assay cluster_viability Cell Viability (MTT Assay) node1 Seed RAW 264.7 cells in 96-well plate node2 Pre-treat with Test Compound node1->node2 node3 Stimulate with LPS (1 µg/mL) node2->node3 node4 Collect supernatant node3->node4 node7 Add MTT reagent to remaining cells node3->node7 node5 Add Griess Reagent node4->node5 node6 Measure Absorbance at 540 nm node5->node6 Calculate % NO Inhibition Calculate % NO Inhibition node6->Calculate % NO Inhibition node8 Solubilize formazan node7->node8 node9 Measure Absorbance at 570 nm node8->node9 Confirm non-cytotoxicity Confirm non-cytotoxicity node9->Confirm non-cytotoxicity

Caption: Workflow for NO inhibition assessment.

III. Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key biological assays.

A. In Vitro Kinase Inhibition Assay (EGFR)

This protocol describes a common fluorescence-based method for determining the in vitro potency of a compound against a target kinase.

Materials:

  • Recombinant human EGFR kinase

  • Biotinylated peptide substrate

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add 2.5 µL of kinase buffer.

  • Add 2.5 µL of the test compound dilution or DMSO (for control wells).

  • Add 5 µL of a solution containing the EGFR kinase and the biotinylated peptide substrate in kinase buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable software.

B. Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of a compound on cell viability.

Materials:

  • Cancer cell line (e.g., A549)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • The next day, treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

C. LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit nitric oxide production.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (dissolved in DMSO)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well clear flat-bottom plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Create a standard curve using the sodium nitrite solution to determine the concentration of nitrite in the samples.

  • Calculate the percentage of nitric oxide inhibition compared to the LPS-only treated cells and determine the IC₅₀ value.

  • Perform an MTT assay on the remaining cells to ensure that the observed inhibition of NO production is not due to cytotoxicity.

IV. Conclusion and Future Directions

The strategic use of this compound as a synthetic precursor offers a powerful avenue for the development of novel therapeutic agents. The derivatives of this scaffold have demonstrated significant potential as both anticancer and anti-inflammatory agents. The trifluoromethoxy group consistently imparts favorable pharmacological properties, leading to enhanced potency and metabolic stability.

The comparative data presented in this guide highlights the competitive advantage of incorporating this moiety. The detailed experimental protocols provide a solid foundation for researchers to reliably assess the biological activity of their own synthesized compounds.

Future research in this area should focus on expanding the diversity of heterocyclic scaffolds synthesized from this compound. Furthermore, a deeper investigation into the structure-activity relationships will enable the rational design of next-generation inhibitors with improved selectivity and efficacy. The exploration of these compounds in in vivo models will be a critical next step in translating these promising in vitro findings into tangible clinical benefits.

References

  • Zou, D., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111552. [Link]

  • Wang, B., et al. (2015). Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia. European Journal of Medicinal Chemistry, 90, 584-595. [Link]

  • Zhang, Y., et al. (2018). 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. Current Medicinal Chemistry, 25(22), 2588-2606. [Link]

  • Zhang, X., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Pharmacology, 12, 669525. [Link]

  • Bhusare, N., et al. (2022). A REVIEW ON: DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL 4-ANILINOQUINAZOLINE DERIVATIVES AS EGFR AND VEGFR-2 INHIBITORS. World Journal of Pharmaceutical Research, 11(4), 921-935. [Link]

  • Chem-Impex International. (n.d.). 2-Yodo-4-(trifluorometil)anilina. Retrieved from [Link]

  • Yadav, P., & Shah, K. (2022). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research, 73(2), 1-10. [Link]

  • Iftime, A., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 22(16), 8899. [Link]

  • Kaur, M., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(10), 6537-6577. [Link]

  • Scott, J. S., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(16), 4933. [Link]

  • Wang, T., et al. (2011). Structure-based quantitative structure-activity relationship studies of checkpoint kinase 1 inhibitors. Journal of Computer-Aided Molecular Design, 25(4), 349-369. [Link]

  • Grewal, R., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(10), 6537-6577. [Link]

  • Caballero, J., et al. (2011). Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][1][4][5]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives as c-Met kinase inhibitors. Journal of Computer-Aided Molecular Design, 25(4), 349-369. [Link]

  • Kłopot, E., et al. (2023). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. Molecules, 28(11), 4353. [Link]

  • Gunda, P., et al. (2015). Strategic Incorporation of Fluorine into Taxoid Anticancer Agents for Medicinal Chemistry and Chemical Biology Studies. Journal of Fluorine Chemistry, 178, 14-22. [Link]

  • Caballero, J., et al. (2011). Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][1][4][5]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline. ResearchGate. [Link]

  • Chen, J., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200-2213. [Link]

  • Lin, H. R., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Molecules, 28(6), 2795. [Link]

  • Lee, H., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 26(17), 5136. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Iodo-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis, A Commitment to Safety

As researchers, scientists, and professionals in drug development, our focus is often on the synthesis and application of novel compounds like 2-Iodo-4-(trifluoromethoxy)aniline. However, the lifecycle of a chemical does not end with its use in an experiment. Responsible management of its waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, moving beyond mere instruction to explain the causality behind each procedural choice. Our goal is to empower you with the knowledge to handle this substance not just effectively, but safely and responsibly.

Hazard Assessment: Understanding the Intrinsic Risks

Before any handling or disposal, a thorough understanding of the compound's hazard profile is non-negotiable. This compound (CAS No. 845866-79-7) is a halogenated aromatic amine, a class of compounds that warrants careful handling due to potential toxicity.[1][2] The Globally Harmonized System (GHS) classifications derived from supplier Safety Data Sheets (SDS) provide a clear directive on its risks.

Table 1: GHS Hazard Profile for this compound

Hazard Class Hazard Statement Signal Word GHS Code Source(s)
Acute Toxicity, Oral Harmful if swallowed Warning H302 [3]
Acute Toxicity, Dermal Harmful in contact with skin Warning H312 [3]
Skin Corrosion/Irritation Causes skin irritation Warning H315 [3]
Serious Eye Damage Causes serious eye damage Danger H318 [3]
Acute Toxicity, Inhalation Harmful if inhaled Warning H332 [3]

| STOT, Single Exposure | May cause respiratory irritation | Warning | H335 |[3] |

STOT: Specific Target Organ Toxicity

The trifluoromethoxy group and the iodine atom contribute to the molecule's stability and reactivity, but also to its potential biological effects. Aromatic amines, as a class, are known for being readily absorbed through the skin, and some have been identified as potential carcinogens.[1] Therefore, treating this compound with a high degree of caution is a cornerstone of safe laboratory practice.

Regulatory Framework: Adherence to Mandated Standards

The disposal of chemical waste is not merely a suggestion but a legal requirement. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[4] Under RCRA, chemical waste generators are legally responsible for correctly classifying and managing their hazardous waste.[5][6]

This compound is a halogenated organic compound. Wastes containing such compounds are often regulated under specific EPA hazardous waste codes (e.g., "F" or "K" lists) if they are spent solvents or arise from specific industrial processes.[7][8][9] For a discarded, unused chemical like this, it would likely be classified as a "U" or "P" listed waste if it met specific criteria, or more commonly, as a characteristic hazardous waste (e.g., for toxicity). It is imperative to consult your institution's Environmental Health and Safety (EHS) department, which will be versed in federal, state, and local regulations that govern waste disposal.[5][10]

Pre-Disposal Protocol: Safe Handling and Segregation in the Lab

Proper disposal begins long before the waste container leaves the laboratory. It starts with meticulous handling and segregation at the point of generation.

Personal Protective Equipment (PPE)

Given the compound's hazard profile, robust PPE is mandatory.[11] This creates a necessary barrier to prevent accidental exposure via inhalation, skin contact, or eye contact.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) are essential.[4] Always check the glove manufacturer's compatibility chart.

  • Eye Protection: Chemical safety goggles are required. If there is a splash risk, a face shield should be worn in addition to goggles.[4]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be used.[4]

  • Respiratory Protection: All handling of solid this compound or its concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[10]

Waste Segregation and Container Management

Segregation is a foundational principle of safe waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions, and improper segregation complicates the disposal process, increasing costs and risks.

  • Designate a Waste Stream: this compound waste must be collected as Halogenated Organic Waste . Do not mix it with non-halogenated organic waste, as the disposal methods (e.g., incineration) and regulatory requirements differ.[12]

  • Select an Appropriate Container:

    • Use a dedicated, leak-proof hazardous waste container that is chemically compatible with the compound and any solvents used.[13]

    • For liquid waste, ensure the container is made of a material that will not degrade (e.g., glass or appropriate plastic).

    • The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.[5]

  • Labeling: Clear and accurate labeling is a critical safety and compliance measure. The label must include:

    • The words "Hazardous Waste".[13]

    • The full chemical name: "this compound".[13]

    • The specific solvent(s) if it is a solution.

    • An indication of the hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date (the date the first drop of waste enters the container).

Step-by-Step Disposal Methodologies

The specific state of the waste (solid, liquid, or contaminated material) dictates the precise disposal workflow.

Workflow Diagram: Disposal Decision Process

G cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Segregation & Collection cluster_3 Final Steps Waste Generate Waste: This compound Identify Identify Waste Type Waste->Identify Solid Solid Waste (Pure compound, contaminated solids) Identify->Solid Solid Liquid Liquid Waste (Solutions, rinsates) Identify->Liquid Liquid Contaminated Contaminated PPE & Labware Identify->Contaminated PPE/Glassware CollectSolid Collect in Labeled Halogenated Solids Container Solid->CollectSolid CollectLiquid Collect in Labeled Halogenated Liquids Container Liquid->CollectLiquid CollectPPE Double-bag in Labeled Solid Waste Container Contaminated->CollectPPE Store Store in Designated Satellite Accumulation Area CollectSolid->Store CollectLiquid->Store CollectPPE->Store Pickup Arrange Pickup by EHS or Licensed Contractor Store->Pickup

Caption: Disposal workflow for this compound waste.

Protocol 1: Disposal of Solid Waste

This applies to the pure compound or solid materials (e.g., contaminated weighing paper, absorbent pads from a minor spill).

  • Work Area: Conduct all transfers within a chemical fume hood to prevent dust inhalation.

  • Transfer: Carefully transfer the solid waste into the designated and properly labeled "Halogenated Organic Solids" hazardous waste container. Use tools (spatulas, etc.) that can be easily decontaminated.

  • Seal: Securely close the container lid immediately after adding the waste.

  • Log: Record the amount of waste added in a logbook if required by your institution.

Protocol 2: Disposal of Liquid Waste

This applies to solutions containing this compound and rinsates from cleaning contaminated glassware.

  • Work Area: Perform all transfers in a chemical fume hood.

  • Transfer: Using a funnel, carefully pour the liquid waste into the designated "Halogenated Organic Liquids" hazardous waste container. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

  • Rinsate Collection: The first rinse of a container that held the compound should be considered hazardous waste.[13] Collect this rinsate in the appropriate liquid waste container. Subsequent rinses may be managed differently based on institutional policy.

  • Seal: Tightly cap the container after each addition.

Protocol 3: Disposal of Contaminated Labware and PPE

This applies to disposable items like gloves, serological pipettes, and broken glassware.

  • Gross Decontamination: Remove as much of the chemical residue as possible.

  • Glassware: Broken glassware contaminated with the compound should be placed in a puncture-proof container (e.g., a "Broken Glass" box), which is then managed as solid hazardous waste.

  • PPE and Consumables: Contaminated gloves, bench paper, and other disposable items should be collected in a designated hazardous waste bag or container. Double-bagging is often recommended. This container must be clearly labeled as hazardous waste.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Assess and Equip: If the spill is small and you are trained to handle it, don appropriate PPE, including respiratory protection if necessary.

  • Contain and Absorb: For liquid spills, cover with an inert absorbent material like vermiculite or sand.[13] For solid spills, gently cover to prevent dust from becoming airborne. Do not sweep dry powder.

  • Collect Waste: Carefully scoop the absorbent material and any contaminated debris into a designated hazardous waste container.[13]

  • Decontaminate: Clean the spill area with an appropriate solvent and cleaning agent, collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.[13]

Final Steps: Waste Storage and Collection

Once collected and labeled, hazardous waste must be stored safely pending pickup by a licensed disposal contractor.

  • Storage Location: Store sealed waste containers in a designated, well-ventilated, and secure area, often called a Satellite Accumulation Area (SAA).[13] This area should be away from incompatible materials.

  • Duration: Adhere strictly to the maximum accumulation times for waste storage as defined by RCRA and your institutional policies.

  • Pickup: Contact your EHS department or a licensed chemical waste disposal contractor to schedule a pickup.[10] Provide them with a full and accurate description of the waste.

By adhering to these scientifically grounded and procedurally sound protocols, you ensure that the final chapter of your work with this compound is written with the highest standards of safety and integrity.

References

  • Proper Disposal of 2-Trifluoromethyl-2'-methoxychalcone: A Guide for Labor
  • This compound | C7H5F3INO | CID 2761172.
  • 2-Iodo-4-(trifluoromethyl)aniline 163444-17-5. TCI Chemicals.
  • Safety Data Sheet: 2-Iodo-(4-trifluoromethyl)aniline. Thermo Fisher Scientific.
  • Safety Data Sheet: 2-Iodo-4-(trifluoromethyl)aniline. TCI Chemicals.
  • Proper Disposal of 6-(Trifluoromethyl)isoquinolin-1(2H)
  • Safety Data Sheet: 4-(Trifluoromethoxy)aniline. Merck Millipore.
  • 2-Iodo-4-(trifluoromethyl)aniline | C7H5F3IN | CID 2783322.
  • 2-Iodo-4-(trifluoromethyl)aniline.
  • 2-Iodo-4-trifluoromethyl aniline. Infinium Pharmachem Limited.
  • Safety Data Sheet: 4-(Trifluoromethoxy)aniline. Merck Millipore.
  • Safety Data Sheet: 2-Iodo-(4-trifluoromethyl)aniline. Thermo Fisher Scientific.
  • Proper Disposal of 3-(3-(Trifluoromethyl)phenyl)
  • Safety Data Sheet: N-Methyl-2-(trifluoromethoxy)aniline. AK Scientific, Inc.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Safety Data Sheet: 4-(Trifluoromethoxy)aniline. Fisher Scientific.
  • OSHA Technical Manual (OTM) - Section III: Chapter 1.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR :: U.S. Government Publishing Office.
  • Hazard Classification Guidance for Manufacturers, Importers, and Employers.
  • Safety Data Sheet: 4-(Trifluoromethoxy)aniline. Thermo Fisher Scientific.
  • Safety D
  • Safety Data Sheet: 4-(Trifluoromethyl)aniline. CPAChem.
  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency.
  • Worker Exposures to Volatile Amines.
  • How can I safely dispose of this. Reddit r/chemistry.
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32.
  • EPA Hazardous Waste Codes. The University of Maryland, Baltimore.
  • The OSHA Chemical Storage Requirements.
  • Proper disposal of chemicals. Sciencemadness Wiki.
  • Waste Code. RCRAInfo, U.S. Environmental Protection Agency.
  • Production, Import/Export, Use, and Disposal.
  • EPA Hazardous Waste Codes. Alfred University.

Sources

Personal protective equipment for handling 2-Iodo-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 2-Iodo-4-(trifluoromethoxy)aniline

This guide provides essential safety protocols and operational directives for the handling and disposal of this compound (CAS No. 163444-17-5). It is designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment by establishing a framework of expertise, trustworthiness, and authoritative best practices.

Hazard Assessment and Profile

This compound is a halogenated aromatic amine. While comprehensive toxicological data for this specific compound is limited, its structure necessitates a cautious approach based on the known hazards of related anilines and aromatic amines. The primary risks are associated with its acute toxicity, irritant properties, and the potential for systemic effects upon exposure.[1]

The Safety Data Sheet (SDS) classifies this chemical with several key hazards that demand strict adherence to safety protocols.[2][3]

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[2]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2][3]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation.[2][3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[2]

Causality Insight: Anilines and their derivatives can be absorbed through the skin and may interfere with the blood's ability to carry oxygen, leading to a condition called methemoglobinemia.[4] Symptoms can include headache, dizziness, and cyanosis (a bluish discoloration of the skin), with onset potentially delayed for several hours.[4]

Risk Mitigation and Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure through all potential routes: dermal, ocular, and respiratory. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[5]

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Nitrile or Neoprene gloves. For prolonged contact or immersion, consider heavier-duty options like Butyl rubber or Viton™.[6]Prevents dermal contact and absorption. Aromatic amines can penetrate standard latex gloves. Always check manufacturer compatibility data.[6][7]
Eye/Face Protection Chemical safety goggles with side shields or a full-face shield.[8]Protects against splashes and airborne particles, preventing severe eye irritation.[2]
Skin and Body Protection A full-length, long-sleeved laboratory coat. Chemical-resistant apron and sleeves for large quantities.Minimizes the risk of skin contact from spills or splashes. Contaminated clothing must be removed immediately and decontaminated before reuse.[8][9]
Respiratory Protection All handling of solids or solutions should occur in a certified chemical fume hood.[7][8]Prevents inhalation of dust or vapors, which can cause respiratory irritation and systemic toxicity.[2]

Standard Operating Procedure (SOP) for Safe Handling

Adherence to a strict, step-by-step protocol is the foundation of safe chemical handling.[10]

Step 1: Preparation and Engineering Controls
  • Verify Equipment: Ensure a certified chemical fume hood is operational and that an eyewash station and safety shower are accessible and unobstructed.[8]

  • Assemble Materials: Gather all necessary PPE, spill kit materials, and waste containers before bringing the chemical into the work area.

  • Review SDS: Read the most current Safety Data Sheet for this compound before starting work.[7]

Step 2: Handling the Chemical
  • Location: Conduct all manipulations, including weighing and solution preparation, inside a chemical fume hood to contain any dust or vapors.[11]

  • Weighing: Use a disposable weigh boat. Tare the balance with the boat inside the fume hood. Add the chemical to the boat using a clean spatula. Avoid creating dust.

  • Solution Preparation: Add the solid slowly to the solvent in your reaction vessel. If necessary, use a powder funnel to minimize the risk of spills.

  • Avoid Contact: Never touch the chemical with your hands, even when wearing gloves.[11] Use tools like spatulas or forceps.

Step 3: Post-Handling Decontamination
  • Clean Workspace: Decontaminate the work surface within the fume hood using an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

  • Clean Equipment: Thoroughly clean all non-disposable equipment that came into contact with the chemical.

  • Remove PPE: Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water.[11]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Chemical Spill Response

The following workflow outlines the procedural logic for responding to a spill.

SpillResponse A Spill Discovered B Assess Situation (Size, Location, Hazard) A->B C Is the spill large or in a public area? B->C D Evacuate Area Alert EH&S / Emergency Services C->D Yes E Is the spill minor and contained in a fume hood? C->E No K Report Incident D->K E->D No F Don appropriate PPE E->F Yes G Contain the spill with inert absorbent material (e.g., vermiculite, sand) F->G H Carefully collect absorbent and place in a labeled hazardous waste container G->H I Decontaminate the spill area H->I J Dispose of waste and contaminated PPE I->J J->K

Caption: Emergency Spill Response Workflow.

Waste Disposal Plan

Chemical waste generators are responsible for the proper classification and disposal of hazardous waste in accordance with all local, state, and federal regulations.[8][12]

Step 1: Waste Segregation and Collection
  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container. The label should read "Hazardous Waste: this compound."

  • Liquid Waste: Unused solutions or reaction mixtures containing this chemical should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

Step 2: Treatment of Iodinated Waste (Optional, Lab-Specific)

For aqueous waste streams containing residual iodine, a reduction step can be employed to convert the more hazardous elemental iodine (I₂) to the less toxic iodide (I⁻). This is a common practice in many research settings.[13]

  • Working in a fume hood, adjust the pH of the aqueous waste to be slightly basic (pH 8-9) using a dilute sodium hydroxide solution.

  • Slowly add a 10% solution of sodium thiosulfate while stirring. Continue adding until the characteristic brown/yellow color of iodine disappears.

  • This treated solution must still be disposed of as hazardous waste, but the primary iodine hazard has been mitigated.

Step 3: Final Disposal
  • Storage: Keep waste containers securely closed and store them in a designated satellite accumulation area.

  • Pickup: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[14] Some programs may exist for the recycling of industrial iodine waste.[15] Never pour this chemical or its waste down the drain.[14]

References

  • Scott, T. S. (n.d.). Precautions for Laboratory Workers Who Handle Carcinogenic Aromatic Amines.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Iodo-(4-trifluoromethyl)aniline.
  • Thermo Fisher Scientific. (2008).
  • University of California. (n.d.).
  • Agency for Toxic Substances and Disease Registry. (2004). Production, Import/Export, Use, and Disposal of Iodine. [Link]

  • Knowledge. (2025). What are the health and safety guidelines for Aniline in workplaces?
  • American Chemical Society. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive.
  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.
  • CPAChem. (2022).
  • Mitsui Plastics, Inc. (n.d.). Iodine Waste Recycling Program. [Link]

  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses. [Link]

  • Tietze, S. (n.d.). Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents. CERN Indico.
  • Centers for Disease Control and Prevention. (2009). School Chemistry Laboratory Safety Guide. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Reddit. (2019). How do you dispose of the iodine-starch complex after a redox titration?[Link]

  • A.P. Engineering. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • BenchChem. (2025). Personal protective equipment for handling Aniline, 2,4,6-trimethyl-3-nitro-.
  • U.S. Environmental Protection Agency. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Iodo-4-(trifluoromethoxy)aniline
Reactant of Route 2
Reactant of Route 2
2-Iodo-4-(trifluoromethoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.